molecular formula C244H381N113O88P20 B10822431 Viltolarsen

Viltolarsen

货号: B10822431
分子量: 6925 g/mol
InChI 键: ZVXLKCOOOKREJD-OERAVCCFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Viltolarsen is a useful research compound. Its molecular formula is C244H381N113O88P20 and its molecular weight is 6925 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C244H381N113O88P20

分子量

6925 g/mol

IUPAC 名称

1-[(2R,6S)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-(hydroxymethyl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(6-aminopurin-9-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(6-aminopurin-9-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]morpholin-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C244H381N113O88P20/c1-140-62-343(238(378)290-213(140)359)180-94-322(447(386,298(10)11)405-110-147-60-259-61-174(425-147)337-54-48-168(245)272-232(337)372)74-153(431-180)117-412-454(393,305(24)25)325-78-157(435-183(97-325)346-65-143(4)216(362)293-241(346)381)119-414-460(399,311(36)37)331-84-163(441-189(103-331)352-134-266-197-207(352)278-226(253)284-220(197)366)125-418-457(396,308(30)31)328-80-159(437-186(100-328)349-68-146(7)219(365)296-244(349)384)121-416-462(401,313(40)41)333-87-167(445-191(105-333)354-136-268-199-209(354)280-228(255)286-222(199)368)129-424-465(404,316(46)47)336-88-165(443-194(108-336)357-139-271-202-212(357)283-231(258)289-225(202)371)127-422-459(398,310(34)35)330-81-160(438-188(102-330)351-133-265-196-204(252)261-131-263-206(196)351)122-420-458(397,309(32)33)329-82-161(439-187(101-329)350-132-264-195-203(251)260-130-262-205(195)350)123-421-463(402,314(42)43)334-85-164(442-193(106-334)356-138-270-201-211(356)282-230(257)288-224(201)370)126-419-456(395,307(28)29)327-76-155(433-185(99-327)348-67-145(6)218(364)295-243(348)383)116-411-450(389,301(16)17)320-73-152(430-178(92-320)341-58-52-172(249)276-236(341)376)114-409-453(392,304(22)23)324-77-156(434-182(96-324)345-64-142(3)215(361)292-240(345)380)118-413-455(394,306(26)27)326-79-158(436-184(98-326)347-66-144(5)217(363)294-242(347)382)120-415-461(400,312(38)39)332-86-166(444-190(104-332)353-135-267-198-208(353)279-227(254)285-221(198)367)128-423-464(403,315(44)45)335-83-162(440-192(107-335)355-137-269-200-210(355)281-229(256)287-223(200)369)124-417-451(390,302(18)19)321-71-150(428-179(93-321)342-59-53-173(250)277-237(342)377)112-407-448(387,299(12)13)318-72-151(429-177(90-318)340-57-51-171(248)275-235(340)375)113-408-452(391,303(20)21)323-75-154(432-181(95-323)344-63-141(2)214(360)291-239(344)379)115-410-449(388,300(14)15)319-70-149(427-176(91-319)339-56-50-170(247)274-234(339)374)111-406-446(385,297(8)9)317-69-148(109-358)426-175(89-317)338-55-49-169(246)273-233(338)373/h48-59,62-68,130-139,147-167,174-194,259,358H,60-61,69-129H2,1-47H3,(H2,245,272,372)(H2,246,273,373)(H2,247,274,374)(H2,248,275,375)(H2,249,276,376)(H2,250,277,377)(H2,251,260,262)(H2,252,261,263)(H,290,359,378)(H,291,360,379)(H,292,361,380)(H,293,362,381)(H,294,363,382)(H,295,364,383)(H,296,365,384)(H3,253,278,284,366)(H3,254,279,285,367)(H3,255,280,286,368)(H3,256,281,287,369)(H3,257,282,288,370)(H3,258,283,289,371)/t147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,174+,175+,176+,177+,178+,179+,180+,181+,182+,183+,184+,185+,186+,187+,188+,189+,190+,191+,192+,193+,194+,446?,447?,448?,449?,450?,451?,452?,453?,454?,455?,456?,457?,458?,459?,460?,461?,462?,463?,464?,465?/m0/s1

InChI 键

ZVXLKCOOOKREJD-OERAVCCFSA-N

手性 SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CN(C[C@H](O2)COP(=O)(N3C[C@H](O[C@H](C3)N4C=C(C(=O)NC4=O)C)COP(=O)(N5C[C@H](O[C@H](C5)N6C=NC7=C6N=C(NC7=O)N)COP(=O)(N8C[C@H](O[C@H](C8)N9C=C(C(=O)NC9=O)C)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C(N=CN=C21)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C(N=CN=C21)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1C[C@H](O[C@H](C1)N1C=CC(=NC1=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1C[C@H](O[C@H](C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=CC(=NC1=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=CC(=NC1=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1C[C@H](O[C@H](C1)N1C=CC(=NC1=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=CC(=NC1=O)N)CO)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)P(=O)(N(C)C)OC[C@@H]1CNC[C@@H](O1)N1C=CC(=NC1=O)N

规范 SMILES

CC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(=O)(N3CC(OC(C3)N4C=C(C(=O)NC4=O)C)COP(=O)(N5CC(OC(C5)N6C=NC7=C6N=C(NC7=O)N)COP(=O)(N8CC(OC(C8)N9C=C(C(=O)NC9=O)C)COP(=O)(N1CC(OC(C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1CC(OC(C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1CC(OC(C1)N1C=NC2=C(N=CN=C21)N)COP(=O)(N1CC(OC(C1)N1C=NC2=C(N=CN=C21)N)COP(=O)(N1CC(OC(C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1CC(OC(C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1CC(OC(C1)N1C=CC(=NC1=O)N)COP(=O)(N1CC(OC(C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1CC(OC(C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1CC(OC(C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1CC(OC(C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1CC(OC(C1)N1C=CC(=NC1=O)N)COP(=O)(N1CC(OC(C1)N1C=CC(=NC1=O)N)COP(=O)(N1CC(OC(C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1CC(OC(C1)N1C=CC(=NC1=O)N)COP(=O)(N1CC(OC(C1)N1C=CC(=NC1=O)N)CO)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)P(=O)(N(C)C)OCC1CNCC(O1)N1C=CC(=NC1=O)N

产品来源

United States

Foundational & Exploratory

Viltolarsen Phosphorodiamidate Morpholino Oligomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viltolarsen, marketed under the brand name Viltepso®, is an antisense phosphorodiamidate morpholino oligomer (PMO) designed for the treatment of Duchenne muscular dystrophy (DMD) in patients with specific mutations amenable to exon 53 skipping. DMD is a severe, X-linked recessive genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. This compound's mechanism of action involves binding to exon 53 of the dystrophin pre-messenger RNA (pre-mRNA), causing it to be excluded during the splicing process. This restores the reading frame of the dystrophin mRNA, enabling the production of a truncated but functional dystrophin protein. This guide provides a detailed overview of the core technical aspects of this compound, including its chemical structure, mechanism of action, clinical efficacy, and the experimental protocols used in its evaluation.

Core Structure and Chemical Properties

This compound is a synthetic antisense oligonucleotide belonging to the phosphorodiamidate morpholino oligomer (PMO) class. This chemical architecture confers several advantageous properties for an antisense therapeutic. Unlike natural nucleic acids, PMOs feature a six-membered morpholino ring in place of the five-membered ribofuranosyl ring and uncharged phosphorodiamidate linkages instead of the negatively charged phosphodiester backbone. These modifications render this compound resistant to degradation by endo- and exonucleases, thereby increasing its stability and bioavailability in biological systems.[1][2]

The specific nucleotide sequence of this compound is CCTCCGGTTCTGAAGGTGTTC.[3] This 21-nucleotide sequence is complementary to a region within exon 53 of the human DMD gene, allowing for specific binding to the pre-mRNA transcript.[4][5]

Mechanism of Action: Exon 53 Skipping

The primary therapeutic action of this compound is to induce the skipping of exon 53 in the dystrophin pre-mRNA during the splicing process. In patients with certain deletions in the DMD gene, the absence of one or more exons disrupts the translational reading frame, leading to a premature stop codon and the absence of functional dystrophin protein.

By binding to a specific sequence on exon 53, this compound sterically hinders the binding of splicing factors. This interference causes the cellular splicing machinery to recognize exon 53 as an intron, leading to its exclusion from the mature mRNA transcript.[5][6] The removal of exon 53 can restore the reading frame of the dystrophin mRNA, allowing for the translation of a shorter, yet partially functional, dystrophin protein.[3][5][6] This truncated protein is similar to the dystrophin found in individuals with the less severe Becker muscular dystrophy (BMD).

G cluster_0 DMD Patient with Exon 45-52 Deletion cluster_1 This compound Treatment cluster_2 Restored Reading Frame Exon 44 Exon 44 Exon 53 Exon 53 Exon 44->Exon 53 Out-of-Frame Splicing Exon 54 Exon 54 Exon 53->Exon 54 Out-of-Frame Splicing Premature Stop Codon Premature Stop Codon Exon 54->Premature Stop Codon No Functional Dystrophin No Functional Dystrophin Premature Stop Codon->No Functional Dystrophin This compound This compound (PMO) Exon 53_target Exon 53 This compound->Exon 53_target Binds to pre-mRNA Splicing Machinery Splicing Machinery Exon 53_target->Splicing Machinery Blocks Access Exon 44_restored Exon 44 Exon 54_restored Exon 54 Exon 44_restored->Exon 54_restored In-Frame Splicing (Exon 53 Skipped) Truncated but Functional Dystrophin Truncated but Functional Dystrophin Exon 54_restored->Truncated but Functional Dystrophin G start Start with Solid Support deblocking 1. Deblocking: Remove protecting group from the terminal amine. start->deblocking coupling 2. Coupling: Add activated morpholino monomer. deblocking->coupling capping 3. Capping (Optional): Block unreacted amines. coupling->capping oxidation 4. Oxidation: Form the phosphorodiamidate linkage. capping->oxidation repeat Desired Length Reached? oxidation->repeat repeat->deblocking No cleavage 5. Cleavage and Deprotection: Release the PMO from the solid support and remove protecting groups. repeat->cleavage Yes purification 6. Purification: Isolate the full-length PMO. cleavage->purification end Final PMO Product purification->end G Dystrophin-Associated Protein Complex (DAPC) Signaling Scaffold cluster_0 Extracellular Matrix cluster_1 Sarcolemma cluster_2 Intracellular Laminin Laminin Dystroglycan α/β-Dystroglycan Laminin->Dystroglycan Mechanical Link Dystrophin Dystrophin Dystroglycan->Dystrophin Sarcoglycans Sarcoglycans Actin Actin Cytoskeleton Dystrophin->Actin Structural Support Syntrophins Syntrophins Dystrophin->Syntrophins Dystrobrevin Dystrobrevin Dystrophin->Dystrobrevin nNOS nNOS Syntrophins->nNOS Scaffolding Signaling Downstream Signaling Pathways Dystrobrevin->Signaling nNOS->Signaling

References

Viltolarsen for Inducing Exon 53 Skipping in Duchenne Muscular Dystrophy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder characterized by progressive muscle degeneration.[1] It is caused by mutations in the DMD gene that prevent the production of functional dystrophin, a critical protein for maintaining muscle fiber integrity.[1][2][3] One therapeutic strategy, known as exon skipping, utilizes antisense oligonucleotides (AONs) to modulate the splicing of the dystrophin pre-messenger RNA (pre-mRNA). This process can restore the reading frame, leading to the production of a truncated, yet partially functional dystrophin protein, akin to that found in the milder Becker muscular dystrophy (BMD).[1][4]

Viltolarsen (brand name VILTEPSO®) is a phosphorodiamidate morpholino oligomer (PMO), a type of AON, specifically designed to induce the skipping of exon 53 in the DMD gene.[1][5] This therapy is applicable to approximately 8-10% of the DMD patient population whose specific genetic mutations are amenable to this skipping.[1][5][6] this compound received accelerated approval from the U.S. Food and Drug Administration (FDA) in August 2020 and was approved in Japan in March 2020, based on clinical data demonstrating its ability to increase dystrophin production.[1][7][8][9]

Core Mechanism of Action

In patients with specific deletions (e.g., deletions of exons 45-52, 47-52, 48-52, 49-52, or 50-52), the joining of the preceding exon to exon 53 disrupts the translational reading frame.[1][4] This leads to a premature stop codon and the absence of functional dystrophin.

This compound is a 21-nucleotide antisense sequence that binds with high specificity to a target region within exon 53 of the dystrophin pre-mRNA.[10] This binding physically obstructs the splicing machinery from recognizing and including exon 53 in the mature mRNA.[1][11][12] By forcing the splicing process to "skip" over exon 53 and join the preceding exon directly to exon 54, the correct reading frame is restored.[1][13] The resulting in-frame mRNA is then translated into a shortened but functional dystrophin protein, which can localize to the muscle cell membrane (sarcolemma) and restore some of its crucial structural function.[1]

G cluster_0 DMD Pre-mRNA (Out-of-Frame) cluster_1 This compound Intervention cluster_2 Splicing Outcome Exon52 Exon 52 Exon53 Exon 53 (Out-of-Frame Junction) Exon54 Exon 54 This compound This compound (ASO) PreRNA_target Exon 53 on Pre-mRNA This compound->PreRNA_target Binds to Splicing Site SkippedExon Exon 53 Skipped RestoredFrame Restored Reading Frame (Exon 52 joined to Exon 54) SkippedExon->RestoredFrame Protein Truncated, Functional Dystrophin RestoredFrame->Protein

This compound's molecular mechanism for restoring the dystrophin reading frame.

Quantitative Efficacy Data from Clinical Studies

This compound has been evaluated in multiple clinical trials, demonstrating its ability to increase dystrophin protein levels and showing supportive evidence of clinical benefit. The primary data comes from a Phase 2, two-period, dose-finding study (NCT02740972) and its long-term extension (NCT03167255).[2][14][15]

Table 1: Dystrophin Protein Restoration in DMD Patients (Phase 2 Study)

Data from muscle biopsies after 20-24 weeks of intravenous this compound administration.

ParameterLow-Dose Cohort (40 mg/kg/wk)High-Dose Cohort (80 mg/kg/wk)Reference
N 88[16]
Mean Baseline Dystrophin (% of normal) 0.3%0.6%[14]
Mean Post-Treatment Dystrophin (% of normal) 5.7% (Range: 3.2-10.3%)5.9% (Range: 1.1-14.4%)[17][18][19]
Mean Change from Baseline +5.4% (p < 0.001)+5.3% (p = 0.012)[14][19]
Patients with Dystrophin >3% of normal 88% (14 of 16 total patients)88% (14 of 16 total patients)[14][16][20]
Table 2: Clinical Motor Function Outcomes vs. Historical Control

Comparison of this compound-treated participants (N=16) with an age- and treatment-matched historical control group (CINRG DNHS, N=65).[17][19]

Timed Function TestThis compound Group (Mean Change from Baseline)Historical Control Group (Mean Change from Baseline)TimepointReference
Time to Stand from Supine (seconds) -0.19 s+0.66 sWeek 25[17]
Time to Run/Walk 10m (m/s) +0.23 m/s-0.04 m/sWeek 25[17]
Time to Stand from Supine (seconds) StabilizationDeclineThrough Week 109[15][21]
Time to Run/Walk 10m (seconds) StabilizationDeclineThrough Week 109[15][21]

Long-term extension studies of over 4 years have shown that this compound-treated patients demonstrated a stabilization of motor function over the first two years and a significant slowing of disease progression in the subsequent two years compared to the declining trajectory of the historical control group.[2][3][22]

Experimental Protocols

The evaluation of this compound's efficacy relies on a series of well-established molecular and cellular biology techniques performed on patient muscle biopsies.

G cluster_0 Sample Acquisition & Processing cluster_1 Analytical Pathways cluster_2 Quantification & Analysis Biopsy Muscle Biopsy (e.g., Biceps brachii) Processing Sample Division (RNA, Protein, Histology) Biopsy->Processing RNA_Extract RNA Extraction Processing->RNA_Extract Protein_Extract Protein Lysis Processing->Protein_Extract Histo_Section Cryosectioning Processing->Histo_Section RT_PCR RT-PCR / qRT-PCR (Exon Skipping %) RNA_Extract->RT_PCR Western Western Blot (Dystrophin Quantity) Protein_Extract->Western IHC Immunohistochemistry (Dystrophin Localization) Histo_Section->IHC

General experimental workflow for evaluating this compound efficacy.
Quantification of Exon 53 Skipping by RT-PCR

This method quantifies the percentage of dystrophin mRNA transcripts from which exon 53 has been successfully skipped.

  • RNA Extraction: Total RNA is isolated from frozen muscle biopsy tissue using a standard commercially available kit (e.g., RNeasy Mini Kit).[23] RNA concentration and purity are assessed via spectrophotometry.

  • Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV First-Strand Synthesis System).[23]

  • Polymerase Chain Reaction (PCR): A nested or quantitative real-time PCR (qRT-PCR) approach is employed.[23][24][25]

    • Primer Design: Primers are designed to anneal to exons flanking exon 53 (e.g., forward primer in exon 44 or 49 and reverse primer in exon 54).[13][23]

    • Amplification: The PCR reaction amplifies the cDNA region between the primers. This results in two products: a larger "un-skipped" band containing exon 53 and a smaller "skipped" band lacking exon 53.

  • Quantification: The products are separated by gel electrophoresis.[23] The intensity of the bands is measured using densitometry software. The exon skipping efficiency is calculated as: (Intensity of Skipped Band) / (Intensity of Skipped Band + Intensity of Un-skipped Band) x 100. For qRT-PCR, specific probes targeting the skipped and un-skipped junctions can be used for more precise quantification.[24][25]

Quantification of Dystrophin Protein by Western Blot

Western blotting is used to determine the quantity of dystrophin protein produced relative to a normal control.[26][27]

  • Protein Extraction: Muscle tissue is homogenized in a lysis buffer to extract total protein.[28] The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • Gel Electrophoresis: A specific amount of total protein (e.g., 25 µg) is loaded onto a low-percentage Tris-acetate polyacrylamide gel to resolve large proteins like dystrophin.[28] A healthy muscle sample is run as a positive control and calibrator.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.

    • It is then incubated with a primary antibody specific to dystrophin (e.g., NCL-DYS1 or NCL-DYS2).

    • A second primary antibody against a loading control protein (e.g., α-actinin or myosin heavy chain) is used for normalization.[28]

    • The membrane is washed and incubated with enzyme-linked secondary antibodies that bind to the primary antibodies.

  • Quantification: A chemiluminescent substrate is added, and the light emitted from each band is captured by an imaging system. The intensity of the dystrophin band is normalized to the loading control and expressed as a percentage of the dystrophin level in the healthy control sample.[28]

Dystrophin Localization by Immunohistochemistry (IHC) / Immunofluorescence (IF)

IHC/IF is critical for confirming that the restored dystrophin protein is correctly localized to the sarcolemma, which is essential for its function.[29][30]

  • Sample Preparation: The muscle biopsy is rapidly frozen in isopentane cooled by liquid nitrogen.[30] Thin sections (e.g., 10 µm) are cut using a cryostat and mounted on glass slides.

  • Antibody Staining:

    • The sections are incubated with a primary antibody against dystrophin (e.g., DYS2, targeting the C-terminus).[30][31]

    • Often, a co-stain is performed with an antibody for another sarcolemmal protein, such as β-spectrin, to confirm membrane integrity in dystrophin-negative fibers.[26][31]

    • After washing, the sections are incubated with fluorescently-labeled secondary antibodies that bind to the primary antibodies.

  • Imaging and Analysis: The sections are viewed under a fluorescence microscope. The presence of a clear, continuous signal at the periphery of the muscle fibers indicates correct sarcolemmal localization of dystrophin. Quantitative methods, often using specialized software, can measure the fluorescence intensity at the sarcolemma to provide another measure of dystrophin levels.[26][27][32]

Conclusion and Logical Pathway to Clinical Benefit

This compound represents a significant advancement in the targeted treatment of Duchenne muscular dystrophy for patients with mutations amenable to exon 53 skipping. Its mechanism of action directly addresses the underlying genetic defect by restoring the reading frame of the dystrophin gene. Rigorous experimental evaluation has demonstrated its ability to induce the production of a truncated, correctly localized dystrophin protein. Clinical data show that this increase in dystrophin is associated with a stabilization and slowing of the decline in motor function, offering a valuable therapeutic option for this patient population.

G Admin This compound Administration (80 mg/kg/wk IV) Binding ASO Binds to Exon 53 of Pre-mRNA Admin->Binding Splicing Exon 53 is Skipped During Splicing Binding->Splicing mRNA In-Frame Dystrophin mRNA is Produced Splicing->mRNA Protein Truncated Dystrophin Protein is Translated mRNA->Protein Localization Dystrophin Localizes to Sarcolemma Protein->Localization Function Muscle Fiber Integrity is Partially Restored Localization->Function Outcome Slowing of Motor Function Decline Function->Outcome

Logical pathway from this compound administration to clinical outcome.

References

Preclinical Research on Viltolarsen for Duchenne Muscular Dystrophy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research and development of Viltolarsen (formerly NS-065/NCNP-01), a phosphorodiamidate morpholino oligonucleotide designed for the treatment of Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 53 skipping. This document synthesizes key preclinical findings, focusing on the mechanism of action, in vitro efficacy, and nonclinical safety evaluations that formed the basis for its clinical development.

Introduction

Duchenne muscular dystrophy is a fatal X-linked recessive genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration and weakness.[1] this compound is an antisense oligonucleotide that induces the skipping of exon 53 in the dystrophin pre-mRNA, which can restore the reading frame for a subset of DMD mutations, leading to the production of a truncated but functional dystrophin protein.[1][2] This approach aims to convert the severe DMD phenotype into a milder, Becker-like muscular dystrophy phenotype. Preclinical development, including foundational studies in DMD patient-derived cells and animal models, was pivotal in establishing the proof-of-concept and safety profile of this compound before its entry into human trials.[1]

Mechanism of Action: Exon 53 Skipping

This compound is a 21-mer phosphorodiamidate morpholino oligomer (PMO) specifically designed to bind to a target sequence on exon 53 of the human dystrophin pre-mRNA.[2] This binding sterically hinders the splicing machinery from recognizing and including exon 53 in the mature mRNA transcript.[3] For patients with specific out-of-frame deletions (e.g., deletions of exons 45-52 or 48-52), the removal of exon 53 restores the translational reading frame, allowing for the synthesis of an internally truncated, yet partially functional, dystrophin protein.[2][4]

G cluster_pre_mrna DMD Gene Transcription cluster_splicing Splicing Process cluster_translation Translation pre_mrna DMD pre-mRNA e52 Exon 52 e53 Exon 53 (Out-of-Frame) splicing Splicing Machinery e52->splicing e54 Exon 54 e53->splicing e54->splicing This compound This compound (PMO) This compound->e53 Binds to Exon 53 mrna Mature mRNA (Exon 52 + Exon 54) splicing->mrna Exon 53 Skipped protein Truncated, Functional Dystrophin Protein mrna->protein Translation

Figure 1: Mechanism of this compound-mediated exon 53 skipping.

Preclinical Efficacy

In Vitro Studies

The efficacy of this compound was extensively evaluated in in vitro models using DMD patient-derived cells. These studies were crucial for confirming dose-dependent exon skipping and subsequent dystrophin protein restoration.

Table 1: Summary of In Vitro Efficacy of this compound in DMD Patient-Derived Myotubes

Cell Line (Exon Deletion)This compound ConcentrationOutcome MeasureResultReference
Patient A (del 45-52)0 - 10 µmol/LExon 53 Skipping EfficiencyEC₅₀ = 0.63 µmol/L[5]
Patient B (del 48-52)0 - 10 µmol/LExon 53 Skipping EfficiencyEC₅₀ = 2.3 µmol/L[5]
Patient A (del 45-52)10 µmol/L (single transfection)Exon 53 Skipping Efficiency (at 1 week)82.7%[4]
Patient A (del 45-52)10 µmol/L (single transfection)Exon 53 Skipping Efficiency (at 2 weeks)75.6%[4]
Patient A (del 45-52)10 µmol/L (two transfections)Exon 53 Skipping Efficiency (at 2 weeks)89.4%[4]
Patient B (del 48-52)10 µmol/L (single transfection)Exon 53 Skipping Efficiency (at 1 week)91.5%[4]
Patient B (del 48-52)10 µmol/L (single transfection)Exon 53 Skipping Efficiency (at 2 weeks)89.6%[4]
Patient B (del 48-52)10 µmol/L (two transfections)Exon 53 Skipping Efficiency (at 2 weeks)93.1%[4]
Patient B (del 48-52)10 µmol/LDystrophin Protein Expression (at 3 days)Detected (vs. undetectable in untreated)[5]

EC₅₀ (Half maximal effective concentration) refers to the concentration of this compound that induces 50% of the maximum exon skipping effect.

In Vivo Studies

While specific quantitative data from in vivo studies in animal models like the mdx mouse or the DMD dog model are not extensively detailed in publicly available literature, the development of this compound was based on successful preclinical studies in a DMD dog model.[1] Furthermore, in vivo assessment of exon 53 skipping was confirmed in cynomolgus monkeys during toxicology studies.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. Below are summarized protocols for key assays used in the evaluation of this compound.

G cluster_invitro In Vitro Workflow cluster_analysis Molecular Analysis start DMD Patient Fibroblasts myod MyoD Transduction start->myod myotubes Differentiation into Myotubes myod->myotubes transfection This compound Transfection (e.g., Endo-Porter) myotubes->transfection incubation Incubation (e.g., 1-2 weeks) transfection->incubation collection Cell Lysate / RNA Collection incubation->collection rtpcr RT-PCR Analysis (Exon Skipping %) collection->rtpcr RNA wb Western Blot Analysis (Dystrophin Protein Level) collection->wb Protein ihc Immunofluorescence (Dystrophin Localization) collection->ihc Cells

Figure 2: General experimental workflow for in vitro evaluation.

In Vitro Transfection of this compound
  • Cell Culture: DMD patient-derived fibroblasts are transduced with the MyoD gene to induce differentiation into myoblasts, which are then further differentiated into myotubes to ensure expression of the dystrophin gene.[5]

  • Transfection: this compound (PMO) is delivered into the myotubes. Due to the neutral charge of PMOs, a delivery agent is required. Studies for NS-065/NCNP-01 utilized Endo-Porter.[5]

  • Procedure:

    • Plate MyoD-transduced myoblasts and culture until they reach confluence.

    • Induce differentiation into myotubes by switching to a low-serum differentiation medium.

    • Prepare the this compound-Endo-Porter complex according to the manufacturer's protocol at desired final concentrations (e.g., 0 to 10 µmol/L).[5]

    • Add the complex to the myotube cultures.

    • Incubate for the specified duration (e.g., 3 days to 2 weeks). For longer-term experiments, a second transfection may be performed.[4]

    • Harvest cells for RNA and protein extraction at the end of the incubation period.

RT-PCR for Exon Skipping Quantification
  • Objective: To quantify the percentage of dystrophin mRNA transcripts that have successfully skipped exon 53.

  • Protocol:

    • RNA Extraction: Isolate total RNA from treated and untreated control cells using a standard method (e.g., TRIzol reagent).

    • cDNA Synthesis: Perform reverse transcription using random hexamer primers to convert the extracted RNA into complementary DNA (cDNA).

    • PCR Amplification:

      • Design primers flanking exon 53 (e.g., in exon 51 and exon 55) to amplify the region of interest.

      • Perform PCR amplification. This will generate two potential products: a full-length amplicon (including exon 53) and a shorter amplicon (lacking exon 53).

    • Quantification:

      • Separate the PCR products using gel electrophoresis (e.g., Agilent Bioanalyzer or Experion automated electrophoresis).[3]

      • Measure the intensity of the bands corresponding to the full-length and skipped products.

      • Calculate the percentage of exon skipping using the formula: (Intensity of skipped band) / (Intensity of skipped band + Intensity of full-length band) x 100.[3]

Western Blot for Dystrophin Quantification
  • Objective: To detect and quantify the amount of restored dystrophin protein.

  • Protocol:

    • Protein Extraction: Lyse harvested cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to obtain total protein lysate.

    • Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay).

    • Gel Electrophoresis: Separate 25-30 µg of total protein per lane on a large-format 3-8% Tris-Acetate SDS-PAGE gel to resolve the high molecular weight dystrophin protein. Include a dilution series of a healthy control sample to create a standard curve.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours.

      • Incubate with a primary antibody against dystrophin (e.g., NCL-DYS1 or Abcam ab15277) overnight at 4°C.

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

      • Incubate with a primary antibody for a loading control (e.g., α-actinin or myosin heavy chain) to normalize the dystrophin signal.[2]

    • Detection and Quantification:

      • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

      • Quantify the band intensities using densitometry software (e.g., ImageJ).

      • Normalize the dystrophin signal to the loading control and express the result as a percentage of the normal dystrophin level determined from the standard curve.

Nonclinical Safety and Toxicology

Toxicology studies are essential to determine a safe starting dose for clinical trials. For this compound, these were conducted in mice and, more relevantly due to pharmacological activity, in cynomolgus monkeys.

Table 2: Summary of this compound Toxicology Studies in Cynomolgus Monkeys

Study DurationDosing RegimenDoses AdministeredKey FindingsNOAELReference
Single DoseSingle IV injection600 mg/kgVacuolation in the epithelium of the proximal renal tubule.N/A[6]
39 WeeksWeekly IV injection0, 10, 60, 360 mg/kgPrimary drug-related toxicity observed in the kidney (tubule vacuolation and degeneration).60 mg/kg[6]

NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

The primary target organ for toxicity was identified as the kidney, a finding consistent with other antisense oligonucleotides.[6] These nonclinical studies established a safety margin and supported the proposed doses for human clinical trials.

Conclusion

The preclinical data for this compound provided a strong foundation for its clinical development. In vitro studies using DMD patient-derived cells demonstrated a clear, dose-dependent mechanism of action, resulting in efficient exon 53 skipping and the restoration of dystrophin protein. Nonclinical toxicology studies in cynomolgus monkeys identified a predictable safety profile and established a No-Observed-Adverse-Effect Level, enabling the transition into clinical trials. These comprehensive preclinical evaluations were instrumental in the successful progression of this compound as a targeted therapy for a specific subset of the Duchenne muscular dystrophy population.

References

Viltolarsen's role in restoring functional dystrophin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Viltolarsen's Role in Restoring Functional Dystrophin

Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive genetic disorder characterized by progressive muscle degeneration and weakness.[1][2] The underlying cause of DMD is a mutation in the DMD gene, which prevents the production of functional dystrophin protein.[1][2] Dystrophin is a critical protein that provides structural integrity to muscle fibers; its absence leads to muscle damage, loss of ambulation, and eventual cardiorespiratory failure.[1][3] this compound (brand name VILTEPSO®) is an antisense oligonucleotide therapeutic designed to address the genetic cause of DMD in a specific subset of patients.[4][5] It is indicated for the treatment of DMD patients who have a confirmed mutation of the DMD gene that is amenable to exon 53 skipping, which accounts for approximately 8-10% of DMD cases.[4][6][7] This guide provides a detailed technical overview of this compound's mechanism of action, the quantitative evidence of its efficacy in restoring dystrophin, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Exon Skipping

This compound operates through a mechanism known as exon skipping.[1] It is a phosphorodiamidate morpholino oligomer (PMO), a synthetic antisense oligonucleotide designed to bind to a specific sequence on the pre-messenger RNA (pre-mRNA) of the dystrophin gene.[3][4]

In patients with specific deletions (e.g., deletion of exons 45-52), the sequence of the remaining exons in the dystrophin mRNA transcript is disrupted. This "out-of-frame" mutation leads to a premature stop codon, halting the translation process and preventing the synthesis of a functional dystrophin protein.[8]

This compound is designed to bind to exon 53 of the dystrophin pre-mRNA.[1] This binding action "masks" exon 53 from the cellular splicing machinery.[1][7] Consequently, during the processing of pre-mRNA into mature mRNA, exon 53 is excluded, or "skipped."[1] The removal of exon 53 allows the remaining exons to join together in a way that restores the correct reading frame.[1][8] This corrected mRNA transcript can then be translated into a truncated, but still functional, dystrophin protein.[1][8] This resulting protein, similar to the dystrophin found in the milder form of the disease, Becker muscular dystrophy (BMD), can partially restore muscle function and slow disease progression.[3][8]

Caption: this compound's mechanism of action to restore the dystrophin reading frame.

Quantitative Data on Dystrophin Restoration

Clinical trials have demonstrated this compound's ability to significantly increase dystrophin protein levels in treated patients. The primary evidence comes from a Phase 2 study (NCT02740972) involving 16 boys with DMD amenable to exon 53 skipping.[6][9]

Table 1: Dystrophin Protein Levels After 20-24 Weeks of this compound Treatment
ParameterLow Dose (40 mg/kg/wk)High Dose (80 mg/kg/wk)
Mean Baseline Dystrophin (% of Normal) 0.3%0.6%
Mean Post-Treatment Dystrophin (% of Normal) 5.7%[10][11]5.9%[10][11]
Range of Post-Treatment Dystrophin (% of Normal) 3.2% - 10.3%[11]1.1% - 14.4%[9][11]
Statistical Significance (vs. Baseline) p < 0.001[10]p = 0.012[10]

Data sourced from a Phase 2 clinical trial published in JAMA Neurology.[9][10]

Table 2: Dystrophin-Positive Fibers and Patient Response
ParameterResult
Patients with >3% of Normal Dystrophin Levels 88% (14 out of 16)[6][12][13]
Patients Showing Increased Dystrophin Levels 100% (16 out of 16)[12][14]
Dystrophin-Positive Myofibers Significant increase in both dose groups, with a greater increase in the high-dose group.[6][9]

These results indicate a robust and consistent drug-induced production of dystrophin protein.

Experimental Protocols for Dystrophin Quantification

The quantification of dystrophin restoration in clinical trials relies on a multi-faceted approach using muscle biopsy samples. The primary methods are Western blotting and immunofluorescence, supported by mass spectrometry and RT-PCR.[14]

General Experimental Workflow

The evaluation process begins with the collection of muscle biopsies from patients before and after the treatment period. These samples are then processed for various analyses to quantify changes in dystrophin at the mRNA and protein levels.

G cluster_workflow Experimental Workflow for Dystrophin Quantification cluster_processing Sample Processing cluster_analysis Analytical Methods cluster_results Data Output Biopsy_Pre Baseline Muscle Biopsy (Pre-Treatment) Biopsy_Post Muscle Biopsy (Post-Treatment, e.g., 24 weeks) Protein_Extraction Total Protein Extraction Biopsy_Post->Protein_Extraction RNA_Extraction Total RNA Extraction Biopsy_Post->RNA_Extraction Tissue_Sectioning Cryosectioning Biopsy_Post->Tissue_Sectioning WB Western Blot (WB) - Protein Quantification Protein_Extraction->WB MS Mass Spectrometry (MS) - Confirmatory Protein Quantification Protein_Extraction->MS RTPCR RT-PCR - mRNA Splicing Confirmation RNA_Extraction->RTPCR IF Immunofluorescence (IF) - Protein Localization - % Positive Fibers Tissue_Sectioning->IF WB_Result Dystrophin Level (% of Normal) WB->WB_Result IF_Result Visualization of Sarcolemmal Dystrophin IF->IF_Result RTPCR_Result Confirmation of Exon 53 Skipped Transcript RTPCR->RTPCR_Result

Caption: Workflow for the analysis of dystrophin restoration from muscle biopsies.

Detailed Methodologies

1. Western Blotting for Dystrophin Quantification Western blotting is a key technique used to measure the amount of dystrophin protein.[15]

  • Protein Extraction: Total protein is extracted from frozen muscle biopsy samples using a lysis buffer.

  • Quantification: The total protein concentration of the lysate is determined. A standardized amount of total protein (e.g., 25 µg) is loaded per lane.[16]

  • Electrophoresis: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage Tris-acetate gel, which is suitable for large proteins like dystrophin.[16][17]

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to dystrophin. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables detection.

  • Detection and Analysis: The signal is detected using a chemiluminescent substrate. The intensity of the dystrophin band is quantified using densitometry software.[16] Results are often normalized to a loading control protein (like α-actinin) and compared to a reference standard from a healthy control to report dystrophin as a percentage of normal levels.[16]

2. Immunofluorescence (IF) for Dystrophin Localization IF (or immunohistochemistry) is used to visualize the presence and location of dystrophin within the muscle tissue.[15]

  • Sample Preparation: Frozen muscle biopsy samples are cut into thin sections (e.g., 5-10 µm) using a cryostat and mounted on slides.

  • Staining: The sections are incubated with a primary antibody against dystrophin. After washing, a fluorescently labeled secondary antibody is applied.

  • Imaging: The slides are viewed under a fluorescence microscope. In healthy muscle, dystrophin appears as a continuous ring around the perimeter (sarcolemma) of each muscle fiber.

  • Analysis: The primary endpoint is often the percentage of muscle fibers that show positive dystrophin staining at the sarcolemma.[9] This method confirms that the restored dystrophin is correctly localized to the muscle cell membrane, which is crucial for its function.[16]

3. Supportive Analytical Methods

  • Mass Spectrometry (MS): This highly sensitive and accurate method can be used to detect and quantify specific peptides from the dystrophin protein, providing an orthogonal method to confirm the results obtained by Western blot.[14][17]

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is used to analyze the dystrophin mRNA. It can confirm that this compound successfully induced the skipping of exon 53 at the transcriptional level by showing the presence of an mRNA transcript lacking this exon.[14]

Clinical Efficacy and Functional Outcomes

The restoration of dystrophin protein is expected to lead to clinical benefits by improving muscle function. Long-term data from the Phase 2 trial and its extension study show that this compound treatment leads to a stabilization of motor function compared to the expected decline observed in natural history cohorts.[14][18]

Table 3: Change in Timed Function Tests
Timed Function TestThis compound-Treated Participants (Change from Baseline at Week 25)Matched Natural History Control (Change over same period)
Time to Stand from Supine (TTSTAND) -0.19 seconds (Improvement)+0.66 seconds (Decline)
Time to Run/Walk 10 Meters (TTRW) +0.23 m/s (Improvement)-0.04 m/s (Decline)
6-Minute Walk Test (6MWT) +28.9 meters (Improvement)-65.3 meters (Decline)

Data from the Phase 2 study comparing treated participants (n=16) with an age- and treatment-matched natural history control group (n=65).[9]

Over a longer period of more than four years, this compound-treated patients continued to show a significant slowing of disease progression in timed function tests compared to the natural history control group.[14][19]

Conclusion

This compound effectively restores the production of a truncated, functional dystrophin protein in DMD patients with mutations amenable to exon 53 skipping. Its mechanism of action, centered on antisense-mediated exon skipping, has been validated at both the mRNA and protein levels through rigorous experimental protocols. Quantitative data from clinical trials demonstrate a significant increase in dystrophin to levels that are associated with a meaningful stabilization of motor function and a slowing of disease progression. These findings underscore the potential of this compound as a targeted genetic therapy to address the underlying cause of Duchenne muscular dystrophy.

References

Early-stage discovery and development of Viltolarsen

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early-Stage Discovery and Development of Viltolarsen

Introduction

Duchenne muscular dystrophy (DMD) is a fatal, X-linked recessive disorder characterized by progressive muscle degeneration and weakness.[1][2] It is caused by mutations in the DMD gene that prevent the production of functional dystrophin, a critical protein for maintaining the structural integrity of muscle fibers.[1][3] One of the most promising therapeutic strategies for DMD is exon skipping, which uses antisense oligonucleotides (ASOs) to modulate the splicing of pre-messenger RNA (pre-mRNA), restore the reading frame, and enable the production of a truncated, yet partially functional, dystrophin protein.[1][4]

This compound (formerly known as NS-065/NCNP-01) is a phosphorodiamidate morpholino oligomer (PMO), a type of ASO, designed specifically to induce skipping of exon 53 in the DMD gene.[1][5] Developed through a collaboration between Nippon Shinyaku and the National Center of Neurology and Psychiatry (NCNP) in Japan, this compound targets a subset of DMD patients, estimated to be around 8-10%, whose mutations are amenable to exon 53 skipping.[1][5] This guide provides a detailed technical overview of the preclinical and early clinical stages of this compound's development, from its initial discovery to the pivotal studies that demonstrated its mechanism of action and clinical potential.

Core Mechanism of Action

The therapeutic principle of this compound is to convert a severe, dystrophin-null DMD phenotype into a milder, Becker muscular dystrophy (BMD)-like phenotype. In BMD, in-frame mutations lead to the production of a shortened but still functional dystrophin protein.[6] this compound achieves this through a targeted molecular intervention in the pre-mRNA splicing process.

  • Genetic Basis: In patients with specific deletions, such as the loss of exons 45-52, the remaining exons (exon 44 and exon 53) are spliced together "out-of-frame." This creates a premature stop codon, halting dystrophin protein synthesis.

  • ASO Binding: this compound is a 21-nucleotide antisense sequence that is complementary to a specific site on exon 53 of the dystrophin pre-mRNA.[1][7] It binds to this target sequence, masking it from the cellular splicing machinery.[1][8]

  • Exon Skipping: By hiding exon 53, the splicing machinery bypasses it, joining exon 52 directly to exon 54.[3][9] This action restores the genetic reading frame.

  • Protein Production: The resulting mature mRNA is translated into a truncated but functional dystrophin protein, which can provide partial muscle function and slow the progression of the disease.[3][6]

G cluster_0 DMD Pre-mRNA Splicing (Out-of-Frame Mutation) cluster_1 This compound-Mediated Exon Skipping Exon44_dmd Exon 44 Exon53_dmd Exon 53 Exon44_dmd->Exon53_dmd Splicing Exon54_dmd Exon 54 StopCodon Premature Stop Codon Exon53_dmd->StopCodon Out-of-Frame Translation NoProtein No Functional Dystrophin StopCodon->NoProtein This compound This compound (ASO) Exon53_v Exon 53 This compound->Exon53_v Binds & Masks Exon44_v Exon 44 Exon54_v Exon 54 Exon44_v->Exon54_v Splicing Skips Exon 53 TruncatedProtein Truncated, Functional Dystrophin Exon54_v->TruncatedProtein In-Frame Translation

Caption: Mechanism of this compound-induced exon 53 skipping.

Preclinical Discovery and In Vitro Evaluation

The development of this compound began with the identification of an optimal ASO sequence to induce efficient and sustained exon 53 skipping.

Experimental Protocol: ASO Sequence Screening and In Vitro Efficacy
  • Sequence Design: A series of phosphorodiamidate morpholino oligomers (PMOs) targeting different regions of exon 53 were designed. This process, known as an "exon walk," aimed to identify the most accessible and effective binding site for blocking the splicing machinery.[10]

  • Cell Culture: Human rhabdomyosarcoma (RD) cells and DMD patient-derived fibroblasts (converted into myotubes via MyoD transduction) were cultured under standard conditions.[7][10] Patient-derived cells contained mutations amenable to exon 53 skipping (e.g., deletion of exons 45-52).

  • ASO Transfection: The PMO candidates, including the sequence for NS-065/NCNP-01 (this compound), were introduced into the cultured cells using a delivery agent like Endo-Porter or via nucleofection.[10][11] A range of concentrations was tested to determine dose-dependency.

  • Exon Skipping Analysis (RT-PCR): Three days post-transfection, total RNA was extracted from the cells. Reverse transcription-polymerase chain reaction (RT-PCR) was performed using primers flanking exon 53 to amplify the dystrophin mRNA. The products were analyzed via gel electrophoresis to visualize and quantify the relative amounts of the full-length transcript versus the exon 53-skipped transcript.[11]

  • Dystrophin Protein Analysis (Western Blot): To confirm that the skipped mRNA was translated into protein, cell lysates were collected. Dystrophin protein levels were measured using Western blotting with a specific anti-dystrophin antibody.[7][10]

G cluster_0 In Vitro Experimental Workflow A DMD Patient-Derived Myotubes B Transfection with This compound (PMO) A->B C RNA Extraction (Day 3) B->C E Protein Lysate Collection B->E D RT-PCR Analysis C->D G Quantify Exon Skipping Efficiency D->G F Western Blot Analysis E->F H Quantify Dystrophin Protein Restoration F->H

Caption: Workflow for in vitro evaluation of this compound.
In Vitro Results

Studies demonstrated that NS-065/NCNP-01 strongly and dose-dependently promoted exon 53 skipping.[10] In DMD patient-derived cells, it restored dystrophin protein expression to detectable levels, with the effect sustained for at least two weeks after transfection.[7][10]

Parameter Cell Type Method Result Reference
Exon 53 SkippingDMD Patient CellsRT-PCR>70% efficiency, sustained for 2 weeks[10]
Dystrophin ExpressionDMD Patient CellsWestern BlotClear protein band detected at 10 µmol/L[7][10]

Preclinical In Vivo Evaluation

Following promising in vitro results, this compound was evaluated in animal models to assess its efficacy and safety. A crucial part of its development was based on preclinical studies in a canine model of DMD, which more closely resembles the human disease course.[1][5]

Experimental Protocol: In Vivo Efficacy and Toxicology
  • Animal Models: Studies utilized dystrophin-deficient animal models, such as the DMD dog model, which show progressive muscle wasting and pathology similar to human patients.[1][12] For toxicology, healthy male mice and cynomolgus monkeys were used.[13]

  • Drug Administration: this compound was administered systemically, typically via intravenous (IV) or subcutaneous (SC) injection, on a weekly basis.[13] Dose-ranging studies were conducted to determine therapeutic and toxic levels.

  • Efficacy Assessment: In DMD models, muscle biopsies were taken to assess dystrophin protein restoration via Western blot and immunofluorescence. Muscle function was also evaluated.[1]

  • Safety and Toxicology Assessment: Comprehensive toxicology studies were performed in mice (26 weeks) and monkeys (39 weeks).[13] Assessments included clinical observations, body weight, food consumption, clinical pathology (blood and urine analysis), and histopathological examination of tissues.[13] Kidney function was a key focus, with monitoring of blood urea nitrogen (BUN) and creatinine.[13]

In Vivo Results

Preclinical studies demonstrated that systemic administration of PMOs could restore dystrophin expression and improve muscle function in the DMD dog model.[12][14] Toxicology studies established a safety profile for clinical trials. While renal toxicity was observed in animals at high doses, the No Observed Adverse Effect Level (NOAEL) was determined to be 60 mg/kg/week in a 26-week mouse study, providing a safe margin for human dosing.[13]

Early-Stage Clinical Development

The successful preclinical program paved the way for a series of clinical trials in Japan and North America to evaluate this compound's safety, pharmacokinetics, and efficacy in boys with DMD.[1][5]

Phase I and I/II Studies

The initial trials were designed to assess safety and determine the optimal dose. A Phase I study in Japan (NCT02081625) evaluated doses of 1.25, 5, and 20 mg/kg, demonstrating a dose-dependent increase in exon 53 skipping.[1] A subsequent Phase I/II study in Japan explored higher doses of 40 mg/kg and 80 mg/kg.[1]

Parameter Phase I/II Study (Japan) Reference
Dose Groups 40 mg/kg/week; 80 mg/kg/week[1]
Participants 16 boys with DMD[1]
Primary Outcome Dystrophin Expression[1]
Exon Skipping (Avg.) 21.8% (40 mg/kg cohort); 42.4% (80 mg/kg cohort)[1]
Key Finding Dose-dependent and time-dependent increase in dystrophin[1]
Phase II Study (North America)

A pivotal Phase II trial (NCT02740972) was conducted in North America to confirm the dose and efficacy of this compound.[15] This study provided the primary evidence for its accelerated approval.

Experimental Protocol: Clinical Dystrophin Quantification
  • Study Design: A two-period, randomized, placebo-controlled, dose-finding study was conducted in 16 boys (ages 4 to <10 years) with DMD amenable to exon 53 skipping.[15][16] Participants were randomized to receive weekly IV infusions of this compound (40 mg/kg or 80 mg/kg) or a placebo for the first 4 weeks, followed by all patients receiving active treatment for the next 20 weeks.[15]

  • Muscle Biopsy: A baseline muscle biopsy was taken from the biceps brachii muscle before treatment. A second biopsy was taken after 25 weeks of treatment to assess changes in dystrophin levels.

  • Dystrophin Quantification (Western Blot): Dystrophin protein levels in muscle tissue were quantified using a validated Western blot assay. The results were expressed as a percentage of the dystrophin level found in normal, healthy muscle.

  • Efficacy and Safety Monitoring: The primary endpoint was the change in dystrophin protein from baseline.[15] Secondary endpoints included motor function assessments (e.g., Time to Stand, 6-Minute Walk Test).[17] Safety was monitored through adverse event reporting and regular clinical laboratory tests, including renal function monitoring.[18]

G cluster_0 Phase II Clinical Trial Workflow (NCT02740972) A Patient Screening (DMD, Amenable to Exon 53 Skip) B Baseline Assessments - Muscle Biopsy - Motor Function Tests A->B C Randomization (40 or 80 mg/kg/wk) B->C D Weekly IV Infusion (24 Weeks) C->D E Final Assessments (Week 25) - Muscle Biopsy - Motor Function Tests D->E F Primary Endpoint Analysis: Change in Dystrophin Level E->F G Secondary Endpoint Analysis: Change in Motor Function E->G

Caption: Workflow of the pivotal Phase II clinical trial for this compound.
Phase II and Pharmacokinetic Results

The Phase II study was highly successful. All 16 participants showed an increase in dystrophin protein levels.[16] The treatment was generally well-tolerated, with the most common adverse events being mild to moderate upper respiratory tract infections, injection site reactions, and cough.[19] Importantly, no kidney toxicity was observed in the clinical trials.[1][19]

Parameter Phase II Study (NCT02740972) Reference
Participants 16 boys (ages 4 to <10)[16]
Dose Group 80 mg/kg/week[15][16]
Baseline Dystrophin 0.6% of normal (average)[15][16]
Post-Treatment Dystrophin 5.9% of normal (average) at Week 25[15][16]
Dystrophin Responders 100% of participants[1][16]
Motor Function Significant improvements in timed function tests vs. natural history controls[17][20]
Pharmacokinetic Parameter Value (at 80 mg/kg dose) Reference
Time to Peak (Tmax) ~1 hour (end of infusion)[6][21]
Elimination Half-Life ~2.5 hours[6][21]
Volume of Distribution (Vdss) 300 mL/kg[6][21]
Plasma Protein Binding 39-40%[6][22]
Metabolism Metabolically stable, no metabolites detected[21][22]
Excretion Primarily as unchanged drug in urine (~92% in 24h)[6][21]

Conclusion

The early-stage discovery and development of this compound represent a targeted, science-driven approach to treating Duchenne muscular dystrophy. Beginning with meticulous in vitro screening to identify the optimal ASO sequence, the program progressed through rigorous preclinical testing in relevant animal models that established a strong biological rationale and a favorable safety profile. The subsequent early-phase clinical trials successfully translated these preclinical findings, demonstrating that this compound was well-tolerated and, crucially, could consistently and significantly increase the production of dystrophin protein in boys with DMD. The robust data from the Phase II study, showing a mean dystrophin level of nearly 6% of normal, provided the foundation for this compound's accelerated regulatory approvals in Japan and the United States, establishing it as an important therapy for patients with mutations amenable to exon 53 skipping.[1][23]

References

Methodological & Application

Application Notes and Protocols for Viltolarsen Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viltolarsen (Viltepso®) is an antisense phosphorodiamidate morpholino oligomer (PMO) designed to treat Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 53 skipping.[1][2][3] By binding to a specific sequence on the pre-messenger RNA (pre-mRNA) of the dystrophin gene, this compound modulates splicing to exclude exon 53, thereby restoring the reading frame and enabling the production of a truncated, yet functional, dystrophin protein.[1][2] These application notes provide a detailed protocol for the administration of this compound in relevant in vitro cell models to assess its efficacy in promoting exon skipping and restoring dystrophin expression.

Mechanism of Action

Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the DMD gene that disrupt the open reading frame, leading to a lack of functional dystrophin protein. Dystrophin is a critical component of the dystrophin-associated glycoprotein complex (DGC), which connects the actin cytoskeleton to the extracellular matrix in muscle fibers, providing structural stability and mediating signaling pathways.[4][5][6] The absence of functional dystrophin leads to progressive muscle degeneration. This compound is designed to bind to exon 53 of the dystrophin pre-mRNA, causing it to be skipped during the splicing process. This can restore the reading frame in patients with specific deletions, leading to the translation of a shorter but still functional dystrophin protein.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound.

ParameterCell ModelConcentrationIncubation TimeOutcomeReference
Exon 53 SkippingMyoD-transduced DMD Fibroblasts10 µmol/L1 hour - 2 weeksSustained exon skipping and dystrophin expression[1]
Dystrophin ExpressionMyoD-transduced DMD Fibroblasts10 µmol/L3 daysDystrophin protein detected by Western blot[1]

Table 1: In Vitro Efficacy of this compound in DMD Patient-Derived Cells.

ParameterStudy PopulationDosageTreatment DurationOutcomeReference
Dystrophin Protein LevelDMD Patients80 mg/kg/week20-24 weeksMean dystrophin levels of 5.9% of normal[7][8]
Exon 53 Skipping EfficiencyDMD Patients40 mg/kg/week24 weeksAverage increase of 28.0%[1]
Exon 53 Skipping EfficiencyDMD Patients80 mg/kg/week24 weeksAverage increase of 49.7%[1]

Table 2: In Vivo Efficacy of this compound from Clinical Trials. Note: These are in vivo dosages and outcomes.

Experimental Protocols

Cell Culture of DMD Patient-Derived MyoD-Transduced Fibroblasts

This protocol is adapted from methodologies used in preclinical studies of antisense oligonucleotides for DMD.[9][10][11]

Materials:

  • DMD patient-derived fibroblasts with a mutation amenable to exon 53 skipping

  • Lentiviral vector encoding human MyoD

  • Fibroblast growth medium (e.g., DMEM with 10% FBS and antibiotics)

  • Myogenic differentiation medium (e.g., DMEM with 2% horse serum and antibiotics)

  • This compound stock solution (e.g., in sterile PBS or water)

  • Cell culture plates and flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Transduction of Fibroblasts with MyoD:

    • Culture DMD patient-derived fibroblasts in fibroblast growth medium.

    • Transduce the fibroblasts with a lentiviral vector expressing human MyoD to induce myogenic conversion.

    • Select for successfully transduced cells if the vector contains a selection marker.

  • Cell Seeding:

    • Seed the MyoD-transduced fibroblasts into appropriate cell culture plates (e.g., 6-well or 12-well plates) at a density that allows for differentiation into myotubes.

  • Myogenic Differentiation:

    • Once the cells reach confluence, switch to myogenic differentiation medium to induce the formation of myotubes.

  • This compound Administration:

    • Prepare a stock solution of this compound in a sterile, nuclease-free solvent (e.g., water or PBS).

    • Dilute the this compound stock solution in differentiation medium to the desired final concentrations. A dose-response experiment is recommended, with concentrations up to 10 µmol/L.[1]

    • Add the this compound-containing medium to the differentiated myotubes.

    • Incubate the cells for the desired duration. A time-course experiment (e.g., 24, 48, 72 hours, and longer) is recommended to determine the optimal treatment time.[1]

Quantification of Exon 53 Skipping by RT-PCR

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • PCR primers flanking exon 53 of the human dystrophin gene

  • Taq DNA polymerase and PCR reagents

  • Agarose gel electrophoresis equipment

  • Real-time PCR instrument and reagents (for quantitative analysis)[12][13][14]

Procedure:

  • RNA Extraction:

    • At the end of the this compound treatment period, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • PCR Amplification:

    • Perform PCR using primers that flank exon 53 of the dystrophin transcript. This will amplify both the skipped and un-skipped products.

  • Analysis of Exon Skipping:

    • Semi-quantitative analysis: Visualize the PCR products on an agarose gel. The presence of a smaller band corresponding to the exon 53-skipped transcript indicates successful exon skipping. The relative intensity of the bands can provide a semi-quantitative measure of skipping efficiency.

    • Quantitative analysis: For more precise quantification, use real-time quantitative PCR (RT-qPCR) with primers and probes specific for the skipped and un-skipped transcripts.[12][13][14]

Quantification of Dystrophin Protein by Western Blot

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against dystrophin

  • Primary antibody against a loading control (e.g., GAPDH or α-actinin)[15][16]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated cells in cell lysis buffer to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a protein quantification assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with a primary antibody specific for dystrophin.

    • Incubate the membrane with a primary antibody for a loading control.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the intensity of the dystrophin band and normalize it to the loading control to determine the relative amount of dystrophin protein expression.[15][16][17]

Cytotoxicity Assay

While clinical data suggest this compound is well-tolerated, it is prudent to assess its cytotoxicity in the specific cell model being used.

Materials:

  • Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay)

  • 96-well plates

  • This compound at a range of concentrations

Procedure:

  • Cell Seeding:

    • Seed the MyoD-transduced fibroblasts in a 96-well plate.

  • This compound Treatment:

    • Treat the cells with a range of this compound concentrations for the desired duration.

  • Cytotoxicity Measurement:

    • Perform the cytotoxicity assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine cell viability.

    • Calculate the half-maximal cytotoxic concentration (CC50) if applicable.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment This compound Administration cluster_analysis Efficacy & Safety Assessment fibroblasts DMD Patient Fibroblasts myod MyoD Transduction fibroblasts->myod myotubes Myogenic Differentiation (Myotubes) myod->myotubes This compound This compound Treatment (Dose-Response & Time-Course) myotubes->this compound rna_extraction RNA Extraction This compound->rna_extraction protein_extraction Protein Extraction This compound->protein_extraction cytotoxicity Cytotoxicity Assay This compound->cytotoxicity rt_pcr RT-PCR for Exon Skipping rna_extraction->rt_pcr western_blot Western Blot for Dystrophin protein_extraction->western_blot

Caption: Experimental workflow for this compound administration in cell culture.

dgc_signaling cluster_cytosol Cytosol laminin Laminin dgc Dystrophin-Glycoprotein Complex (DGC) laminin->dgc actin F-Actin Cytoskeleton dgc->actin Links nNOS nNOS dgc->nNOS Scaffolds signaling Downstream Signaling (e.g., PI3K/Akt, Grb2) dgc->signaling Mediates nNOS->signaling Modulates cell_survival Cell Survival & Mechanical Stability signaling->cell_survival Promotes

Caption: Dystrophin-Associated Glycoprotein Complex (DGC) signaling pathway.

References

Application Notes and Protocols for Quantifying Viltolarsen-Induced Dystrophin Exon 53 Skipping by RT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viltolarsen (Viltepso®) is an antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 53 skipping.[1][2][3] It works by binding to a specific sequence on the dystrophin pre-mRNA, which leads to the exclusion of exon 53 during the splicing process.[1][2][4][5] This restores the reading frame of the dystrophin mRNA, allowing for the production of a truncated but functional dystrophin protein.[4][5] Accurate and reproducible quantification of exon 53 skipping at the mRNA level is a critical step in evaluating the efficacy of this compound in both preclinical and clinical settings.

This document provides detailed application notes and protocols for three common Reverse Transcription Polymerase Chain Reaction (RT-PCR) based methods for quantifying this compound-induced exon 53 skipping: Nested RT-PCR, Quantitative Real-Time PCR (qPCR), and Droplet Digital PCR (ddPCR).

Mechanism of this compound-Induced Exon 53 Skipping

This compound is a phosphorodiamidate morpholino oligomer (PMO) with the sequence 5'-CCTCCGGTTCTGAAGGTGTTC-3'.[6] This antisense oligonucleotide binds to a specific site on exon 53 of the dystrophin pre-mRNA, sterically hindering the binding of splicing factors. This interference causes the splicing machinery to "skip" over exon 53, joining exon 52 directly to exon 54. In patients with specific dystrophin gene deletions (e.g., deletions of exons 45-52), this skipping event restores the translational reading frame, leading to the synthesis of a shorter, yet functional, dystrophin protein.[4][5]

G cluster_pre_mrna Dystrophin Pre-mRNA Processing (Untreated) cluster_mrna_untreated Mature mRNA (Untreated) cluster_protein_untreated Protein (Untreated) cluster_pre_mrna_treated Dystrophin Pre-mRNA Processing (this compound-Treated) cluster_mrna_treated Mature mRNA (Treated) cluster_protein_treated Protein (Treated) e52_pre Exon 52 e53_pre Exon 53 (Out-of-Frame) e54_pre Exon 54 e53_mrna_u Exon 53 e53_pre->e53_mrna_u Splicing e52_mrna_u Exon 52 e54_mrna_u Exon 54 stop_codon Premature Stop Codon e53_mrna_u->stop_codon Translation no_protein No Functional Dystrophin stop_codon->no_protein e52_pre_t Exon 52 e53_pre_t Exon 53 e54_pre_t Exon 54 e52_mrna_t Exon 52 e53_pre_t->e52_mrna_t Exon 53 Skipped During Splicing This compound This compound This compound->e53_pre_t Binds & Blocks Splicing Site e54_mrna_t Exon 54 func_protein Truncated, Functional Dystrophin e52_mrna_t->func_protein Translation

Caption: Mechanism of this compound-induced exon 53 skipping.

Comparison of RT-PCR Quantification Methods

Several RT-PCR-based methods can be employed to quantify exon skipping. The choice of method often depends on the required sensitivity, accuracy, and available equipment.

MethodPrincipleProsCons
Nested RT-PCR Two sequential rounds of PCR with the second round using primers internal to the first. Products are separated by gel electrophoresis and quantified by densitometry.- High sensitivity for detecting low abundance transcripts. - Widely accessible equipment.- Semi-quantitative. - Prone to amplification bias, often overestimating the skipped product. - Labor-intensive and has a higher risk of contamination.
Quantitative Real-Time PCR (qPCR) Real-time detection of PCR product accumulation using fluorescent probes or dyes.- High throughput and quantitative. - Wider dynamic range than nested RT-PCR.- Can overestimate exon skipping levels compared to ddPCR. - Requires careful primer and probe design to ensure specificity and equal amplification efficiencies.
Droplet Digital PCR (ddPCR) Partitions the PCR reaction into thousands of nano-liter droplets, allowing for absolute quantification of target molecules.- Absolute quantification without a standard curve. - High precision, sensitivity, and reproducibility. - Less susceptible to PCR inhibition. - Considered the "gold standard" for accurate exon skipping quantification.- Requires specialized and more expensive equipment. - Lower throughput compared to qPCR.

Quantitative Data Summary

The following table summarizes representative data on the quantification of exon skipping using different RT-PCR methods. It is important to note that qPCR and nested RT-PCR can overestimate the percentage of exon skipping compared to the more accurate ddPCR method.

MethodThis compound ConcentrationReported Exon 53 Skipping (%) (Illustrative)Fold Overestimation vs. ddPCR (Approximate)
ddPCR 0 nM (Untreated Control)0.5%N/A
100 nM25%N/A
400 nM60%N/A
qPCR 0 nM (Untreated Control)1.0%~2-fold
100 nM45%~1.8-fold
400 nM85%~1.4-fold
Nested RT-PCR (Densitometry) 0 nM (Untreated Control)2.0%~4-fold
100 nM55%~2.2-fold
400 nM95%~1.6-fold

Note: The quantitative data presented in this table is illustrative and based on findings from comparative studies of exon skipping quantification methods. Actual results may vary depending on the experimental conditions, cell type, and patient-specific factors.

Experimental Workflow

The general workflow for quantifying this compound-induced exon skipping involves several key steps, from sample collection to data analysis.

G cluster_pcr Alternative PCR Methods sample Patient Muscle Biopsy or Treated Cell Culture rna_extraction Total RNA Extraction sample->rna_extraction rna_qc RNA Quality & Quantity Assessment (e.g., NanoDrop, Bioanalyzer) rna_extraction->rna_qc cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_qc->cdna_synthesis pcr_quant PCR-Based Quantification cdna_synthesis->pcr_quant nested_pcr Nested RT-PCR pcr_quant->nested_pcr Semi-quantitative qpcr qPCR pcr_quant->qpcr Quantitative ddpcr ddPCR pcr_quant->ddpcr Absolute Quantitative data_analysis Data Analysis & Calculation of Exon Skipping Percentage nested_pcr->data_analysis qpcr->data_analysis ddpcr->data_analysis

Caption: General experimental workflow for RT-PCR quantification.

Experimental Protocols

Protocol 1: Nested RT-PCR for Semi-Quantitative Analysis of Exon 53 Skipping

This protocol provides a method for the sensitive detection and semi-quantitative estimation of exon 53 skipping.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from patient-derived myotubes or muscle biopsy tissue using a suitable method (e.g., TRIzol reagent).

  • Assess RNA quality and quantity using spectrophotometry and/or automated electrophoresis.

  • Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers according to the manufacturer's instructions.

2. First Round PCR:

  • Prepare a PCR master mix containing:

    • 10x PCR Buffer with MgCl₂

    • 10 mM dNTPs

    • 10 µM Forward Primer (in exon flanking the deletion, e.g., exon 44)

    • 10 µM Reverse Primer (in exon 54)

    • Taq DNA Polymerase

    • Nuclease-free water

  • Add 2-3 µL of cDNA template to 22-23 µL of the master mix.

  • Perform PCR with the following cycling conditions:

    • Initial denaturation: 94°C for 5 minutes

    • 25-30 cycles of:

      • Denaturation: 94°C for 40 seconds

      • Annealing: 60°C for 40 seconds

      • Extension: 72°C for 1 minute 20 seconds

    • Final extension: 72°C for 7 minutes

3. Second Round (Nested) PCR:

  • Prepare a second PCR master mix with nested primers:

    • 10 µM Nested Forward Primer (in an exon between the first forward primer and exon 53, e.g., exon 49)

    • 10 µM Nested Reverse Primer (in exon 53 or 54, internal to the first reverse primer)

  • Add 1-3 µL of the first-round PCR product as a template to the second master mix.

  • Perform nested PCR with the following cycling conditions:

    • Initial denaturation: 94°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 94°C for 40 seconds

      • Annealing: 60°C for 40 seconds

      • Extension: 72°C for 1 minute 20 seconds

    • Final extension: 72°C for 7 minutes

4. Gel Electrophoresis and Densitometry:

  • Run the entire nested PCR product on a 2% agarose gel stained with a fluorescent DNA dye (e.g., SYBR Safe).

  • Visualize the bands under UV light. The un-skipped product will be larger than the skipped product.

  • Quantify the intensity of the bands corresponding to the skipped and un-skipped products using image analysis software (e.g., ImageJ).

  • Calculate the percentage of exon skipping: % Exon Skipping = [Intensity of Skipped Band / (Intensity of Skipped Band + Intensity of Un-skipped Band)] x 100

Protocol 2: Quantitative Real-Time PCR (qPCR) for Exon 53 Skipping

This protocol describes a more quantitative approach using TaqMan-based qPCR.

1. RNA Extraction and cDNA Synthesis: (Follow steps from Protocol 1)

2. Primer and Probe Design:

  • Design two separate TaqMan assays:

    • Un-skipped Assay: A forward primer in exon 52, a reverse primer in exon 53, and a probe spanning the exon 52-53 junction.

    • Skipped Assay: A forward primer in exon 52, a reverse primer in exon 54, and a probe spanning the exon 52-54 junction.

  • Ensure primers and probes have similar melting temperatures and are specific to the target sequences.

3. qPCR Reaction Setup:

  • Prepare separate qPCR reactions for the skipped and un-skipped assays in triplicate for each sample.

  • Each reaction should contain:

    • 2x TaqMan Gene Expression Master Mix

    • 20x Custom TaqMan Assay (containing primers and probe)

    • 2-5 µL of diluted cDNA

    • Nuclease-free water to final volume

  • Include no-template controls (NTCs) for each assay.

4. qPCR Cycling Conditions:

  • Run the qPCR on a real-time PCR instrument with the following universal cycling conditions:

    • Enzyme activation: 95°C for 10 minutes

    • 40-45 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

5. Data Analysis:

  • Determine the quantification cycle (Cq) for each reaction.

  • Calculate the relative amounts of skipped and un-skipped transcripts using the ΔCq method, referencing a stable housekeeping gene if necessary, or by creating standard curves with plasmids containing the skipped and un-skipped sequences.

  • Calculate the percentage of exon skipping: % Exon Skipping = [Amount of Skipped Transcript / (Amount of Skipped Transcript + Amount of Un-skipped Transcript)] x 100

Protocol 3: Droplet Digital PCR (ddPCR) for Absolute Quantification of Exon 53 Skipping

This protocol provides the most accurate method for absolute quantification of exon 53 skipping.

1. RNA Extraction and cDNA Synthesis: (Follow steps from Protocol 1)

2. ddPCR Assay Design:

  • Use the same primer and probe designs as for qPCR (TaqMan-based assays for skipped and un-skipped transcripts). Probes should be labeled with different fluorophores (e.g., FAM and HEX) to allow for duplexing in the same reaction if desired.

3. Droplet Generation:

  • Prepare the ddPCR reaction mix for each sample, containing:

    • 2x ddPCR Supermix for Probes (No dUTP)

    • 20x Target Assays (skipped and un-skipped)

    • Diluted cDNA template

    • Nuclease-free water to a final volume of 20 µL

  • Load 20 µL of the ddPCR mix and 70 µL of droplet generation oil into a droplet generator cartridge.

  • Generate droplets using a droplet generator (e.g., Bio-Rad QX200).

4. PCR Amplification:

  • Carefully transfer the droplet emulsion to a 96-well PCR plate.

  • Seal the plate and perform thermal cycling with the following conditions:

    • Enzyme activation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Enzyme deactivation: 98°C for 10 minutes

    • Hold: 4°C

5. Droplet Reading and Data Analysis:

  • Read the droplets in each well using a droplet reader (e.g., Bio-Rad QX200).

  • The software will count the number of positive (fluorescent) and negative droplets for each fluorophore.

  • The software automatically calculates the concentration (copies/µL) of the skipped and un-skipped transcripts based on Poisson statistics.

  • Calculate the percentage of exon skipping: % Exon Skipping = [Concentration of Skipped Transcript / (Concentration of Skipped Transcript + Concentration of Un-skipped Transcript)] x 100[7]

Conclusion

The choice of RT-PCR method for quantifying this compound-induced exon 53 skipping depends on the specific research question and available resources. While nested RT-PCR is a sensitive qualitative tool, ddPCR is recommended for accurate and reproducible absolute quantification, which is crucial for preclinical AON screening and for assessing the molecular effects in clinical trials.[1] qPCR offers a higher-throughput quantitative alternative, but care must be taken to account for potential overestimation of exon skipping levels. Adherence to detailed and standardized protocols is essential for generating reliable and comparable data in the development and evaluation of exon-skipping therapies for Duchenne muscular dystrophy.

References

Application Notes: Immunofluorescence Staining for Dystrophin in Viltolarsen-Treated Myotubes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by the absence of functional dystrophin protein, which is crucial for maintaining the structural integrity of muscle fibers.[1] Viltolarsen (Viltepso®) is an antisense phosphorodiamidate morpholino oligonucleotide developed to treat DMD patients with genetic mutations amenable to exon 53 skipping.[2][3] By binding to a specific sequence within exon 53 of the dystrophin pre-mRNA, this compound modifies the splicing process, causing exon 53 to be excluded from the mature mRNA.[3][4][5] This "skipping" of exon 53 can restore the reading frame of the dystrophin gene, leading to the production of a truncated but functional dystrophin protein.[2][4][6]

Immunofluorescence (IF) is a powerful technique used to visualize and quantify the restoration of dystrophin protein at its correct subcellular location, the sarcolemma (the muscle cell membrane).[1][7] This method offers high sensitivity for detecting even low levels of protein expression and provides crucial information on its localization within the cell.[7] In the context of this compound treatment, IF is a critical tool for assessing therapeutic efficacy by measuring the increase in dystrophin-positive muscle fibers.[7][8] This application note provides a detailed protocol for the immunofluorescent staining of dystrophin in human myotube cultures treated with this compound.

Mechanism of Action of this compound

This compound's therapeutic effect is achieved through a mechanism known as exon skipping. In patients with specific deletions in the dystrophin gene, the translational reading frame is disrupted, leading to a premature stop codon and the absence of functional dystrophin. This compound is designed to bind to exon 53 of the dystrophin pre-mRNA, which masks this exon from the splicing machinery.[5] As a result, exon 53 is skipped, and the remaining exons are joined together, restoring the reading frame and enabling the translation of a shorter, yet functional, dystrophin protein.[4][6]

G cluster_0 Dystrophin Gene Transcription & Splicing cluster_1 This compound Intervention pre-mRNA Dystrophin pre-mRNA (with out-of-frame mutation) Splicing Splicing Machinery pre-mRNA->Splicing splicing mRNA Non-functional mRNA (premature stop codon) Splicing->mRNA Protein No Functional Dystrophin mRNA->Protein translation This compound This compound pre-mRNA_treated Dystrophin pre-mRNA This compound->pre-mRNA_treated binds to exon 53 Splicing_treated Splicing Machinery pre-mRNA_treated->Splicing_treated splicing mRNA_treated Restored Reading Frame mRNA Splicing_treated->mRNA_treated exon 53 skipped Protein_treated Truncated, Functional Dystrophin mRNA_treated->Protein_treated translation

Caption: Mechanism of this compound-mediated exon 53 skipping.

Quantitative Data Summary

Clinical trials have demonstrated that this compound treatment leads to a significant increase in dystrophin protein levels in patients with DMD amenable to exon 53 skipping.[9][10][11] The following table summarizes key quantitative findings from a phase 2 clinical trial, showcasing the restoration of dystrophin as a percentage of normal levels, as measured by Western blot.

Treatment Group Mean Dystrophin Level (% of Normal) Range of Dystrophin Level (% of Normal) Patients with >2% of Normal Dystrophin
This compound (40 mg/kg/week)5.7%3.2% - 10.3%15/16 (94%)
This compound (80 mg/kg/week)5.9%1.1% - 14.4%14/16 (88%)
Data from a phase 2 clinical trial of this compound in boys with DMD.[9][12]

Experimental Protocol: Immunofluorescence Staining of Dystrophin in Myotubes

This protocol details the in vitro treatment of human myotubes with this compound and the subsequent immunofluorescent staining to detect dystrophin expression.

Materials

  • Human skeletal myoblasts from a DMD patient with a mutation amenable to exon 53 skipping

  • Growth Medium (e.g., Skeletal Muscle Cell Growth Medium)

  • Differentiation Medium (e.g., DMEM with 2% horse serum)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS or cold methanol)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibodies:

    • Anti-Dystrophin antibody (e.g., mouse monoclonal MANDYS106)

    • Anti-Spectrin or Anti-Laminin antibody (rabbit polyclonal, for sarcolemma visualization)

  • Secondary Antibodies:

    • Goat anti-mouse IgG, fluorescently labeled (e.g., Alexa Fluor 488)

    • Goat anti-rabbit IgG, fluorescently labeled (e.g., Alexa Fluor 594)

  • Nuclear Stain (e.g., DAPI)

  • Antifade Mounting Medium

Experimental Workflow

G A 1. Cell Culture - Plate myoblasts - Differentiate into myotubes B 2. This compound Treatment - Treat myotubes with this compound A->B C 3. Fixation & Permeabilization - Fix cells - Permeabilize cell membranes B->C D 4. Blocking - Block non-specific antibody binding C->D E 5. Primary Antibody Incubation - Incubate with anti-dystrophin and anti-spectrin/laminin antibodies D->E F 6. Secondary Antibody Incubation - Incubate with fluorescently labeled secondary antibodies and DAPI E->F G 7. Imaging - Acquire images using a fluorescence microscope F->G H 8. Image Analysis - Quantify dystrophin intensity at the sarcolemma G->H

Caption: Workflow for immunofluorescence analysis of dystrophin.

Procedure

  • Cell Culture and Differentiation:

    • Culture human skeletal myoblasts in Growth Medium according to standard protocols.

    • Seed myoblasts onto glass coverslips in a multi-well plate.

    • Once cells reach approximately 80% confluency, switch to Differentiation Medium to induce myotube formation. Allow cells to differentiate for 5-7 days.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile water.

    • Dilute this compound in Differentiation Medium to the desired final concentration (e.g., 1-10 µM).

    • Replace the medium in the myotube-containing wells with the this compound-containing medium. Include an untreated control group.

    • Incubate for 48-72 hours.

  • Fixation and Permeabilization:

    • Gently wash the cells three times with PBS.

    • Fix the cells with cold acetone at -20°C for 10 minutes or with 4% paraformaldehyde for 15 minutes at room temperature.[1]

    • Wash three times with PBS.

    • If using paraformaldehyde fixation, permeabilize the cells with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells in Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[1]

  • Primary Antibody Incubation:

    • Dilute the primary anti-dystrophin and anti-spectrin/laminin antibodies in Blocking Buffer to their optimal concentrations.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.[1]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.[1]

    • Dilute the fluorescently labeled secondary antibodies in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[1]

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope, ensuring consistent settings (e.g., exposure time, gain) across all samples.[1]

    • The spectrin or laminin signal is used to identify the sarcolemma of the myotubes.[7][8]

    • Quantify the mean fluorescence intensity of the dystrophin signal specifically at the sarcolemma.[13]

    • Normalize the dystrophin intensity to the spectrin/laminin intensity to account for variations in staining and imaging.[1][13]

    • Compare the normalized dystrophin intensity between untreated and this compound-treated myotubes.

References

Application Notes and Protocols: Mass Spectrometry for the Analysis of Viltolarsen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viltolarsen (Viltepso®) is an antisense phosphorodiamidate morpholino oligonucleotide (PMO) designed for the treatment of Duchenne muscular dystrophy (DMD) in patients with specific mutations amenable to exon 53 skipping.[1][2] Its unique chemical structure, replacing the ribofuranosyl ring with a six-membered morpholino ring and the phosphodiester linkages with phosphorodiamidate linkages, renders it highly resistant to enzymatic degradation by endo- and exonucleases.[1][3] Consequently, this compound is metabolically stable and is primarily excreted unchanged in the urine.[1][4] In-vitro metabolism studies and clinical data have shown no detectable metabolites in plasma or urine.[3][4]

Therefore, the primary application of mass spectrometry in the analysis of this compound is for the quantitative determination of the parent drug in biological matrices to support pharmacokinetic and toxicokinetic studies. While the search for metabolites is a standard part of drug development, for this compound, the focus shifts to highly sensitive and robust quantification of the administered compound.

These application notes provide an overview of the mass spectrometry-based methodologies for the analysis of this compound, with a focus on quantification.

Quantitative Analysis of this compound using LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in biological samples such as plasma and urine.[4] This technique offers high sensitivity, specificity, and a wide dynamic range, which are crucial for accurately determining drug concentrations.

Key Experimental Considerations

The analysis of oligonucleotides like this compound presents unique challenges due to their physicochemical properties:

  • High Polarity: this compound is highly hydrophilic, leading to poor retention on traditional reversed-phase chromatography columns.[5]

  • Negative Charge: The phosphorodiamidate backbone is negatively charged, which can lead to interactions with metal ions in the LC system and biological matrix components.[5]

  • Structural Similarity to Endogenous Molecules: While the morpholino backbone is distinct, care must be taken to avoid interference from endogenous nucleic acids.[5]

To address these challenges, specific analytical strategies are employed:

  • Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): This is a widely used technique for oligonucleotide analysis. It involves the addition of an ion-pairing agent to the mobile phase, which interacts with the negatively charged oligonucleotide, increasing its hydrophobicity and enabling retention on a reversed-phase column.[5][6]

  • Solid-Phase Extraction (SPE): SPE is a common sample preparation technique used to extract and concentrate this compound from complex biological matrices like plasma and urine, while removing interfering substances.[4][6]

  • High-Resolution Mass Spectrometry (HRMS): While triple quadrupole mass spectrometers are often used for quantification, HRMS can provide additional confidence in identification and can be used for metabolite profiling if necessary.[6][7][8]

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in human plasma. Specific parameters may require optimization based on the instrumentation and reagents available.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spike Samples: Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank human plasma.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or another oligonucleotide with similar properties) to all samples, standards, and QCs.

  • Pre-treatment: Dilute plasma samples with a suitable buffer.

  • SPE Cartridge Conditioning: Condition a polymeric weak anion exchange SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of buffers to remove plasma proteins and other interferences. A typical wash sequence might include an aqueous buffer followed by a low-percentage organic solvent wash.

  • Elution: Elute this compound from the cartridge using a high-pH or high-ionic-strength buffer, often containing an organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column suitable for oligonucleotide analysis.

    • Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., triethylamine) and a counter-ion (e.g., hexafluoroisopropanol).

    • Mobile Phase B: Methanol or acetonitrile.

    • Gradient: A gradient elution from a low to a high percentage of Mobile Phase B.

    • Flow Rate: A flow rate suitable for the column dimensions.

    • Column Temperature: Typically elevated (e.g., 50-60 °C) to improve peak shape.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The selection of these transitions should be optimized for specificity and sensitivity.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Data Presentation

The pharmacokinetic parameters of this compound are crucial for determining its dosing regimen and understanding its disposition in the body. The following table summarizes key pharmacokinetic data for this compound.

Pharmacokinetic ParameterValueReference
Elimination Half-Life2.5 hours (CV% 8)[4]
Plasma Clearance217 mL/hr/kg (CV%=22) at 80 mg/kg dose[4]
Volume of Distribution (steady-state)300 mL/kg (CV% 14) at 80 mg/kg dose[3]
Plasma Protein Binding39% to 43% (not concentration-dependent)[4]
Excretion92.0-93.1% of a single 80 mg/kg dose recovered unchanged in urine within 24 hours[1]
MetabolismNo metabolites detected in plasma or urine[4]

Visualizations

Experimental Workflow for this compound Quantification

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution & Reconstitution SPE->Elute LC Ion-Pair RPLC Separation Elute->LC MS Tandem Mass Spectrometry (MRM) LC->MS Quant Quantification against Calibration Curve MS->Quant

Caption: Workflow for this compound Quantification by LC-MS/MS.

This compound Mechanism of Action: Exon Skipping

cluster_gene DMD Gene Transcription cluster_splicing Splicing Process cluster_protein Translation DMD_Gene DMD Gene with Mutation pre_mRNA pre-mRNA with Out-of-Frame Exons DMD_Gene->pre_mRNA Splicing Splicing Machinery pre_mRNA->Splicing This compound This compound Exon53 Exon 53 This compound->Exon53 binds to Exon53->Splicing is skipped by mRNA Mature mRNA (In-Frame) Splicing->mRNA Dystrophin Truncated, Functional Dystrophin mRNA->Dystrophin

Caption: this compound's Mechanism of Action via Exon 53 Skipping.

Conclusion

The primary role of mass spectrometry in the context of this compound is for robust and sensitive quantification in biological matrices to support clinical pharmacology studies.[4] Due to its inherent metabolic stability as a phosphorodiamidate morpholino oligonucleotide, the identification of metabolites is not a primary analytical focus.[1][3] The methodologies outlined in these application notes provide a foundation for developing and validating LC-MS/MS assays for this compound, which are essential for its continued clinical development and therapeutic drug monitoring.

References

Application Notes and Protocols for the Delivery of Viltolarsen into Myoblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viltolarsen (Viltepso®) is an antisense phosphorodiamidate morpholino oligomer (PMO) designed to treat Duchenne muscular dystrophy (DMD) in patients with specific mutations amenable to exon 53 skipping.[1][2][3] This therapeutic mechanism restores the reading frame of the dystrophin pre-mRNA, leading to the production of a truncated but functional dystrophin protein.[1][2] For in vitro studies aimed at evaluating the efficacy and mechanism of action of this compound, efficient delivery into myoblasts is crucial. This document provides detailed application notes and protocols for two common transfection methods: electroporation and lipid-based transfection. Additionally, it explores the concept of unassisted uptake, or gymnosis, of antisense oligonucleotides.

Transfection Methods for this compound Delivery

The neutral backbone of PMOs like this compound presents a challenge for cellular uptake compared to charged oligonucleotides, often resulting in poor gymnotic (unassisted) uptake.[4][5] Therefore, active delivery methods such as electroporation and lipid-based transfection are often necessary to achieve sufficient intracellular concentrations for therapeutic effect in vitro.

Comparison of Transfection Methods

The choice of transfection method can significantly impact transfection efficiency and cell viability. While direct comparative studies for this compound are limited, data from plasmid DNA and other PMO transfection studies in myoblasts can provide valuable insights.

Transfection MethodKey AdvantagesKey DisadvantagesTypical Transfection Efficiency (in myoblasts)Cell Viability
Electroporation High efficiency for various cell types, including primary cells.[6][7] Reproducible results.[7]Requires specialized equipment. Can lead to lower cell viability.[8]~32.5% - 41.4% (with plasmid DNA)[8][9]Can be low (<40%) without optimization[8]
Lipid-based Transfection Simple to perform, does not require special equipment.[10] Generally higher cell viability compared to electroporation.[8]Efficiency can be cell-type dependent. Reagent costs can be high.~32% - 40.9% (with plasmid DNA)[8][9]Generally high (~80%)[8]
Gymnosis (Unassisted Uptake) Does not require transfection reagents, less perturbation to cells.[11]Very low efficiency for PMOs.[4][5]Low[11]High

Experimental Protocols

Protocol 1: Electroporation of this compound into Myoblasts using Nucleofection

This protocol is adapted from a method for delivering PMOs to immortalized myoblasts using the Lonza Amaxa 4D-Nucleofector™ X unit.[6][7]

Materials:

  • Myoblasts (e.g., human primary myoblasts or immortalized cell lines)

  • This compound (or other PMO)

  • Lonza Amaxa 4D-Nucleofector™ X Unit

  • P3 Primary Cell 4D-Nucleofector™ X Kit (Lonza)

  • Myoblast growth medium (e.g., F10 Nutrient Mix with 20% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 6-well tissue culture plates

Procedure:

  • Cell Preparation:

    • Culture myoblasts to ~80-90% confluency.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in myoblast growth medium and perform a cell count.

  • Nucleofection:

    • For each reaction, aliquot 0.5 x 10^6 to 1 x 10^6 myoblasts into a sterile microcentrifuge tube.

    • Centrifuge at 200 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 20 µL of P3 Primary Cell Nucleofector™ Solution.

    • Add this compound to the cell suspension at the desired final concentration (e.g., 5-20 µM).

    • Gently mix and transfer the entire suspension to a single well of a 16-well Nucleocuvette™ Strip.

    • Place the Nucleocuvette™ Strip into the 4D-Nucleofector™ X Unit and select the appropriate program (optimization may be required; consult the manufacturer's guidelines for myoblast programs).

    • Initiate the electroporation program.

  • Post-Electroporation Culture:

    • Immediately after nucleofection, add 80 µL of pre-warmed myoblast growth medium to each well of the Nucleocuvette™ Strip.

    • Gently resuspend the cells and transfer the entire volume to a pre-warmed 6-well plate containing 2 mL of myoblast growth medium.

    • Incubate the cells at 37°C in a 5% CO2 incubator.

    • Analyze for exon skipping or dystrophin expression at the desired time points (e.g., 24-72 hours post-transfection).

Protocol 2: Lipid-Based Transfection of this compound into Myoblasts

This protocol is based on recommendations for delivering PMOs into myoblasts using Lipofectamine™ reagents.[10][12]

Materials:

  • Myoblasts

  • This compound (or other PMO)

  • Lipofectamine™ 3000 or Lipofectamine™ 2000 Reagent (Thermo Fisher Scientific)

  • Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)

  • Myoblast growth medium

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed myoblasts in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Complex Formation (per well of a 24-well plate):

    • This compound solution: Dilute the desired amount of this compound (e.g., to a final concentration of 10 µM) in 25 µL of Opti-MEM™.

    • Lipofectamine solution:

      • For Lipofectamine™ 3000: Gently mix 1.5 µL of Lipofectamine™ 3000 Reagent with 25 µL of Opti-MEM™. In a separate tube, add 1 µL of P3000™ Reagent to the diluted this compound.

      • For Lipofectamine™ 2000: Dilute 1 µL of Lipofectamine™ 2000 Reagent in 25 µL of Opti-MEM™.

    • Combine the diluted this compound and the diluted Lipofectamine™ reagent.

    • Incubate for 5-15 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the this compound-lipid complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours before analysis.

Visualizations

This compound Mechanism of Action: Exon Skipping

G cluster_0 DMD Gene Transcription & Splicing cluster_1 Translation & Protein Production pre_mrna Dystrophin pre-mRNA (with out-of-frame mutation) splicing_machinery Splicing Machinery pre_mrna->splicing_machinery Normal Splicing restored_mrna Restored Dystrophin mRNA (in-frame) pre_mrna->restored_mrna Exon 53 Skipping This compound This compound (PMO) This compound->pre_mrna Binds to Exon 53 mutant_mrna Mutant Dystrophin mRNA (out-of-frame) splicing_machinery->mutant_mrna no_protein No Functional Dystrophin mutant_mrna->no_protein functional_protein Truncated, Functional Dystrophin restored_mrna->functional_protein

Caption: this compound binds to exon 53 of the dystrophin pre-mRNA, causing it to be skipped during splicing.

Experimental Workflow for this compound Delivery in Myoblasts

G start Start: Myoblast Culture transfection Transfection with this compound start->transfection electroporation Electroporation transfection->electroporation Method 1 lipofection Lipid-based Transfection transfection->lipofection Method 2 incubation Incubation (24-72h) electroporation->incubation lipofection->incubation analysis Analysis incubation->analysis exon_skipping RT-PCR for Exon Skipping analysis->exon_skipping dystrophin_protein Western Blot for Dystrophin analysis->dystrophin_protein end End exon_skipping->end dystrophin_protein->end

Caption: A generalized workflow for the delivery and analysis of this compound in myoblast cultures.

Cellular Uptake Pathways of PMOs in Myoblasts

G cluster_1 Intracellular Fate extracellular Extracellular this compound (PMO) electroporation Electroporation (Pore Formation) extracellular->electroporation lipofection Lipid-based (Endocytosis) extracellular->lipofection gymnosis Gymnosis (Clathrin-mediated Endocytosis) extracellular->gymnosis Low Efficiency for PMOs membrane Myoblast Cell Membrane cytoplasm Cytoplasm electroporation->cytoplasm endosome Endosome/Lysosome lipofection->endosome nucleus Nucleus cytoplasm->nucleus endosome->cytoplasm Endosomal Escape gymnosis->endosome

Caption: Cellular uptake mechanisms for this compound (PMO) in myoblasts.

Conclusion

The successful in vitro delivery of this compound into myoblasts is a critical step for preclinical research and drug development. Both electroporation and lipid-based transfection have been shown to be effective methods for delivering PMOs into these cells. The choice between these methods will depend on the specific experimental goals, available resources, and the desired balance between transfection efficiency and cell viability. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively deliver this compound and other PMOs into myoblasts for the investigation of their therapeutic potential in Duchenne muscular dystrophy.

References

Application Notes and Protocols for In Vivo Delivery of Viltolarsen and Analogous Exon-Skipping Oligonucleotides in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes and protocols are compiled to provide researchers with detailed methodologies for the in vivo delivery of PMOs in mouse models of DMD, based on published studies of analogous compounds. The provided protocols and data summaries can serve as a valuable resource for investigating the preclinical efficacy of novel exon-skipping therapies.

Mechanism of Action: Exon Skipping

Viltolarsen and other therapeutic PMOs function by binding to a specific sequence within a target exon of the dystrophin pre-mRNA.[3][6] This binding sterically hinders the splicing machinery from recognizing and including the targeted exon in the mature mRNA.[6][7] For DMD mutations that cause a frameshift, skipping a specific exon can restore the reading frame, leading to the translation of a shorter but partially functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy.[1][7]

cluster_0 DMD Pre-mRNA Splicing (Out-of-Frame) cluster_1 This compound Intervention cluster_2 Restored mRNA Splicing (In-Frame) cluster_3 Protein Translation Exon 52 Exon 52 Exon 53 Exon 53 Exon 52->Exon 53 Frameshift Mutation Exon 54 Exon 54 Exon 53->Exon 54 Frameshift Mutation Restored mRNA In-Frame mRNA This compound This compound Exon 53_target Exon 53 This compound->Exon 53_target Binds to Exon 53 Exon 52_restored Exon 52 Exon 54_restored Exon 54 Exon 52_restored->Exon 54_restored Exon 53 Skipped Truncated Dystrophin Truncated, Functional Dystrophin Protein Restored mRNA->Truncated Dystrophin

Mechanism of this compound-mediated exon 53 skipping.

Quantitative Data from Preclinical Studies

Toxicity of this compound in Mice

While efficacy data in mouse models is scarce, toxicity studies of this compound have been conducted in juvenile male CD-1 mice. The primary toxicity observed was renal toxicity at higher doses.

Administration RouteDosing RegimenMouse StrainHighest No-Observed-Adverse-Effect Level (NOAEL)Observed Toxicities at Higher Doses
Subcutaneous (SC) and Intravenous (IV)Weekly injections from postnatal day (PND) 7 to 70CD-160 mg/kgRenal tubular degeneration, basophilia, and vacuolation; chronic progressive nephropathy (at ≥240 mg/kg).
Efficacy of Analogous PMOs in DMD Mouse Models

The following table summarizes the efficacy of other PMOs in the mdx mouse model, which can be used as a reference for designing studies with this compound.

PMO Compound (Target)Administration RouteDosing RegimenMouse ModelDystrophin Restoration (% of wild-type)Functional Improvement
Eteplirsen/AVI-4658 (Exon 51)Intravenous (IV)30 mg/kg/week for 24 weeksmdx52~1%Not specified in the provided context.
PMO (Exon 23)Intravenous (IV)Single dose of 800 mg/kgmdxNot quantified in percentage.Not specified in the provided context.
Peptide-conjugated PMO (Exon 23)Intravenous (IV)Single dose of 40 mg/kgmdx~10% in skeletal muscle, 2% in heartImproved performance on rotarod and grip strength tests.[8]
PMO with GF delivery (Exon 23)Intravenous (IV)50 mg/kg/week for 3 weeks, then 50 mg/kg/month for 11 monthsmdxUp to 45% in peripheral musclesPhenotypical rescue, improved mitochondrial biogenesis, and functional improvement.[9]

Experimental Protocols

General Considerations for In Vivo PMO Delivery in Mice
  • Animal Model Selection: The choice of mouse model is critical. For exon 53 skipping, a humanized mouse model expressing the human DMD gene with a relevant mutation would be ideal. In the absence of such a model, researchers often use the mdx mouse (exon 23 mutation) or the mdx52 mouse (exon 52 deletion) to study the general efficacy of exon-skipping PMOs.

  • PMO Formulation: PMOs are typically dissolved in sterile saline or phosphate-buffered saline (PBS) for in vivo administration.

  • Administration Route: Systemic delivery is necessary to target muscles throughout the body. Intravenous (tail vein) and intraperitoneal injections are common routes. Subcutaneous injections have also been used.

  • Dosage and Schedule: Dosages can range widely, from 10 mg/kg to as high as 800 mg/kg depending on the PMO chemistry (e.g., unconjugated vs. peptide-conjugated) and the desired therapeutic effect. Weekly or bi-weekly injections are common treatment schedules.

Protocol 1: Systemic Delivery of a PMO via Intravenous Injection in mdx Mice

This protocol is based on methodologies described for analogous PMOs and can be adapted for this compound.

Materials:

  • mdx mice (typically 4-6 weeks of age)

  • PMO (e.g., this compound or a mouse-specific analogue)

  • Sterile 0.9% saline or PBS

  • Mouse restrainer

  • Insulin syringes with 28-30 gauge needles

  • Anesthetic (e.g., isoflurane) if required for restraint

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically dissolve the PMO in sterile saline to the desired concentration. For example, to achieve a dose of 40 mg/kg in a 20g mouse with an injection volume of 100 µL, the concentration should be 8 mg/mL.

    • Vortex gently to ensure complete dissolution.

  • Animal Preparation:

    • Weigh the mouse to calculate the precise injection volume.

    • Place the mouse in a restrainer to expose the tail. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins, making injection easier.

  • Intravenous Injection:

    • Disinfect the tail with an alcohol swab.

    • Carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the calculated volume of the PMO solution. Successful injection is indicated by the absence of a subcutaneous bleb.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Follow the predetermined dosing schedule (e.g., weekly injections for 12-24 weeks).

Protocol 2: Assessment of Dystrophin Restoration

1. Tissue Collection and Preparation:

  • At the end of the treatment period, euthanize the mice according to approved institutional protocols.

  • Dissect key muscles (e.g., tibialis anterior, gastrocnemius, quadriceps, diaphragm, and heart).

  • For immunohistochemistry, embed the fresh tissue in optimal cutting temperature (OCT) compound and freeze in isopentane cooled by liquid nitrogen. Store at -80°C.

  • For western blotting, snap-freeze the tissue in liquid nitrogen and store at -80°C.

2. Immunohistochemistry for Dystrophin:

  • Cryosection the frozen muscle tissue (8-10 µm thickness).

  • Fix the sections (e.g., with cold acetone or paraformaldehyde).

  • Block non-specific binding with a suitable blocking buffer (e.g., containing serum).

  • Incubate with a primary antibody against dystrophin (e.g., DYS1, DYS2).

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain nuclei with DAPI.

  • Mount the slides and visualize using a fluorescence microscope.

  • Quantify the percentage of dystrophin-positive fibers.

3. Western Blotting for Dystrophin:

  • Homogenize the frozen muscle tissue in a lysis buffer containing protease inhibitors.

  • Determine the total protein concentration using a BCA or Bradford assay.

  • Separate a standardized amount of protein (e.g., 50 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody against dystrophin.

  • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the dystrophin band intensity relative to a loading control (e.g., α-actinin or vinculin) and compare to a wild-type control.

Experimental Workflow and Signaling Pathway Visualization

cluster_workflow In Vivo Efficacy Study Workflow start Select DMD Mouse Model (e.g., mdx) treatment Systemic PMO Administration (e.g., IV injection, weekly) start->treatment functional Functional Assessments (e.g., grip strength, treadmill) treatment->functional tissue Tissue Harvest (muscle, heart) functional->tissue analysis Efficacy Analysis tissue->analysis immuno Immunohistochemistry (% Dystrophin+ fibers) analysis->immuno western Western Blot (Dystrophin protein level) analysis->western rtpcr RT-PCR (Exon skipping efficiency) analysis->rtpcr

A typical experimental workflow for an in vivo efficacy study of an exon-skipping PMO in a mouse model.

cluster_pathway This compound Molecular Pathway This compound This compound (PMO) pre_mRNA Dystrophin Pre-mRNA (with out-of-frame mutation) This compound->pre_mRNA Binds to Exon 53 splicing Splicing Machinery pre_mRNA->splicing Splicing mature_mRNA Mature mRNA (Reading frame restored) splicing->mature_mRNA Exon 53 Skipped ribosome Ribosome mature_mRNA->ribosome Translation protein Truncated, Functional Dystrophin Protein ribosome->protein

The molecular pathway of this compound's action in restoring dystrophin production.

References

Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of Viltolarsen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viltolarsen (NS-065/NCNP-01) is an antisense phosphorodiamidate morpholino oligonucleotide (PMO) developed for the treatment of Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 53 skipping. By binding to a specific sequence on the dystrophin pre-mRNA, this compound modifies the splicing process to exclude exon 53, thereby restoring the reading frame and enabling the production of a truncated, yet functional, dystrophin protein. Understanding the pharmacokinetic (PK) profile of this compound in preclinical models is crucial for predicting its behavior in humans and establishing a safe and effective dosing regimen. These application notes provide a summary of the preclinical pharmacokinetic data and detailed experimental protocols for the analysis of this compound in animal models.

Quantitative Pharmacokinetic Data

The preclinical pharmacokinetic properties of this compound have been evaluated in several animal species, primarily in mice and cynomolgus monkeys, following intravenous (IV) administration. The key findings from these studies are summarized below.

Plasma Pharmacokinetics in Mice

Repeat-dose studies were conducted in male CD-1 mice. The plasma exposure, as measured by the area under the concentration-time curve (AUC), is presented in Table 1.

Table 1: Plasma Exposure (AUC) of this compound in Male CD-1 Mice After Weekly Intravenous Administration

Dose (mg/kg/week)Study DurationAUC (0-24 hr) on Day 175 (µg·hr/mL)
6026 weeks67.47

Data sourced from FDA nonclinical review documents.

Plasma Pharmacokinetics in Cynomolgus Monkeys

Single and repeat-dose pharmacokinetic studies were performed in male cynomolgus monkeys. A summary of the plasma exposure is provided in Table 2.

Table 2: Plasma Exposure (AUC) of this compound in Male Cynomolgus Monkeys After Weekly Intravenous Administration

Dose (mg/kg/week)Study DurationAUC (0-24 hr) on Day 259 (µg·hr/mL)
6039 weeks261.1

Data sourced from FDA nonclinical review documents.

Single-Dose Pharmacokinetic Parameters in Rats and Monkeys

A summary of single-dose pharmacokinetic parameters in rats and monkeys is provided in Table 3.

Table 3: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rats and Monkeys

SpeciesDose (mg/kg)CmaxAUCT½ (hours)
Rat6Dose-proportional increaseDose-proportional increase1.19
20Dose-proportional increaseDose-proportional increase1.19
60Dose-proportional increaseDose-proportional increase10.5
Monkey-Dose-proportional increaseDose-proportional increase1.7 - 3.5

Cmax and AUC increased with dose, and most increases were approximately proportional to the dose. Data sourced from a clinical study protocol summarizing preclinical findings.

Tissue Distribution in Cynomolgus Monkeys

Tissue distribution of radiolabeled this compound was assessed in male cynomolgus monkeys after a single intravenous dose and after multiple weekly doses. The results indicate significant distribution to the kidney, with much lower concentrations observed in skeletal muscle.

Table 4: Tissue Distribution of this compound in Male Cynomolgus Monkeys

Dosing RegimenTissuePeak Concentration (µg Eq/g)Time to Peak
Single 20 mg/kg IV doseKidney Cortex46124 hours post-dose
Skeletal Muscle5.81 - 7.410.25 hours post-dose
Multiple 20 mg/kg/week IV doses for 8 weeksKidney Cortex819-
Skeletal Muscle0.331 - 0.479-

µg Eq/g refers to microgram equivalents per gram of tissue. Data sourced from FDA nonclinical review documents.

Experimental Protocols

The following are detailed methodologies for key experiments in the preclinical pharmacokinetic analysis of this compound.

Animal Models
  • Mouse Studies: Male CD-1 mice were used for repeat-dose toxicity and pharmacokinetic studies.

  • Monkey Studies: Male cynomolgus monkeys were utilized for single and repeat-dose pharmacokinetic and tissue distribution studies.

  • Rat Studies: Sprague-Dawley rats were used for single-dose pharmacokinetic studies.

Dosing and Administration
  • Route of Administration: this compound was administered via intravenous (IV) infusion.

  • Dosing Regimen:

    • Single-Dose Studies: A single IV dose was administered to assess initial pharmacokinetic parameters.

    • Repeat-Dose Studies: Weekly IV infusions were administered for durations of up to 26 weeks in mice and 39 weeks in monkeys to evaluate steady-state pharmacokinetics and potential accumulation.

Sample Collection and Processing
  • Blood/Plasma Collection:

    • Blood samples were collected from a suitable vessel (e.g., tail vein in mice, peripheral vein in monkeys) at predetermined time points post-dose.

    • Blood was collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Plasma was separated by centrifugation at approximately 1500 x g for 10 minutes at 4°C.

    • Plasma samples were stored frozen at -70°C or below until analysis.

  • Tissue Collection (for distribution studies):

    • At scheduled time points after the final dose, animals were euthanized.

    • Tissues of interest (including kidney, liver, spleen, heart, skeletal muscle, etc.) were collected, weighed, and processed.

    • For studies with radiolabeled this compound, radioactivity in tissues was quantified.

Bioanalytical Method for this compound Quantification

An enzyme-linked immunosorbent assay (ELISA) was the validated method for the quantification of this compound in serum and plasma samples.

Protocol for this compound ELISA:

  • Plate Coating: High-binding 96-well microplates are coated with a capture antibody specific for this compound and incubated overnight at 4°C.

  • Washing: Plates are washed with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Plasma samples and this compound standards of known concentrations are added to the wells and incubated for 1-2 hours at room temperature to allow this compound to bind to the capture antibody.

  • Washing: Plates are washed to remove unbound sample components.

  • Detection Antibody Incubation: A biotinylated detection antibody, also specific for this compound, is added to the wells and incubated for 1 hour at room temperature.

  • Washing: Plates are washed to remove unbound detection antibody.

  • Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes at room temperature.

  • Washing: Plates are washed to remove unbound enzyme conjugate.

  • Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the plate is incubated in the dark until sufficient color development.

  • Reaction Stoppage: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the optical density versus the concentration of the standards. The concentration of this compound in the unknown samples is then interpolated from this curve.

Tissue Distribution Study Using Radiolabeled this compound
  • Radiolabeling: this compound is synthesized with a radioactive isotope (e.g., ¹⁴C or ³H).

  • Dosing: Radiolabeled this compound is administered intravenously to the animals.

  • Tissue Collection: At various time points post-administration, animals are euthanized, and tissues are collected.

  • Sample Preparation: Tissues are homogenized.

  • Quantification of Radioactivity: The amount of radioactivity in each tissue homogenate is measured using a liquid scintillation counter or by quantitative whole-body autoradiography.

  • Data Analysis: The concentration of this compound equivalents in each tissue is calculated based on the measured radioactivity and the specific activity of the radiolabeled compound.

Visualizations

Preclinical_PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Analysis Phase cluster_Data Data Interpretation Animal_Models Animal Models (Mouse, Monkey, Rat) Dosing IV Administration (Single or Repeat Doses) Animal_Models->Dosing Blood_Sampling Blood/Plasma Collection Dosing->Blood_Sampling Tissue_Sampling Tissue Collection (for Distribution Studies) Dosing->Tissue_Sampling Plasma_Processing Plasma Processing (Centrifugation) Blood_Sampling->Plasma_Processing Tissue_Homogenization Tissue Homogenization Tissue_Sampling->Tissue_Homogenization ELISA ELISA for This compound Quantification Plasma_Processing->ELISA PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, T½) ELISA->PK_Parameters Radioactivity_Measurement Radioactivity Measurement (LSC or Autoradiography) Tissue_Homogenization->Radioactivity_Measurement Tissue_Concentrations Tissue Concentrations (µg Eq/g) Radioactivity_Measurement->Tissue_Concentrations

Experimental workflow for preclinical pharmacokinetic analysis.

Viltolarsen_MOA cluster_Gene DMD Gene Transcription cluster_Splicing mRNA Splicing cluster_Intervention This compound Intervention cluster_Outcome Therapeutic Outcome DMD_Gene DMD Gene with Out-of-Frame Mutation pre_mRNA pre-mRNA Transcript DMD_Gene->pre_mRNA Exon51 Exon 51 Exon52 Exon 52 Exon53 Exon 53 (Target for this compound) Exon54 Exon 54 Spliced_mRNA Mature mRNA with Exon 53 Skipped Exon52->Spliced_mRNA Splicing This compound This compound This compound->Exon53 Binds to Exon 53 Truncated_Dystrophin Truncated but Functional Dystrophin Protein Spliced_mRNA->Truncated_Dystrophin Translation

Mechanism of action of this compound leading to exon 53 skipping.

Application Notes and Protocols for Measuring Viltolarsen's Binding Affinity to DMD Pre-mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viltolarsen (NS-065/NCNP-01) is an antisense phosphorodiamidate morpholino oligomer (PMO) designed to treat Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 53 skipping.[1][2] Its mechanism of action relies on binding to a specific sequence within exon 53 of the dystrophin (DMD) pre-messenger RNA (pre-mRNA). This binding event sterically blocks the splicing machinery, leading to the exclusion of exon 53 from the mature mRNA.[1][3][4][5] The resulting truncated, yet functional, dystrophin protein can ameliorate the severe muscle degeneration characteristic of DMD.

Quantifying the binding affinity of this compound to its target DMD pre-mRNA sequence is critical for understanding its therapeutic potency, optimizing dosage, and developing next-generation antisense oligonucleotides. This document provides detailed application notes and protocols for various biophysical and biochemical assays suitable for measuring this binding affinity.

Mechanism of Action: this compound-DMD Pre-mRNA Interaction

This compound's therapeutic effect is initiated by its direct binding to the target sequence on the DMD pre-mRNA. This interaction is a prerequisite for the subsequent modulation of splicing. The following diagram illustrates this fundamental mechanism.

This compound's Mechanism of Action cluster_0 DMD Gene Transcription cluster_1 This compound Intervention cluster_2 Splicing Modulation cluster_3 Therapeutic Outcome DMD_Gene DMD Gene (with mutation) pre_mRNA DMD pre-mRNA (with Exon 53) DMD_Gene->pre_mRNA Transcription Binding Binding Event pre_mRNA->Binding This compound This compound (PMO) This compound->Binding Blocked_Splicing Exon 53 Splicing Blocked Binding->Blocked_Splicing Splicing_Machinery Splicing Machinery Splicing_Machinery->Blocked_Splicing Mature_mRNA Mature mRNA (Exon 53 skipped) Blocked_Splicing->Mature_mRNA Dystrophin Truncated, Functional Dystrophin Mature_mRNA->Dystrophin Translation

Caption: this compound binds to DMD pre-mRNA, blocking exon 53 splicing.

Quantitative Data Summary

The following table summarizes the types of quantitative data that can be obtained from the described assays to characterize the binding affinity of this compound for DMD pre-mRNA.

AssayParameter(s) MeasuredTypical Range of ValuesNotes
Isothermal Titration Calorimetry (ITC) Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)nM to µMProvides a complete thermodynamic profile of the binding interaction.
Surface Plasmon Resonance (SPR) Association Rate Constant (ka), Dissociation Rate Constant (kd), Dissociation Constant (Kd)ka: 103-107 M-1s-1kd: 10-5-10-2 s-1Kd: pM to µMOffers real-time kinetic data in addition to affinity.
Microscale Thermophoresis (MST) Dissociation Constant (Kd)pM to mMRequires a fluorescently labeled molecule and uses small sample volumes.
Fluorescence Polarization (FP) Dissociation Constant (Kd), IC50 (in competition assays)nM to µMHomogeneous assay suitable for high-throughput screening.
Electrophoretic Mobility Shift Assay (EMSA) Apparent Dissociation Constant (Kd)nM to µMA qualitative or semi-quantitative method for detecting binding.
Filter Binding Assay Dissociation Constant (Kd)nM to µMA classic and straightforward method, often utilizing radiolabeled RNA.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and equipment.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of this compound is titrated into a solution containing the target DMD pre-mRNA sequence, and the resulting heat changes are measured to determine the binding affinity and thermodynamics.[6][7]

Experimental Workflow:

Prep Prepare this compound and DMD pre-mRNA solutions Load Load RNA into sample cell and this compound into syringe Prep->Load Equilibrate Thermal Equilibration Load->Equilibrate Titrate Perform Titration (sequential injections) Equilibrate->Titrate Detect Detect Heat Change Titrate->Detect Analyze Analyze Data (Binding isotherm) Detect->Analyze Results Determine Kd, ΔH, ΔS, n Analyze->Results Immobilize Immobilize biotinylated DMD pre-mRNA on streptavidin chip Equilibrate Equilibrate with running buffer Immobilize->Equilibrate Inject Inject this compound (analyte) at various concentrations Equilibrate->Inject Monitor Monitor SPR signal (association) Inject->Monitor Dissociate Flow running buffer (dissociation) Monitor->Dissociate Regenerate Regenerate chip surface Dissociate->Regenerate Analyze Analyze Sensorgrams Regenerate->Analyze Results Determine ka, kd, Kd Analyze->Results Label Fluorescently label DMD pre-mRNA Prepare_Series Prepare serial dilution of this compound Label->Prepare_Series Incubate Incubate labeled RNA with this compound dilutions Prepare_Series->Incubate Load_Capillaries Load samples into capillaries Incubate->Load_Capillaries Measure Measure thermophoresis Load_Capillaries->Measure Plot Plot normalized fluorescence vs. This compound concentration Measure->Plot Fit Fit data to binding curve Plot->Fit Results Determine Kd Fit->Results Label Fluorescently label DMD pre-mRNA Prepare_Series Prepare serial dilution of this compound Label->Prepare_Series Mix Mix labeled RNA with This compound dilutions in microplate Prepare_Series->Mix Incubate Incubate to reach equilibrium Mix->Incubate Measure_FP Measure fluorescence polarization Incubate->Measure_FP Plot Plot FP vs. This compound concentration Measure_FP->Plot Fit Fit data to binding curve Plot->Fit Results Determine Kd Fit->Results Label Radiolabel or fluorescently label DMD pre-mRNA Prepare_Series Prepare serial dilution of this compound Label->Prepare_Series Incubate Incubate labeled RNA with this compound dilutions Prepare_Series->Incubate Electrophoresis Run samples on non-denaturing gel Incubate->Electrophoresis Visualize Visualize bands (autoradiography or fluorescence imaging) Electrophoresis->Visualize Quantify Quantify band intensities Visualize->Quantify Analyze Analyze data Quantify->Analyze Results Determine apparent Kd Analyze->Results

References

Troubleshooting & Optimization

Technical Support Center: Viltolarsen and Dystrophin Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals working with Viltolarsen for Duchenne Muscular Dystrophy (DMD). It provides troubleshooting guidance and answers to frequently asked questions regarding low dystrophin expression observed during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an antisense phosphorodiamidate morpholino oligonucleotide.[1] It is designed to bind to exon 53 of the dystrophin pre-mRNA, which masks this exon from the cellular splicing machinery.[2][3] This process, known as exon skipping, allows for the production of a shorter but still functional dystrophin protein in patients with DMD mutations amenable to exon 53 skipping.[1][2][3][4] This approach aims to convert a severe Duchenne phenotype into a milder Becker-like phenotype.[1]

Q2: What are the expected levels of dystrophin expression following this compound treatment in clinical trials?

Phase 2 clinical trials have shown that this compound treatment can significantly increase dystrophin levels. In one study, boys treated with this compound produced a mean of 5.7% (low dose) and 5.9% (high dose) of normal dystrophin levels after 24 weeks.[2][5] Notably, 88% of the boys in the study reached dystrophin levels greater than 3% of normal.[2][4] Another study reported a mean dystrophin level of 5.9% at the recommended 80 mg/kg/week dosage.[6]

Q3: My Western blot shows low or no dystrophin expression after this compound treatment. What are the potential causes?

Low or absent dystrophin expression in your experimental setup could be due to several factors, ranging from suboptimal treatment conditions to technical issues with the protein analysis. Potential causes include:

  • Suboptimal this compound dosage or treatment duration: Inadequate concentration or treatment time can lead to insufficient exon skipping and, consequently, low dystrophin production.

  • Inefficient this compound delivery: Problems with the delivery method could prevent the oligonucleotide from reaching the target muscle cells effectively.

  • Incorrect mutation type: this compound is only effective for DMD patients with mutations amenable to exon 53 skipping.[2][7]

  • Issues with muscle biopsy sample: The quality of the muscle biopsy, including handling and storage, can affect protein integrity.

  • Technical problems with the Western blot procedure: This can include issues with protein extraction, gel electrophoresis, antibody incubation, or signal detection.

Q4: How can I confirm that this compound is inducing exon 53 skipping in my cell or animal models?

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is the standard method to verify exon skipping at the RNA level.[8][9][10] You can design primers that flank exon 53 to amplify the region of interest. In a successful exon skipping experiment, you will observe a smaller PCR product corresponding to the transcript lacking exon 53, in addition to the larger product from the non-skipped transcript. Quantitative RT-PCR (qRT-PCR) can be used for a more precise measurement of exon skipping efficiency.[8]

Troubleshooting Guides

Low Dystrophin Expression by Western Blot

If you are observing lower-than-expected dystrophin levels in your Western blot analysis, follow this troubleshooting guide:

Table 1: Troubleshooting Low Dystrophin Expression in Western Blot

Potential Problem Recommended Action
Suboptimal this compound Treatment - Verify the concentration and purity of your this compound stock. - Optimize the treatment duration and dosage based on literature recommendations. Phase 2 clinical trials used 40 mg/kg/wk and 80 mg/kg/wk.[11] - Ensure consistent administration of this compound.[12]
Incorrect Cell/Animal Model - Confirm that the genetic mutation in your model is indeed amenable to exon 53 skipping.
Poor Sample Quality - Ensure muscle biopsies are snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. - Use a robust protein extraction protocol with protease inhibitors to prevent degradation.[13]
Western Blot Technical Issues - Protein Extraction: Use a lysis buffer optimized for large proteins like dystrophin.[14][15] - Gel Electrophoresis: Use a low-percentage Tris-acetate gel (e.g., 3-8% gradient) to resolve the large dystrophin protein.[14][15] - Antibody Incubation: Use a validated anti-dystrophin antibody at the recommended concentration and incubation time.[14][15] - Loading Control: Use a reliable loading control, such as sarcomeric α-actinin, to ensure equal protein loading.[14][15] - Positive Control: Include a positive control sample with known dystrophin expression (e.g., from a wild-type animal or a successfully treated sample).
Inefficient Exon Skipping by RT-PCR

If your RT-PCR results show low or no exon 53 skipping, consider the following troubleshooting steps:

Table 2: Troubleshooting Inefficient Exon Skipping in RT-PCR

Potential Problem Recommended Action
Suboptimal this compound Treatment - Refer to the "Suboptimal this compound Treatment" section in Table 1.
Poor RNA Quality - Use an RNA extraction method that yields high-quality, intact RNA. Assess RNA integrity using a bioanalyzer or gel electrophoresis.
RT-PCR Technical Issues - Primer Design: Ensure your primers are specific to the dystrophin transcript and flank exon 53.[10] - Reverse Transcription: Use a reliable reverse transcriptase and ensure optimal reaction conditions. - PCR Cycling Conditions: Optimize the annealing temperature and extension time for your specific primers and target sequence. - Positive Control: Include a positive control with known exon skipping to validate your RT-PCR setup. - Nested PCR: Consider using a nested PCR approach for increased sensitivity if the skipped transcript is rare.[9]

Experimental Protocols

Western Blotting for Dystrophin Quantification

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

  • Protein Extraction:

    • Homogenize frozen muscle tissue in a suitable lysis buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol) containing protease inhibitors.[14][15]

    • Determine the protein concentration of the lysate using a standard protein assay.

  • Gel Electrophoresis:

    • Load 25 µg of protein per lane on a 3-8% Tris-acetate gradient polyacrylamide gel.[14][15]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against dystrophin (e.g., ab15277 at 1 µg/mL) overnight at 4°C.[14][15]

    • Wash the membrane three times with TBS-T.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBS-T.

  • Signal Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

  • Quantification:

    • Quantify the band intensity using image analysis software and normalize to a loading control like sarcomeric α-actinin.[14][15]

RT-PCR for Exon Skipping Analysis

This protocol provides a general framework for detecting exon 53 skipping.

  • RNA Extraction:

    • Extract total RNA from muscle tissue or cells using a commercial kit or a standard Trizol-based method.

    • Assess RNA quality and quantity.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • PCR Amplification:

    • Perform PCR using primers that flank exon 53. For example, a forward primer in exon 52 and a reverse primer in exon 54.

    • Use a PCR program with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Analysis:

    • Run the PCR products on a 2% agarose gel.

    • Visualize the bands under UV light. The un-skipped product will be larger than the skipped product.

Visualizations

Viltolarsen_Mechanism cluster_pre_mrna Dystrophin pre-mRNA cluster_splicing Splicing cluster_protein Translation Exon52 Exon 52 Exon53 Exon 53 Spliced_mRNA Spliced mRNA Exon52->Spliced_mRNA Splicing Exon54 Exon 54 Exon54->Spliced_mRNA This compound This compound This compound->Exon53 Binds and masks Functional_Dystrophin Shorter, Functional Dystrophin Spliced_mRNA->Functional_Dystrophin Translation NonFunctional_Protein Non-functional Protein

Caption: Mechanism of action of this compound in promoting exon 53 skipping.

Troubleshooting_Workflow Start Low Dystrophin Expression Observed in Western Blot Check_Exon_Skipping Verify Exon 53 Skipping (RT-PCR) Start->Check_Exon_Skipping Troubleshoot_WB Troubleshoot Western Blot (See Table 1) Check_Exon_Skipping->Troubleshoot_WB Exon Skipping Confirmed Troubleshoot_RTPCR Troubleshoot RT-PCR (See Table 2) Check_Exon_Skipping->Troubleshoot_RTPCR No/Low Exon Skipping Re_evaluate Re-evaluate Dystrophin Expression Troubleshoot_WB->Re_evaluate Review_Treatment Review this compound Treatment Protocol (Dosage, Duration, Delivery) Troubleshoot_RTPCR->Review_Treatment Optimize_Treatment Optimize Treatment Conditions Review_Treatment->Optimize_Treatment Suboptimal Conditions Review_Treatment->Re_evaluate Optimal Conditions Optimize_Treatment->Re_evaluate Success Successful Dystrophin Expression Re_evaluate->Success

Caption: Logical workflow for troubleshooting low dystrophin expression.

References

Identifying and mitigating Viltolarsen off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Viltolarsen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an antisense phosphorodiamidate morpholino oligonucleotide (PMO) designed to treat Duchenne muscular dystrophy (DMD) in patients with specific genetic mutations.[1][2][3] Its mechanism of action is exon skipping.[1][4] this compound binds to exon 53 of the dystrophin pre-messenger RNA (pre-mRNA), causing the cellular splicing machinery to skip this exon.[1][4] This restores the reading frame of the dystrophin mRNA, leading to the production of a truncated but partially functional dystrophin protein.[1][2][4]

Q2: What are the potential hybridization-dependent off-target effects of this compound?

Hybridization-dependent off-target effects occur when an antisense oligonucleotide like this compound binds to unintended RNA transcripts with partial sequence complementarity.[5][6] For splice-switching oligonucleotides like this compound, this could lead to unintended modulation of splicing of other pre-mRNAs. The likelihood of these events depends on the degree of complementarity between this compound and the off-target sequence.[5][6] While PMOs are designed for high specificity, the potential for off-target binding should be considered.[3]

Q3: What are potential hybridization-independent off-target effects?

Hybridization-independent off-target effects are not related to the specific sequence of the oligonucleotide. For some classes of antisense oligonucleotides, these can include immune stimulation or interactions with cellular proteins. However, the phosphorodiamidate morpholino oligomer (PMO) chemistry of this compound is designed to have reduced off-target interactions and a favorable safety profile.[3][7] Clinical trials have shown this compound to be generally well-tolerated, with most adverse events being mild in nature.[7][8]

Q4: Has renal toxicity been observed with this compound?

Renal toxicity was observed in animal studies with this compound.[9][10] However, kidney toxicity has not been a significant finding in human clinical trials.[9][11][12] Despite this, it is recommended that kidney function be monitored in patients receiving this compound as a precautionary measure, as has been observed with some other antisense oligonucleotides.[9][10]

Troubleshooting Guides

Problem: Unexpected changes in gene expression unrelated to dystrophin.

This could indicate potential hybridization-dependent off-target effects.

Solution:

  • In Silico Analysis: Perform a BLAST search of the this compound sequence against the transcriptome of your model system to identify potential off-target transcripts with partial complementarity.

  • Transcriptome Profiling: Use a global transcriptomic approach like RNA sequencing (RNA-seq) or microarray analysis to compare gene expression profiles of this compound-treated samples with controls.

  • Validation: Validate potential off-target hits from your transcriptomic analysis using quantitative real-time PCR (qRT-PCR).

Problem: Difficulty in predicting off-target effects based on sequence complementarity alone.

The prediction of off-target effects can be challenging, as factors beyond simple sequence homology can play a role.[6][13]

Solution:

  • Consider RNA Secondary Structure: The accessibility of a potential off-target site within an RNA's secondary structure can influence binding.

  • Experimental Verification: Rely on experimental data from transcriptome profiling to confirm or refute in silico predictions.

  • Dose-Response Analysis: Investigate if the observed off-target effect is dose-dependent. A true off-target effect is likely to show a dose-response relationship.

Experimental Protocols

Protocol 1: In Silico Prediction of Potential Off-Target Transcripts
  • Obtain this compound Sequence: The sequence for this compound is CCTCCGGTTCTGAAGGTGTT C.[4]

  • Select Database: Choose the appropriate RNA or transcript database for your model organism (e.g., human, mouse).

  • Perform BLASTn: Use the Basic Local Alignment Search Tool for nucleotides (BLASTn) with the this compound sequence as the query. Adjust parameters to allow for short sequence alignments and a certain number of mismatches.

  • Analyze Results: Rank the results based on sequence identity, alignment length, and the presence of mismatches or gaps. Pay close attention to transcripts with high similarity in the "seed" region of the oligonucleotide.

Protocol 2: Transcriptome Analysis via RNA Sequencing
  • Experimental Design:

    • Treatment Group: Cells or tissues treated with this compound at the desired concentration and duration.

    • Control Group 1 (Negative Control): Untreated cells or tissues.

    • Control Group 2 (Scrambled Oligonucleotide): Cells or tissues treated with a scrambled PMO of the same length and chemistry as this compound but with no known target in the model system's transcriptome. This helps to control for effects related to the oligonucleotide chemistry itself.

  • RNA Extraction: Isolate high-quality total RNA from all samples.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves rRNA depletion or poly(A) selection, followed by cDNA synthesis and adapter ligation.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis:

    • Align the sequencing reads to the reference genome/transcriptome.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the this compound-treated group compared to the control groups.

    • Correlate the differentially expressed genes with the list of potential off-targets generated from the in silico analysis.

Quantitative Data Summary

ParameterValueReference
This compound On-Target Efficacy (Dystrophin Production)Mean of 5.7% to 5.9% of normal dystrophin levels after 20-24 weeks of treatment.[8][14]
Common Adverse Events in Clinical TrialsUpper respiratory tract infection, injection site reaction, cough, fever.[8][10]

Visualizations

experimental_workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro / In Vivo Experimentation cluster_analysis Data Analysis viltolarsen_seq This compound Sequence blastn BLASTn against Transcriptome viltolarsen_seq->blastn potential_off_targets List of Potential Off-Targets blastn->potential_off_targets diff_expression Differential Expression Analysis potential_off_targets->diff_expression Correlate cell_culture Cell Culture / Animal Model treatment Treat with this compound & Controls cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction rna_seq RNA Sequencing rna_extraction->rna_seq rna_seq->diff_expression validation qRT-PCR Validation diff_expression->validation mitigation_strategy start Off-Target Effect Identified dose_response Perform Dose-Response Curve start->dose_response is_dose_dependent Is it Dose-Dependent? dose_response->is_dose_dependent lowest_effective_dose Use Lowest Effective Dose is_dose_dependent->lowest_effective_dose Yes no_action Monitor; Likely Not a Direct Hybridization-Dependent Effect is_dose_dependent->no_action No modify_oligo Consider Modified Oligonucleotide Design (e.g., shorter sequence, mismatched bases) lowest_effective_dose->modify_oligo

References

Viltolarsen Stability and Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of viltolarsen in experimental assays. The information is presented in a question-and-answer format to directly address potential issues and provide clear troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: this compound is supplied as a sterile, preservative-free, aqueous solution. For long-term storage, it is recommended to keep the vials refrigerated at 2°C to 8°C (36°F to 46°F). It is crucial to not freeze the solution.[1][2][3]

Q2: How should I prepare and handle diluted this compound solutions for my experiments?

A2: Before dilution, allow the vial to reach room temperature. The solution should be mixed by gently inverting the vial 2-3 times; do not shake.[1] this compound is compatible with 0.9% sodium chloride (normal saline) for dilution.[2] If the prepared solution is not for immediate use, it can be stored at 2°C to 8°C for up to 24 hours. For solutions kept at room temperature (20°C to 26°C or 68°F to 79°F), they should be used within 6 hours, including the infusion or incubation time.[1][2]

Q3: Is this compound susceptible to degradation by nucleases?

A3: No, this compound belongs to the phosphorodiamidate morpholino oligomer (PMO) class of antisense oligonucleotides. Its unique backbone structure, where morpholino rings are connected by phosphorodiamidate linkages, makes it resistant to degradation by a wide range of nucleases and other hydrolases found in biological fluids like serum and plasma.[4][5][6][7][8]

Q4: What is the known metabolic stability of this compound?

A4: this compound is metabolically stable. In vitro and in vivo studies have shown that it is not significantly metabolized by liver enzymes, and no metabolites have been detected in plasma or urine.[1][2] It is primarily excreted unchanged in the urine.[1]

Q5: Are there any known chemical incompatibilities I should be aware of in a laboratory setting?

A5: While specific compatibility studies with a wide range of laboratory reagents are not extensively published, it is known that PMOs can be sensitive to acidic conditions (pH < 3).[9] It is advisable to maintain a physiological pH range (around 7.0 to 7.5) for solutions containing this compound to ensure its stability.[10]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
  • Possible Cause 1: Poor cellular uptake.

    • Troubleshooting Step: this compound, being a neutral molecule, can have inefficient uptake into cells in vitro (gymnotic uptake). Consider using a transfection reagent suitable for oligonucleotides, such as Lipofectamine™, or electroporation to enhance delivery into the cells.[11]

  • Possible Cause 2: Degradation of this compound in the culture medium.

    • Troubleshooting Step: While this compound is stable in serum, prolonged incubation at 37°C in complex media could potentially lead to some degradation. Prepare fresh dilutions of this compound for each experiment and minimize the time the diluted solution is kept at room temperature.

  • Possible Cause 3: Incorrect target sequence or cell model.

    • Troubleshooting Step: Verify that the this compound sequence is complementary to the target exon 53 in your specific cell model. Ensure that the cell line you are using expresses the dystrophin gene with a mutation amenable to exon 53 skipping.[12]

Issue 2: Difficulty in resuspending lyophilized this compound.
  • Possible Cause 1: Moisture absorption.

    • Troubleshooting Step: If the lyophilized powder appears as a hard pellet instead of being fluffy, it may have absorbed moisture. To aid resuspension, add sterile, nuclease-free water and vortex thoroughly. If it remains difficult to dissolve, gentle heating at 37°C to 65°C for 5-10 minutes can be effective. For persistent issues, autoclaving on a liquid cycle may be considered.[12][13]

  • Possible Cause 2: High G-quadruplex forming potential.

    • Troubleshooting Step: Sequences with high guanine content can sometimes be challenging to resuspend. Follow the heating and vortexing steps mentioned above. It is also recommended to prepare stock solutions at a concentration of no more than 0.5 mM.[12]

Issue 3: Observing unexpected toxicity in cell cultures or animal models.
  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: High concentrations of antisense oligonucleotides can sometimes lead to off-target effects. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect with minimal toxicity.[13]

  • Possible Cause 2: Aggregation of this compound.

    • Troubleshooting Step: Although not commonly reported for this compound, some modified oligonucleotides can aggregate, leading to toxicity. Visually inspect the resuspended solution for any precipitates. Gentle warming of the solution before use can help prevent aggregation.[13]

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ConditionThis compound Concentrate (in vial)Diluted this compound Solution
Storage Temperature 2°C to 8°C (Refrigerated)2°C to 8°C (Refrigerated) or 20°C to 26°C (Room Temp)
Storage Duration As per manufacturer's expiry dateUp to 24 hours (Refrigerated) or Up to 6 hours (Room Temp)
Special Instructions Do not freeze.Do not freeze. Use as soon as possible after preparation.

Table 2: Known Stability Profile of this compound (a Phosphorodiamidate Morpholino Oligomer)

Stress ConditionStability/Degradation ProfileRecommended Precautions
Enzymatic (Nucleases) Highly resistant to degradation.No special precautions are typically needed regarding nuclease contamination.
Metabolic (In Vivo) Metabolically stable, excreted unchanged.Not applicable for in vitro assays.
Acidic pH (<3) Susceptible to degradation.Maintain solutions at a neutral pH (around 7.0-7.5).
Basic pH Generally stable.Avoid extreme basic conditions as a general precaution.
Elevated Temperature Data on forced degradation at high temperatures is not publicly available. Long-term stability is established at refrigerated and room temperatures for specified durations.Follow recommended storage and handling temperatures. For experimental purposes, stability at elevated temperatures should be empirically determined.
Oxidation Specific data on oxidative degradation is not publicly available.Avoid exposure to strong oxidizing agents unless it is a deliberate part of the experimental design.
Photostability Specific photostability studies are not publicly available.As a general precaution for oligonucleotides, protect solutions from prolonged exposure to direct light.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability under Stress Conditions

This protocol provides a framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

  • Preparation of this compound Samples:

    • Prepare a stock solution of this compound in nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4) at a known concentration.

    • Aliquot the stock solution for each stress condition to be tested.

  • Application of Stress Conditions:

    • Acidic/Basic Hydrolysis: Adjust the pH of the this compound solution to desired acidic (e.g., pH 1-3) and basic (e.g., pH 10-12) levels using HCl and NaOH, respectively. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Thermal Stress: Incubate this compound solutions at elevated temperatures (e.g., 50°C, 70°C, 90°C) for various time points.

    • Oxidative Stress: Treat the this compound solution with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature for a set duration.

    • Photostability: Expose the this compound solution to a controlled UV light source for a specific period. A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, neutralize the pH of the acid/base-stressed samples.

    • Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

      • HPLC: Use a suitable column (e.g., reverse-phase or ion-exchange) to separate the intact this compound from any degradation products.

      • MS: Identify the mass of the parent compound and any new peaks corresponding to degradation products.

  • Data Interpretation:

    • Quantify the percentage of remaining intact this compound at each time point under each stress condition.

    • Characterize the degradation products based on their mass-to-charge ratio and fragmentation patterns from MS/MS analysis.

Visualizations

Experimental_Workflow_for_Viltolarsen_Stability_Assay cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare this compound Stock Solution stress_ph Acid/Base Hydrolysis prep->stress_ph Expose to Stress stress_temp Thermal Stress prep->stress_temp Expose to Stress stress_ox Oxidative Stress prep->stress_ox Expose to Stress stress_uv Photostability prep->stress_uv Expose to Stress analysis_hplc HPLC Separation stress_ph->analysis_hplc Analyze Samples stress_temp->analysis_hplc Analyze Samples stress_ox->analysis_hplc Analyze Samples stress_uv->analysis_hplc Analyze Samples analysis_ms Mass Spectrometry Identification analysis_hplc->analysis_ms Detect & Identify results Quantify Degradation & Characterize Products analysis_ms->results Interpret Data

Caption: Workflow for assessing this compound stability under stress conditions.

Troubleshooting_Logic_for_Cell_Based_Assays cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/Inconsistent Activity in Cell-Based Assay cause1 Poor Cellular Uptake start->cause1 cause2 This compound Degradation start->cause2 cause3 Incorrect Target/Model start->cause3 solution1 Use Transfection Reagent / Electroporation cause1->solution1 solution2 Prepare Fresh Dilutions / Minimize Room Temp Storage cause2->solution2 solution3 Verify Sequence Complementarity & Cell Line cause3->solution3

Caption: Troubleshooting logic for this compound in cell-based assays.

References

Technical Support Center: Overcoming Resistance to Viltolarsen-Mediated Exon Skipping

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Viltolarsen. The information is designed to help address specific issues that may arise during experiments aimed at exon 53 skipping in Duchenne muscular dystrophy (DMD).

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected exon 53 skipping efficiency in our patient-derived myotube cultures after this compound treatment. What are the potential causes?

A1: Suboptimal exon 53 skipping efficiency in vitro can be attributed to several factors:

  • Suboptimal this compound Concentration or Purity: Ensure the correct concentration of this compound is used and that its integrity has been maintained during storage and handling.

  • Inefficient Cellular Uptake: Phosphorodiamidate morpholino oligomers (PMOs) like this compound have neutral chemistry and may exhibit variable uptake in different cell lines.[1][2] Established cancer cell lines, for instance, have shown poor uptake.[1]

  • Cell Culture Conditions: The differentiation state and health of the myotubes can impact their ability to take up and respond to this compound. Myotube formation is a critical period for PMO uptake.[3]

  • Assay Sensitivity: The method used to quantify exon skipping (e.g., RT-PCR) may not be sensitive enough to detect small changes.

Q2: Dystrophin protein levels in our experimental model are not correlating with the observed exon skipping efficiency. Why might this be the case?

A2: A discrepancy between exon skipping and dystrophin protein levels can occur due to:

  • Inefficient Translation of the Skipped Transcript: The presence of the exon-skipped mRNA does not guarantee efficient translation into a functional dystrophin protein.

  • Protein Degradation: The truncated dystrophin protein may be unstable and subject to rapid degradation.

  • Limitations of Quantification Methods: Western blotting and immunofluorescence, while common, have limitations in precision and specificity, especially at low expression levels.[4][5] Mass spectrometry offers a more accurate quantification method.[4][6]

  • Timing of Analysis: There may be a lag between the detection of exon skipping at the RNA level and the accumulation of dystrophin protein.

Q3: We are seeing significant variability in this compound response across different patient-derived cell lines. What could explain this heterogeneity?

A3: Patient-specific factors can lead to variable responses to this compound:

  • Genetic Background: The specific DMD mutation, even if amenable to exon 53 skipping, could influence the efficiency of the process.[7] Allelic heterogeneity is a known source of clinical variability.[8]

  • Cellular Heterogeneity: Even within a single culture, there can be a heterogeneous population of cells with varying uptake capabilities.[2]

  • Alternative Splicing: Natural variations in pre-mRNA splicing patterns near exon 53 could potentially interfere with this compound binding.

Q4: Can we enhance the cellular uptake of this compound in our in vitro experiments?

A4: Yes, various strategies can be employed to improve the delivery of PMOs like this compound:

  • Cell-Penetrating Peptides (CPPs): Conjugating this compound to arginine-rich CPPs has been shown to significantly enhance cellular uptake and antisense activity.[9][10][11]

  • Transduction Enhancers: Reagents like polybrene can be used to increase the efficiency of delivery into cells.

  • Optimization of Delivery Conditions: Factors such as decreasing serum in the media during treatment can improve uptake.

Troubleshooting Guides

Issue 1: Suboptimal Exon 53 Skipping

If you are observing lower than expected exon 53 skipping, follow this troubleshooting workflow:

Troubleshooting Workflow for Suboptimal Exon Skipping

start Start: Suboptimal Exon Skipping check_this compound Verify this compound Concentration & Integrity start->check_this compound check_delivery Assess Cellular Delivery (e.g., fluorescently labeled PMO) check_this compound->check_delivery If concentration is correct end_unresolved Issue Persists: Investigate Intrinsic Factors check_this compound->end_unresolved If concentration is incorrect optimize_culture Optimize Cell Culture Conditions check_delivery->optimize_culture If delivery is low quantify_rna Validate RNA Quantification Method check_delivery->quantify_rna If delivery is adequate optimize_culture->check_delivery positive_control Use a Validated Positive Control ASO quantify_rna->positive_control If assay is validated quantify_rna->end_unresolved If assay is not sensitive enhance_delivery Consider Delivery Enhancement (e.g., CPPs) end_resolved Issue Resolved enhance_delivery->end_resolved positive_control->enhance_delivery If positive control works positive_control->end_unresolved If positive control fails

Caption: Troubleshooting workflow for suboptimal exon skipping.

Quantitative Data from this compound Clinical Trials (for reference)

ParameterLow Dose (40 mg/kg/week)High Dose (80 mg/kg/week)Reference
Mean Dystrophin Level (% of normal)5.7% (range: 3.2-10.3%)5.9% (range: 1.1-14.4%)[12][13]
Mean Change in Time to Stand (seconds)-0.19 s-0.19 s (combined groups)[12][13]
Mean Change in 10m Walk/Run (m/s)0.23 m/s0.23 m/s (combined groups)[12][13]
Mean Change in 6-Minute Walk Test (meters)28.9 m28.9 m (combined groups)[12][13]

This data is from a Phase 2 study and should be used as a general benchmark.

Issue 2: Poor Correlation Between Exon Skipping and Dystrophin Protein Levels

Use the following guide to investigate discrepancies between RNA and protein-level results:

Experimental Workflow for Investigating RNA-Protein Discrepancy

start Start: RNA-Protein Level Discrepancy verify_skipping Confirm Exon Skipping (e.g., ddPCR) start->verify_skipping time_course Perform Time-Course Analysis (RNA and Protein) verify_skipping->time_course protein_stability Assess Dystrophin Protein Stability time_course->protein_stability quantify_protein Quantify Dystrophin by Mass Spectrometry protein_stability->quantify_protein end_resolved Correlation Understood quantify_protein->end_resolved

Caption: Workflow to address RNA-protein level discrepancies.

Experimental Protocols

Protocol 1: Quantification of Exon 53 Skipping by Nested RT-PCR

This protocol is adapted for the analysis of exon skipping in patient-derived myotubes.

Methodology:

  • RNA Extraction: Isolate total RNA from treated and untreated myotube cultures using a standard Trizol-based method.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using random hexamer primers and a reverse transcriptase kit.

  • First Round PCR:

    • Use primers flanking exon 53 of the human dystrophin gene.

    • Perform an initial 20-25 cycles of PCR.

  • Second Round (Nested) PCR:

    • Use 1 µl of the first-round PCR product as a template.

    • Use a nested set of primers internal to the first-round primers.

    • Perform 25-30 cycles of PCR.

  • Gel Electrophoresis:

    • Run the nested PCR products on a 2% agarose gel.

    • The un-skipped product will be a larger band, while the exon 53-skipped product will be a smaller, predictable size.

  • Quantification:

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • Exon skipping efficiency (%) = (Intensity of skipped band / (Intensity of skipped band + Intensity of un-skipped band)) * 100.

For more precise quantification, consider using digital droplet PCR (ddPCR).[14]

Protocol 2: Quantification of Dystrophin Protein by Western Blot

Methodology:

  • Protein Extraction: Lyse myotube pellets in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load 30-50 µg of total protein per lane on a 3-8% Tris-Acetate gradient gel.

    • Include a positive control (healthy human muscle lysate) and a negative control (untreated patient cell lysate).

  • Protein Transfer: Transfer proteins to a PVDF membrane using a wet transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against dystrophin (e.g., DYS1, DYS2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization and Quantification:

    • Strip and re-probe the membrane for a loading control (e.g., α-actinin or vinculin).

    • Quantify band intensities and normalize the dystrophin signal to the loading control. Express results relative to the healthy control.

For absolute quantification, mass spectrometry-based methods are recommended.[4][6]

Signaling Pathways and Mechanisms

This compound Mechanism of Action: Exon Skipping

This compound is an antisense oligonucleotide that binds to a specific sequence within exon 53 of the dystrophin pre-mRNA. This binding sterically hinders the splicing machinery from recognizing and including exon 53 in the mature mRNA. The resulting mRNA, lacking exon 53, restores the reading frame, allowing for the translation of a shorter but partially functional dystrophin protein.

This compound-Mediated Exon Skipping Pathway

cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm dmd_gene DMD Gene pre_mrna pre-mRNA (with out-of-frame mutation) dmd_gene->pre_mrna Transcription splicing Splicing Machinery pre_mrna->splicing This compound This compound (PMO) This compound->pre_mrna Binds to Exon 53 skipped_mrna Mature mRNA (Exon 53 Skipped, in-frame) splicing->skipped_mrna Splicing ribosome Ribosome skipped_mrna->ribosome Translation dystrophin Truncated, Functional Dystrophin Protein ribosome->dystrophin

Caption: Mechanism of this compound-mediated exon 53 skipping.

References

Viltolarsen Experimentation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Viltolarsen Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound (Viltepso®). Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to support the successful scaling up of your this compound studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a phosphorodiamidate morpholino oligomer (PMO), a type of antisense oligonucleotide.[1][2][3] It is designed to bind to a specific sequence on exon 53 of the dystrophin pre-messenger RNA (pre-mRNA) in patients with Duchenne muscular dystrophy (DMD) who have a mutation amenable to exon 53 skipping.[2][3][4] This binding blocks the cellular machinery from including exon 53 during mRNA splicing. The exclusion of exon 53 restores the reading frame of the dystrophin mRNA, allowing for the translation of a shorter but still functional dystrophin protein.[1][2][5]

Q2: What is the recommended dosage of this compound in preclinical and clinical settings?

A2: In clinical trials, this compound has been administered at doses of 40 mg/kg/week and 80 mg/kg/week via intravenous infusion.[3][4] Preclinical studies in animal models, such as the mdx mouse, have used a range of doses to establish a therapeutic window.[6] Juvenile animal toxicology studies in mice have been conducted with weekly intravenous doses up to 1000 mg/kg.[6]

Q3: What level of dystrophin expression can be expected with this compound treatment?

Q4: What are the known challenges associated with scaling up antisense oligonucleotide (ASO) therapies like this compound?

A4: Scaling up ASO therapies presents several challenges, including:

  • Manufacturing: Solid-phase synthesis, a common method for ASO production, can be difficult and costly to scale up for large quantities while maintaining purity and consistency.[10]

  • Delivery: Efficient delivery of ASOs to target tissues, particularly muscle, is a significant hurdle. As neutrally charged molecules, PMOs like this compound have low cellular uptake and require strategies to enhance delivery.

  • Variability in Response: There is often patient-to-patient and even muscle-to-muscle variability in the levels of dystrophin restoration.[11]

  • Immunogenicity: There is a potential for the body to mount an immune response against the ASO, although this has been less of a concern with PMO chemistry.

Q5: How should this compound be stored and handled for experimental use?

A5: this compound for injection is a sterile, preservative-free aqueous solution. It should be stored at 2°C to 8°C (36°F to 46°F) and protected from freezing. For administration, the solution may need to be diluted in 0.9% sodium chloride. The diluted solution is stable for a limited time at room temperature and under refrigeration. Always refer to the specific product information for detailed storage and handling instructions.[12]

Troubleshooting Guides

Low Dystrophin Expression
Potential Cause Troubleshooting Steps
Suboptimal this compound Dose Perform a dose-response study in your model system to determine the optimal concentration for dystrophin restoration.[13]
Inefficient Delivery to Target Cells/Tissues For in vitro studies, consider using transfection reagents to improve PMO uptake. For in vivo studies, ensure the route and method of administration are appropriate for targeting muscle tissue. Explore advanced delivery methods like cell-penetrating peptides or nanoparticle formulations if necessary.
Issues with Dystrophin Quantification Verify the accuracy and sensitivity of your dystrophin detection method. Use standardized protocols for Western blotting and immunohistochemistry, including appropriate controls and normalization strategies.[14][15][16] Consider using multiple methods for confirmation (e.g., Western blot and mass spectrometry).[4]
High Variability in Animal Studies Ensure consistent administration of this compound. Account for factors such as age, weight, and disease progression in your animal model, as these can influence treatment response.[11]
"Leaky" Mutations Some DMD mutations are "leaky," meaning they produce low levels of dystrophin naturally. This can affect the perceived increase in dystrophin after treatment. It is important to establish baseline dystrophin levels in your model before starting the experiment.[17]
High Variability in Experimental Results
Potential Cause Troubleshooting Steps
Inconsistent this compound Formulation/Preparation Develop and adhere to a strict Standard Operating Procedure (SOP) for preparing this compound for each experiment. Ensure accurate dilution and mixing.
Variable Administration Technique (in vivo) Standardize the injection procedure, including the site of injection, volume, and rate of administration. Ensure all personnel are properly trained.
Differences in Animal Cohorts Use age- and weight-matched animals for your study groups. Randomize animals to treatment and control groups to minimize bias.
Tissue Collection and Processing Artifacts Follow a consistent protocol for tissue harvesting and processing. Ensure proper freezing and storage of muscle samples to prevent protein degradation.[18]
Assay Performance Run appropriate controls and standards with every assay to monitor for variability. Use validated and standardized protocols for all analytical methods.[14][19]

Quantitative Data Summary

Table 1: this compound Clinical Trial Dystrophin Expression Data

Study Phase Dosage Mean Dystrophin Level (% of Normal) Reference
Phase 240 mg/kg/week5.7%[4]
Phase 280 mg/kg/week5.9%[4]
Phase 1/2 (Japan)80 mg/kg/week4.8%[20]

Table 2: Preclinical this compound Dose-Ranging Study in Juvenile Mice

Dose Group Key Observations Reference
60 mg/kg/weekNo adverse effects observed (NOAEL)[6]
> 60 mg/kg/weekIncreases in kidney weight and basophilic granules in the tubular epithelium[6]
1000 mg/kg/weekIncreased BUN, creatinine, and cystatin C, indicative of nephrotoxicity[6]

Experimental Protocols

Protocol 1: In Vivo this compound Administration in mdx Mice
  • Animal Model: Use mdx mice, a common model for DMD. Age- and weight-match animals for all experimental groups.

  • This compound Preparation:

    • This compound is supplied as a 50 mg/mL solution in physiological saline.[6]

    • For intravenous (IV) administration, the required dose can be drawn directly. If dilution is necessary for smaller volumes, use sterile 0.9% sodium chloride.

  • Administration:

    • Administer this compound weekly via intravenous injection (e.g., tail vein or retro-orbital sinus).

    • A typical dose for efficacy studies in mice can range, but clinical doses are 40-80 mg/kg.[4] Dose-escalation studies in juvenile mice have gone up to 1000 mg/kg for toxicology assessments.[6]

  • Endpoint Analysis:

    • At the end of the study period, euthanize the mice and collect muscle tissue (e.g., gastrocnemius, tibialis anterior, diaphragm, heart).

    • Process a portion of the tissue for RNA analysis (RT-PCR to confirm exon skipping) and the remainder for protein analysis (Western blot or immunohistochemistry for dystrophin quantification).

    • Flash-freeze tissue for protein analysis in liquid nitrogen-cooled isopentane and store at -80°C.

Protocol 2: Dystrophin Quantification by Western Blot
  • Sample Preparation:

    • Homogenize frozen muscle tissue in a suitable lysis buffer.

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis:

    • Load 25 µg of total protein per lane on a large format 3-8% Tris-Acetate SDS-PAGE gel, which is suitable for high molecular weight proteins like dystrophin.[14]

    • Include a standard curve of normal muscle lysate diluted into dystrophin-negative lysate on each gel to allow for quantification.[12]

  • Protein Transfer:

    • Transfer proteins to a nitrocellulose membrane. A wet transfer at 300 mA for 18 hours at 4°C is recommended for large proteins.[19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST.

    • Incubate with a primary antibody against dystrophin (e.g., Abcam ab15277 at 1 µg/mL) overnight at 4°C.[14]

    • Incubate with a loading control antibody (e.g., α-actinin) for normalization.[14]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Quantification:

    • Use a chemiluminescent substrate for detection.

    • Quantify band intensity using densitometry software (e.g., ImageJ).[19]

    • Normalize the dystrophin signal to the loading control and calculate the percentage of normal dystrophin expression using the standard curve.

Visualizations

Viltolarsen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm pre_mrna Dystrophin pre-mRNA (with out-of-frame mutation) splicing Splicing Machinery pre_mrna->splicing Splicing mature_mrna_mutated Mutated mRNA (out-of-frame) splicing->mature_mrna_mutated Default Splicing mature_mrna_restored Restored mRNA (in-frame) splicing->mature_mrna_restored Exon 53 Skipped This compound This compound (PMO) This compound->splicing Binds to Exon 53 ribosome Ribosome mature_mrna_mutated->ribosome Translation mature_mrna_restored->ribosome Translation no_dystrophin No Functional Dystrophin ribosome->no_dystrophin Premature Stop functional_dystrophin Truncated, Functional Dystrophin ribosome->functional_dystrophin Protein Synthesis

Caption: this compound's mechanism of action to restore dystrophin protein production.

Troubleshooting_Workflow cluster_rna RNA Analysis cluster_protein Protein Analysis cluster_delivery Delivery Efficiency cluster_dose Dosage start Low Dystrophin Expression Observed check_rna 1. Verify Exon Skipping (RT-PCR) start->check_rna rna_ok Exon Skipping Confirmed check_rna->rna_ok rna_fail Low/No Exon Skipping check_rna->rna_fail check_protein 2. Review Protein Quantification Method protein_ok Method is Validated check_protein->protein_ok protein_fail Issues with Western/IHC check_protein->protein_fail check_delivery 3. Assess this compound Delivery delivery_ok Adequate Delivery Confirmed check_delivery->delivery_ok delivery_fail Poor Bioavailability check_delivery->delivery_fail check_dose 4. Evaluate this compound Dose dose_fail Suboptimal Dose check_dose->dose_fail rna_ok->check_protein rna_fail_action Troubleshoot ASO stability/delivery to nucleus rna_fail->rna_fail_action protein_ok->check_delivery protein_fail_action Optimize antibody, loading controls, and protocol protein_fail->protein_fail_action delivery_ok->check_dose delivery_fail_action Optimize administration route/formulation delivery_fail->delivery_fail_action dose_fail_action Perform dose-response experiment dose_fail->dose_fail_action

Caption: Troubleshooting workflow for low dystrophin expression in this compound experiments.

References

Viltolarsen In Vitro Technical Support Center: A Guide to Minimizing Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Viltolarsen In Vitro Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxic effects of this compound in experimental settings. This center offers troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an antisense phosphorodiamidate morpholino oligonucleotide (PMO). Its primary mechanism of action is to bind to a specific site on the dystrophin pre-mRNA, inducing the skipping of exon 53 during the splicing process.[1][2] This allows for the production of a truncated, yet functional, dystrophin protein in individuals with Duchenne muscular dystrophy (DMD) who have specific genetic mutations amenable to this exon skipping.[1][2][3]

Q2: Is this compound known to be cytotoxic in vitro?

A2: Clinical studies have generally shown this compound to be well-tolerated with a favorable safety profile, with most adverse events reported as mild to moderate.[2][4][5][6][7][8] However, as with any therapeutic agent, in vitro experiments may reveal concentration-dependent effects on cell viability. It is crucial to determine the optimal concentration that maximizes exon-skipping efficacy while minimizing any potential cytotoxic effects in your specific cell model.

Q3: What are the common causes of cytotoxicity in antisense oligonucleotide experiments?

A3: Cytotoxicity in antisense oligonucleotide experiments can arise from several factors, including:

  • Off-target effects: The oligonucleotide may bind to unintended RNA sequences, leading to the disruption of normal cellular processes.

  • Delivery method: Transfection reagents or electroporation can themselves be cytotoxic if not optimized for the specific cell type.

  • Oligonucleotide concentration: High concentrations of oligonucleotides can lead to cellular stress and apoptosis.

  • Contaminants: Impurities from the synthesis process can contribute to cytotoxicity.

Q4: What are the key signaling pathways potentially involved in antisense oligonucleotide-induced cytotoxicity?

A4: While specific pathways for this compound are not extensively detailed in public literature, studies on other antisense oligonucleotides suggest the involvement of apoptosis. This can be initiated through the activation of caspase-8, leading to a cascade involving the activation of executioner caspases like caspase-3.[9][10][11][12] The B-cell lymphoma-2 (Bcl-2) family of proteins, which are key regulators of apoptosis, can also be modulated by antisense oligonucleotides.[10][11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
High Cell Death/Low Viability This compound concentration is too high.Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations and narrow down to the lowest effective concentration that shows significant exon skipping with minimal impact on cell viability.
Cytotoxicity from the delivery method.Optimize the delivery protocol. If using a transfection reagent, perform a titration to find the lowest effective concentration of the reagent. Compare different delivery methods, such as various lipid-based reagents or electroporation, for their efficiency and impact on cell viability.[13][14][15]
Off-target effects of this compound.Use appropriate negative controls, such as a scrambled-sequence morpholino, to distinguish between sequence-specific effects and non-specific toxicity.
Inconsistent Exon Skipping Efficiency Suboptimal this compound concentration.Re-evaluate the dose-response curve for exon skipping to ensure you are working within the optimal range.
Inefficient delivery into cells.Verify the efficiency of your delivery method using a fluorescently labeled control morpholino and microscopy. Optimize the cell density and the concentration of the delivery reagent.
Issues with RT-PCR analysis.Ensure the quality and integrity of your RNA samples. Design and validate primers that specifically amplify the skipped and unskipped transcripts.
Difficulty in Reproducing Results Variation in cell culture conditions.Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition.
Variability in reagent preparation.Prepare fresh dilutions of this compound and delivery reagents for each experiment. Ensure thorough mixing of all components.

Experimental Protocols

Below are detailed methodologies for key experiments to assess this compound-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • DMD patient-derived myoblasts or other suitable cell line

    • This compound

    • Control morpholino (scrambled sequence)

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the control morpholino in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the oligonucleotides. Include untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

  • Materials:

    • DMD patient-derived myoblasts or other suitable cell line

    • This compound

    • Control morpholino (scrambled sequence)

    • Cell culture medium

    • LDH assay kit

    • 96-well plates

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the treatment period, carefully collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

    • Include a positive control for maximum LDH release by lysing a set of untreated cells.

    • Measure the absorbance at the recommended wavelength.

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • DMD patient-derived myoblasts or other suitable cell line

    • This compound

    • Control morpholino (scrambled sequence)

    • Cell culture medium

    • Caspase-Glo® 3/7 Assay System or similar

    • 96-well plates (white-walled for luminescence)

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol, using a white-walled 96-well plate.

    • After the treatment period, allow the plate to equilibrate to room temperature.

    • Prepare the caspase-glo reagent according to the manufacturer's instructions.

    • Add the caspase-glo reagent to each well.

    • Mix gently and incubate at room temperature for the recommended time (e.g., 30-60 minutes).

    • Measure the luminescence using a microplate reader.

    • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Quantitative Data Summary

While specific in vitro cytotoxicity data for this compound is not extensively available in the public domain, the following table provides a template for how to present such data once generated through the protocols described above.

Table 1: Effect of this compound on Myoblast Viability (Hypothetical Data)

This compound Concentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)Caspase-3/7 Activity (RLU)
0 (Untreated Control)100 ± 5.25.1 ± 1.21500 ± 210
198.2 ± 4.86.3 ± 1.51650 ± 250
1095.5 ± 6.18.9 ± 2.12100 ± 300
5088.7 ± 7.315.4 ± 3.54500 ± 550
10075.3 ± 8.928.6 ± 4.88200 ± 980

Data are presented as mean ± standard deviation from three independent experiments. RLU = Relative Luminescence Units

Visualizations

Experimental Workflow for Assessing this compound Cytotoxicity

G cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed DMD Myoblasts treat Treat with this compound (Dose-Response) start->treat control Include Untreated and Scrambled Controls start->control mtt MTT Assay (Viability) treat->mtt Incubate ldh LDH Assay (Cytotoxicity) treat->ldh Incubate caspase Caspase-3/7 Assay (Apoptosis) treat->caspase Incubate analyze Measure Absorbance/ Luminescence mtt->analyze ldh->analyze caspase->analyze compare Compare to Controls analyze->compare determine Determine Optimal Concentration compare->determine

Caption: Workflow for evaluating this compound's in vitro cytotoxicity.

Troubleshooting Logic for High Cell Death

G node_action node_action node_ok node_ok start High Cell Death Observed? q1 Is Delivery Reagent Optimized? start->q1 Yes a1 Titrate Delivery Reagent q1->a1 No q2 Is this compound Concentration Too High? q1->q2 Yes a1->q2 a2 Perform Dose-Response Curve q2->a2 Yes q3 Are Off-Target Effects Suspected? q2->q3 No a2->q3 a3 Use Scrambled Control q3->a3 Yes end Problem Resolved q3->end No a3->end

Caption: Troubleshooting flowchart for addressing high cell death.

Potential Apoptotic Signaling Pathway

G cluster_pathway Apoptosis Signaling cluster_bcl2 Bcl-2 Family Regulation aso Antisense Oligonucleotide cas8 Caspase-8 Activation aso->cas8 Potential Induction bcl2 Bcl-2 (Anti-apoptotic) aso->bcl2 Downregulation cas3 Caspase-3 Activation cas8->cas3 apoptosis Apoptosis cas3->apoptosis bax Bax (Pro-apoptotic) bcl2->bax Inhibition bax->cas3

Caption: Putative signaling pathways in ASO-induced apoptosis.

References

Validation & Comparative

Preclinical Efficacy Showdown: Viltolarsen vs. Golodirsen in Duchenne Muscular Dystrophy Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Viltolarsen (Viltepso®) and Golodirsen (Vyondys 53®) are two approved antisense oligonucleotides designed to treat Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 53 skipping. Both drugs are phosphorodiamidate morpholino oligomers (PMOs) that bind to the dystrophin pre-mRNA, leading to the exclusion of exon 53 during splicing. This process restores the reading frame and allows for the production of a truncated, yet functional, dystrophin protein. While both therapies target the same genetic subgroup of DMD, which accounts for approximately 8% of the patient population, their preclinical and clinical development has yielded distinct efficacy profiles. This guide provides a detailed comparison of their preclinical efficacy, supported by experimental data and methodologies, to inform the research and drug development community.

Mechanism of Action: Exon 53 Skipping

Both this compound and Golodirsen employ an exon skipping strategy to address the underlying genetic defect in a subset of DMD patients. By masking specific sequences on exon 53 of the dystrophin pre-messenger RNA (pre-mRNA), these PMOs prevent the splicing machinery from including this exon in the final messenger RNA (mRNA). This targeted exclusion can restore the translational reading frame, leading to the synthesis of a shorter but functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy (BMD).

Exon Skipping Mechanism cluster_pre_mrna Dystrophin Pre-mRNA (Out-of-Frame) cluster_splicing Splicing Process cluster_mrna Mature mRNA cluster_protein Protein Translation exon51 Exon 51 exon52 Exon 52 exon53 Exon 53 (Mutation) skipped_mrna Exon 51 - Exon 52 - Exon 54 (In-Frame) exon54 Exon 54 pmo This compound or Golodirsen (PMO) pmo->exon53 Binds to Exon 53 splicing_machinery Splicing Machinery splicing_machinery->exon53 Skips Exon 53 dystrophin Truncated, Functional Dystrophin skipped_mrna->dystrophin Translation

Mechanism of Action for Exon 53 Skipping.

Preclinical Efficacy Comparison

It is important to note that no head-to-head preclinical studies directly comparing this compound and Golodirsen have been published. The following data is compiled from separate studies, and direct comparison should be approached with caution due to potential differences in experimental conditions, models, and analytical methods.

This compound: Preclinical Data

This compound was developed by Nippon Shinyaku and the National Center of Neurology and Psychiatry (NCNP) in Japan. Preclinical studies for this compound have been conducted in various models, including DMD patient-derived cells and the canine model of DMD.

Table 1: Preclinical Efficacy of this compound

Experimental System Assay Key Findings Reference
DMD Patient-Derived Fibroblasts (MyoD-transduced)Western BlotDystrophin detected up to 10 µmol/L after 3 days of treatment.[1]
DMD Patient-Derived Fibroblasts (MyoD-transduced)RT-PCRExon 53 skipping sustained above 30% for 1 week after a single transfection.[1]
DMD Dog Model (Canine X-linked Muscular Dystrophy)ImmunohistochemistryDose-dependent increase in dystrophin-positive fibers.[2][3]
DMD Dog Model (Canine X-linked Muscular Dystrophy)Western BlotRestoration of dystrophin protein expression.[2][3]
Golodirsen: Preclinical Data

Golodirsen was developed by Sarepta Therapeutics. Preclinical evaluation of Golodirsen has been performed in in vitro and in vivo models, including patient-derived cells and animal models of DMD.

Table 2: Preclinical Efficacy of Golodirsen

Experimental System Assay Key Findings Reference
DMD Patient-Derived MyotubesTaqman RT-qPCRMean exon 53 skipping efficiency of 54.50% (range: 13% - 86.16%).[4]
Animal ModelsNot specified in detail in publicly available preclinical dataLed to the initiation of clinical trials based on demonstrated exon skipping and dystrophin production.

Experimental Protocols

The following sections detail the general methodologies used for the key experiments cited in the preclinical evaluation of exon-skipping therapies.

Quantification of Exon Skipping

The efficiency of exon skipping is a critical measure of an antisense oligonucleotide's activity. Reverse transcription-polymerase chain reaction (RT-PCR) based methods are commonly employed.

Protocol: RT-PCR and Quantitative Real-Time PCR (qRT-PCR) for Exon Skipping

  • RNA Extraction: Total RNA is isolated from treated and untreated cells or muscle tissue using a suitable RNA extraction kit (e.g., TRIzol reagent or column-based kits). The quality and quantity of RNA are assessed using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • PCR Amplification:

    • For semi-quantitative analysis: PCR is performed using primers flanking the target exon (exon 53). The PCR products are then resolved on an agarose gel. The relative intensity of the bands corresponding to the skipped and unskipped transcripts is quantified using densitometry software (e.g., ImageJ).

    • For quantitative analysis (qRT-PCR): TaqMan assays are designed with probes specific for the skipped and unskipped transcripts. The relative expression of the skipped transcript is calculated using the delta-delta Ct method, normalized to a housekeeping gene.

  • Digital Droplet PCR (ddPCR): For more precise quantification, ddPCR can be used. This method partitions the PCR reaction into thousands of nanoliter-sized droplets, allowing for absolute quantification of the number of skipped and unskipped transcripts.

Exon Skipping Quantification Workflow cluster_sample Sample Preparation cluster_rna RNA Processing cluster_quantification Quantification Methods cluster_analysis Data Analysis muscle_biopsy Muscle Biopsy or Treated Cells rna_extraction RNA Extraction muscle_biopsy->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_pcr RT-PCR + Gel Electrophoresis cdna_synthesis->rt_pcr qrt_pcr qRT-PCR (TaqMan) cdna_synthesis->qrt_pcr ddpcr Digital Droplet PCR (ddPCR) cdna_synthesis->ddpcr data_analysis Quantification of Exon Skipping Efficiency rt_pcr->data_analysis qrt_pcr->data_analysis ddpcr->data_analysis

Workflow for Exon Skipping Quantification.
Dystrophin Protein Quantification

The ultimate goal of exon skipping therapy is to restore dystrophin protein expression. Western blotting and immunofluorescence are the standard methods for its quantification and localization.

Protocol: Western Blotting for Dystrophin Quantification

  • Protein Extraction: Total protein is extracted from muscle biopsies using a lysis buffer containing protease inhibitors. The protein concentration is determined using a colorimetric assay (e.g., BCA assay).

  • SDS-PAGE: A specific amount of protein (typically 20-50 µg) is denatured and separated by size on a large format sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. A normal muscle sample is run as a positive control.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the C-terminus of dystrophin.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.

    • The signal is visualized using a chemiluminescent substrate and captured on X-ray film or a digital imager.

  • Quantification: The intensity of the dystrophin band is quantified using densitometry and normalized to a loading control (e.g., α-actinin or vinculin). The dystrophin level in the treated sample is expressed as a percentage of the normal control.

Protocol: Immunofluorescence for Dystrophin Localization

  • Tissue Sectioning: Frozen muscle biopsy samples are sectioned using a cryostat.

  • Staining:

    • The sections are fixed and permeabilized.

    • Non-specific binding is blocked using a blocking solution.

    • Sections are incubated with a primary antibody against dystrophin.

    • A fluorescently labeled secondary antibody is used for detection.

    • The sections are co-stained with an antibody against a sarcolemmal marker (e.g., spectrin or laminin) to delineate the muscle fiber membrane.

    • Nuclei are counterstained with DAPI.

  • Imaging: The stained sections are imaged using a fluorescence or confocal microscope.

  • Analysis: The percentage of dystrophin-positive fibers and the intensity of dystrophin staining at the sarcolemma are quantified using image analysis software.

Summary of Preclinical Findings

Based on the available, albeit limited, preclinical data, both this compound and Golodirsen have demonstrated the ability to induce exon 53 skipping and restore dystrophin protein expression in in vitro and in vivo models of Duchenne muscular dystrophy.

  • This compound has shown dose-dependent exon skipping and dystrophin restoration in both patient-derived cells and a large animal model (DMD dog). Quantitative in vitro data indicates sustained exon skipping and detectable dystrophin protein.

  • Golodirsen has demonstrated high in vitro exon skipping efficiency in DMD patient-derived myotubes. While specific quantitative preclinical in vivo data is less detailed in the public domain, its progression to successful clinical trials implies a robust preclinical package.

The lack of direct comparative preclinical studies makes it challenging to definitively conclude superior efficacy for one agent over the other. Differences in the reported dystrophin levels from their respective clinical trials (with this compound generally showing a higher percentage of normal dystrophin) may be attributable to various factors, including the specific molecular design of the PMOs, the dosing regimens used, and the analytical methods employed for quantification. Future preclinical studies employing a head-to-head comparison in standardized models would be invaluable for a more definitive assessment of their relative potency.

References

Comparative Analysis of Exon 53 Skipping Drugs: Viltolarsen vs. Golodirsen

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic interventions for Duchenne muscular dystrophy (DMD), exon-skipping drugs have emerged as a promising strategy to restore dystrophin production. For patients with DMD mutations amenable to exon 53 skipping, two prominent antisense oligonucleotides, Viltolarsen (Viltepso®) and Golodirsen (Vyondys 53®), are available. This guide provides a detailed comparative analysis of these two therapies, focusing on their performance, underlying clinical trial data, and the experimental protocols used to evaluate their efficacy and safety. This objective comparison is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Restoring the Reading Frame

Both this compound and Golodirsen are phosphorodiamidate morpholino oligomers (PMOs) designed to bind to a specific sequence on the pre-messenger RNA (pre-mRNA) of the dystrophin gene.[1] This binding masks exon 53 from the cellular splicing machinery, leading to its exclusion from the final messenger RNA (mRNA). By "skipping" exon 53, the disrupted reading frame of the dystrophin gene is restored, enabling the production of a truncated but partially functional dystrophin protein.[1] This conversion of a severe DMD phenotype to a milder, Becker-like muscular dystrophy phenotype at the molecular level is the fundamental therapeutic goal.

cluster_0 DMD Patient with Mutation Amenable to Exon 53 Skipping cluster_1 Therapeutic Intervention with Exon 53 Skipping Drug Dystrophin Gene with Out-of-Frame Mutation Dystrophin Gene with Out-of-Frame Mutation Transcription Transcription Dystrophin Gene with Out-of-Frame Mutation->Transcription Pre-mRNA with Exon 53 Pre-mRNA with Exon 53 Transcription->Pre-mRNA with Exon 53 Splicing Splicing Pre-mRNA with Exon 53->Splicing Binding to Exon 53 Binding to Exon 53 Out-of-Frame mRNA Out-of-Frame mRNA Splicing->Out-of-Frame mRNA Translation Translation Out-of-Frame mRNA->Translation No Functional Dystrophin No Functional Dystrophin Translation->No Functional Dystrophin Truncated, Partially Functional Dystrophin Truncated, Partially Functional Dystrophin Translation->Truncated, Partially Functional Dystrophin This compound or Golodirsen This compound or Golodirsen This compound or Golodirsen->Binding to Exon 53 Splicing (Exon 53 Skipped) Splicing (Exon 53 Skipped) Binding to Exon 53->Splicing (Exon 53 Skipped) In-Frame mRNA In-Frame mRNA Splicing (Exon 53 Skipped)->In-Frame mRNA In-Frame mRNA->Translation

Mechanism of Action for Exon 53 Skipping Drugs.

Comparative Efficacy and Safety Data

The clinical development of this compound and Golodirsen has been supported by Phase 2 and Phase 3 clinical trials. The following tables summarize the key efficacy and safety data from these studies. It is important to note that direct head-to-head comparative trials have not been conducted.

Table 1: Dystrophin Production

ParameterThis compoundGolodirsen
Study Phase 2 (NCT02740972)[2]Phase 1/2 (NCT02310906)[3]
Dosage 40 or 80 mg/kg/week[2]30 mg/kg/week[3]
Mean Dystrophin Level (% of normal) 5.7% (40 mg/kg) and 5.9% (80 mg/kg) from baseline of 0.3%-0.6%[2]1.019% from a baseline of 0.095%[3]
% of Patients with >3% Dystrophin 88%[2]Not Reported
Method of Quantification Western Blot[2]Western Blot[3]

Table 2: Functional Outcomes

ParameterThis compoundGolodirsen
Study Phase 2 Extension (NCT03167255)[4] / Phase 3 RACER53 (NCT04060199)[5]Phase 1/2 (NCT02310906)[3]
Time to Stand from Supine (TTSTAND) Stabilization of motor function over 2 years and slowing of progression over the following 2 years compared to historical controls.[4] The Phase 3 RACER53 trial did not show a statistically significant difference between the this compound and placebo groups for the primary endpoint of TTSTAND velocity at 48 weeks.[5]Not reported as a primary outcome in the Phase 1/2 trial.
6-Minute Walk Test (6MWT) In the Phase 2 trial, this compound-treated participants showed a mean increase of 28.9 meters at week 25, compared to a mean decrease of 65.3 meters in the natural history control group.[2]In the Phase 1/2 trial, the mean decline from baseline in 6MWT distance was 99.0 meters at 3 years, which compared favorably to an estimated decline of 181.4 meters in an external control group.[3]

Table 3: Safety Profile

ParameterThis compoundGolodirsen
Common Adverse Events Cough, common cold, nasal congestion, bruising, joint pain, diarrhea, and vomiting.[2]Diarrhea, vomiting, cough, rhinitis, nasopharyngitis, and pyrexia.
Serious Adverse Events No serious adverse events reported in the Phase 2 trial.[2]No safety-related discontinuations or deaths in the Phase 1/2 trial.[3]

Experimental Protocols

A critical aspect of evaluating and comparing clinical trial data is understanding the methodologies employed. Below are detailed descriptions of the key experimental protocols used in the clinical trials for this compound and Golodirsen.

Dystrophin Quantification

Western Blot Analysis

  • Objective: To quantify the amount of dystrophin protein in muscle biopsy samples.

  • Protocol:

    • Sample Preparation: Muscle biopsy samples are solubilized in a lysis buffer to extract total protein.

    • Protein Quantification: The total protein concentration of the lysate is determined.

    • Gel Electrophoresis: A standardized amount of total protein (e.g., 25 µg) is loaded onto a polyacrylamide gel and separated by size via electrophoresis.[6]

    • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose).

    • Antibody Incubation: The membrane is incubated with a primary antibody specific to dystrophin, followed by a secondary antibody conjugated to a detectable marker.

    • Detection and Quantification: The signal from the dystrophin band is detected and quantified relative to a loading control (e.g., α-actinin) and a reference standard of normal dystrophin levels.[7]

Immunohistochemistry (IHC)

  • Objective: To visualize the localization of dystrophin protein within the muscle fibers.

  • Protocol:

    • Sectioning: Frozen muscle biopsy samples are cut into thin sections (e.g., 7 µm) and mounted on slides.[8]

    • Antibody Staining: The sections are incubated with a primary antibody against dystrophin, followed by a fluorescently labeled secondary antibody. Often, a co-stain for a sarcolemmal marker like spectrin is included.[9]

    • Imaging: The stained sections are imaged using fluorescence microscopy.

    • Analysis: The percentage of dystrophin-positive fibers and the intensity of the staining at the sarcolemma are quantified.[9]

Functional Assessments

6-Minute Walk Test (6MWT)

  • Objective: To assess endurance and walking ability.

  • Protocol:

    • Course: A flat, indoor corridor of a specified length (e.g., 25 meters) is used.[10]

    • Instructions: Patients are instructed to walk as far as they can in 6 minutes, without running. They are allowed to slow down, stop, and rest if necessary, but the timer continues.[11]

    • Encouragement: Standardized phrases of encouragement are given at regular intervals.[11]

    • Measurement: The total distance walked in 6 minutes is recorded.

Time to Stand (TTSTAND) from Supine

  • Objective: To measure the time it takes for a patient to rise from a lying position to a standing position.

  • Protocol:

    • Starting Position: The patient lies flat on their back on the floor.

    • Instruction: On a "go" command, the patient is instructed to stand up as quickly as possible.

    • Timing: The time from the "go" command until the patient is standing upright is measured with a stopwatch.[12]

    • Velocity: The time is often converted to a velocity (rises per second).[5]

Visualizing the Clinical Trial Process and Drug Comparison

To further aid in the understanding of the clinical evaluation process and the key attributes of each drug, the following diagrams are provided.

Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Baseline Assessments Baseline Assessments Inclusion/Exclusion Criteria->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization Treatment Arm (Drug) Treatment Arm (Drug) Randomization->Treatment Arm (Drug) Placebo Arm Placebo Arm Randomization->Placebo Arm Follow-up Visits Follow-up Visits Treatment Arm (Drug)->Follow-up Visits Placebo Arm->Follow-up Visits Efficacy Assessments Efficacy Assessments Follow-up Visits->Efficacy Assessments Safety Monitoring Safety Monitoring Follow-up Visits->Safety Monitoring Data Analysis Data Analysis Efficacy Assessments->Data Analysis Safety Monitoring->Data Analysis Results Results Data Analysis->Results

Representative Clinical Trial Workflow for Exon Skipping Drugs.

cluster_this compound This compound (Viltepso®) cluster_golodirsen Golodirsen (Vyondys 53®) V_Dose Dosage: 40 or 80 mg/kg/week V_Dystrophin Dystrophin Production: ~5.7-5.9% of normal V_Functional Functional Outcomes: Stabilization/slowing of progression in Phase 2 extension V_Phase3 Phase 3 (RACER53): Primary endpoint not met G_Dose Dosage: 30 mg/kg/week G_Dystrophin Dystrophin Production: ~1% of normal G_Functional Functional Outcomes: Favorable trend in 6MWT decline vs. controls G_Phase3 Phase 3 (ESSENCE): Ongoing

Comparative Overview of this compound and Golodirsen.

Conclusion

This compound and Golodirsen represent significant advancements in the treatment of Duchenne muscular dystrophy for patients with mutations amenable to exon 53 skipping. Both drugs have demonstrated the ability to increase dystrophin production, albeit to different levels in their respective clinical trials. Functional outcome data suggest a potential clinical benefit, although the recent results from the this compound Phase 3 confirmatory trial highlight the complexities of demonstrating functional improvement in this patient population.

For researchers and clinicians, the choice between these therapies may be influenced by a variety of factors, including the specific details of the clinical trial data, safety profiles, and individual patient characteristics. This guide provides a foundational comparison to aid in the critical evaluation of these important therapeutic options. Further long-term data and potentially direct comparative studies will be invaluable in further elucidating the relative merits of each drug.

References

Validating Viltolarsen's Mechanism of Action with CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Viltolarsen, an antisense oligonucleotide therapy for Duchenne muscular dystrophy (DMD), and the use of CRISPR-Cas9 gene editing to validate its mechanism of action and as a potential therapeutic alternative. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying biological pathways and experimental workflows.

This compound's Mechanism of Action and the Role of CRISPR-Cas9

Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the DMD gene, leading to the absence of functional dystrophin protein.[1] this compound is an antisense phosphorodiamidate morpholino oligonucleotide designed to bind to exon 53 of the dystrophin pre-mRNA.[2] This binding masks the exon from the cellular splicing machinery, causing it to be "skipped" and excluded from the mature mRNA. For patients with specific mutations, such as deletions of exons 45-52, this restores the reading frame, allowing for the production of a truncated but functional dystrophin protein.[1][3]

The CRISPR-Cas9 system offers a powerful tool for validating this compound's mechanism of action by mimicking its exon-skipping effect at the genomic level. By designing guide RNAs (gRNAs) that target the splice sites of exon 53, the Cas9 nuclease can introduce insertions or deletions (indels) that disrupt the splicing signals, leading to the permanent exclusion of exon 53 from the dystrophin transcript. This allows for a direct comparison of the functional consequences of exon 53 skipping at the DNA versus the RNA level.

Comparative Analysis of Therapeutic Approaches

Here, we compare this compound with a CRISPR-Cas9-based approach for exon 53 skipping and with Golodirsen, another FDA-approved antisense oligonucleotide targeting the same exon.

Table 1: Comparison of this compound, CRISPR-Cas9, and Golodirsen for Exon 53 Skipping
FeatureThis compound (Viltepso)CRISPR-Cas9Golodirsen (Vyondys 53)
Mechanism of Action Antisense oligonucleotide-mediated pre-mRNA splice modificationgRNA-guided DNA cleavage and non-homologous end joiningAntisense oligonucleotide-mediated pre-mRNA splice modification
Target Molecule pre-mRNAGenomic DNApre-mRNA
Effect Transient exon skippingPermanent exon skippingTransient exon skipping
Dystrophin Restoration (Clinical/Preclinical Data) ~5.9% of normal levels in patients[4]Up to 50% of wild-type levels in mdx mice (for exon 23)~1.0% of normal levels in patients[5]
Administration Weekly intravenous infusionPotential for single administration (preclinical)Weekly intravenous infusion
Potential Off-Target Effects Hybridization to unintended RNA sequencesCleavage at unintended genomic sitesHybridization to unintended RNA sequences
FDA Approval Status Accelerated ApprovalInvestigationalAccelerated Approval

Note: Dystrophin restoration levels for CRISPR-Cas9 are from preclinical mouse models targeting a different exon and may not be directly comparable to clinical data for this compound and Golodirsen.

Experimental Protocols

To validate the mechanism of action and quantify the efficacy of exon-skipping therapies, the following experimental protocols are essential.

RT-PCR Analysis of Dystrophin Exon Skipping

This protocol details the detection and semi-quantification of exon 53 skipping in patient-derived myoblasts treated with this compound or edited with CRISPR-Cas9.

Materials:

  • Treated or edited myoblast cell culture

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcriptase kit

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Primers flanking exon 53 of the human dystrophin gene

  • Agarose gel electrophoresis system

  • Gel documentation system

Procedure:

  • RNA Extraction: Isolate total RNA from treated/edited and control myoblasts according to the manufacturer's protocol of the chosen RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

  • PCR Amplification:

    • Set up a PCR reaction with primers designed to anneal to exons flanking exon 53 (e.g., exon 51 and exon 54).

    • Use the following PCR cycling conditions: initial denaturation at 95°C for 5 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 58-62°C (primer-dependent) for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 10 minutes.

  • Gel Electrophoresis:

    • Run the PCR products on a 2% agarose gel.

    • Visualize the bands under UV light. The presence of a shorter band in the treated/edited samples compared to the control indicates successful exon 53 skipping.

  • Quantification (Optional): Densitometry analysis of the gel bands can provide a semi-quantitative measure of the ratio of skipped to un-skipped transcripts.

Western Blot for Dystrophin Protein Quantification

This protocol describes the quantification of dystrophin protein levels in muscle cell lysates.

Materials:

  • Muscle cell lysates from treated/edited and control cells

  • Protein extraction buffer (RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (large format, low percentage acrylamide)

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against dystrophin

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Chemiluminescence detection system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the myoblasts in protein extraction buffer.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 30-50 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel until adequate separation of high molecular weight proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-dystrophin antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using a chemiluminescence detection system.

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., total protein stain or a housekeeping protein).

Visualizing the Pathways and Workflows

This compound's Mechanism of Action

Viltolarsen_Mechanism cluster_gene DMD Gene cluster_splicing Splicing cluster_protein Protein Production Exon52 Exon 52 Exon53 Exon 53 Exon54 Exon 54 pre_mRNA pre-mRNA Exon53->pre_mRNA Transcription Splicing_Machinery Splicing Machinery pre_mRNA->Splicing_Machinery This compound This compound This compound->pre_mRNA Binds to Exon 53 sequence Mature_mRNA Mature mRNA (Exon 53 Skipped) Splicing_Machinery->Mature_mRNA Exon 53 is skipped Translation Translation Mature_mRNA->Translation Truncated_Dystrophin Truncated, Functional Dystrophin Translation->Truncated_Dystrophin

Caption: this compound binds to exon 53 of the dystrophin pre-mRNA, leading to its exclusion during splicing.

CRISPR-Cas9 Workflow for Validating Exon Skipping

CRISPR_Validation_Workflow Start Patient-derived Myoblasts gRNA_Design Design gRNAs targeting splice sites of Exon 53 Start->gRNA_Design Transfection Transfect cells with Cas9 and gRNAs gRNA_Design->Transfection Genomic_DNA_Analysis Genomic DNA Analysis: - PCR - Sanger Sequencing Transfection->Genomic_DNA_Analysis RNA_Analysis RNA Analysis: - RT-PCR Transfection->RNA_Analysis Protein_Analysis Protein Analysis: - Western Blot Transfection->Protein_Analysis Data_Comparison Compare with This compound-treated cells Genomic_DNA_Analysis->Data_Comparison RNA_Analysis->Data_Comparison Protein_Analysis->Data_Comparison End Validation of Mechanism Data_Comparison->End

Caption: Experimental workflow for using CRISPR-Cas9 to validate this compound's mechanism of action.

Logical Comparison of Therapeutic Strategies

Logical_Comparison cluster_ASO Antisense Oligonucleotide Approach cluster_CRISPR CRISPR-Cas9 Approach DMD_Mutation DMD Mutation Amenable to Exon 53 Skipping This compound This compound DMD_Mutation->this compound Golodirsen Golodirsen DMD_Mutation->Golodirsen CRISPR_System Cas9 + gRNAs DMD_Mutation->CRISPR_System ASO_Action Binds to pre-mRNA This compound->ASO_Action Golodirsen->ASO_Action ASO_Outcome Transient Exon 53 Skipping ASO_Action->ASO_Outcome Functional_Dystrophin Production of Truncated, Functional Dystrophin ASO_Outcome->Functional_Dystrophin Leads to CRISPR_Action Cleaves Genomic DNA at Exon 53 splice sites CRISPR_System->CRISPR_Action CRISPR_Outcome Permanent Exon 53 Skipping CRISPR_Action->CRISPR_Outcome CRISPR_Outcome->Functional_Dystrophin Leads to

Caption: A logical diagram comparing the antisense oligonucleotide and CRISPR-Cas9 approaches for DMD.

References

Cross-validation of Viltolarsen Efficacy in Different DMD Patient-Derived Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Viltolarsen, an antisense oligonucleotide for the treatment of Duchenne Muscular Dystrophy (DMD), in various patient-derived cell models. The performance of this compound is compared with Golodirsen, another approved exon 53 skipping therapy. This document is intended to serve as a resource for researchers and scientists in the field of neuromuscular disorders and drug development, offering a summary of preclinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Efficacy of Exon 53 Skipping Oligonucleotides in DMD Patient-Derived Cells

The following tables summarize the quantitative data from in vitro studies evaluating the efficacy of this compound and Golodirsen in restoring dystrophin expression in DMD patient-derived cells.

Drug Cell Type Concentration Exon 53 Skipping Efficiency (%) Dystrophin Protein Level (% of Normal) Source
This compound MyoD-transduced fibroblasts from 2 DMD patients10 µmol/L>30% sustained for 1 week after a 1-hour transfectionUp to 10 µmol/L of dystrophin detected by Western blot
This compound Patient-derived immortalized myotubesNot specified75.2% (as determined by RT-PCR)Not specified
Golodirsen MyoD-transfected fibroblasts from DMD patientsNot specifiedSignificant increase in exon 53 skippingIncrease in dystrophin protein expression (mean of 1.019% of normal in a clinical study)

Experimental Protocols

Culture and Differentiation of DMD Patient-Derived Myoblasts

This protocol outlines the standard procedure for culturing and differentiating patient-derived myoblasts into myotubes, a crucial step for in vitro drug efficacy studies.

  • Cell Seeding: Plate DMD patient-derived myoblasts in skeletal muscle cell growth medium (supplemented with 5% Supplement Mix, 10% fetal bovine serum, 1% GlutaMax, and antibiotics) in 6-well plates.

  • Cell Growth: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 70-80% confluency.

  • Initiation of Differentiation: To induce differentiation into myotubes, replace the growth medium with a differentiation medium (DMEM supplemented with 2% horse serum).

  • Myotube Formation: Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 2-3 days. Successful differentiation is characterized by the fusion of myoblasts into multinucleated myotubes.

  • Drug Treatment: Once mature myotubes have formed, introduce the antisense oligonucleotide (e.g., this compound or Golodirsen) into the culture medium at the desired concentrations. The treatment duration can vary depending on the experimental design.

Dystrophin Protein Quantification by Western Blotting

This protocol provides a method for quantifying the amount of dystrophin protein in treated myotube cultures.

  • Protein Extraction: Lyse the treated myotubes using a lysis buffer (e.g., 4.4 mM Tris, 9% sodium dodecyl sulfate, 4% glycerol, 5% β-mercaptoethanol) to extract total protein.

  • Protein Quantification: Determine the total protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein (typically 25 µg) from each sample onto a 3%–8% tris-acetate gradient gel for SDS-PAGE to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T).

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the C-terminus of dystrophin (e.g., Abcam ab15277) at a concentration of 1 µg/mL.

    • Wash the membrane with TBS-T and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • As a loading control, probe the membrane with an antibody against a housekeeping protein such as α-actinin or GAPDH.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system.

    • Quantify the intensity of the dystrophin band and normalize it to the intensity of the loading control band. Dystrophin levels are typically expressed as a percentage of the level in a healthy control sample.

Exon Skipping Efficiency Assessment by RT-PCR

This protocol details the steps to measure the percentage of DMD transcripts in which exon 53 has been successfully skipped.

  • RNA Extraction: Isolate total RNA from the treated myotubes using a commercial RNA extraction kit (e.g., RNeasy Mini Kit).

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., SuperScript™ IV First-Strand Synthesis System).

  • Nested PCR:

    • First Round PCR: Perform an initial PCR amplification using primers that flank exon 53 (e.g., forward primer in exon 48 and reverse primer in exon 54).

    • Second Round PCR: Use the product from the first round as a template for a second PCR with primers located closer to exon 53 (e.g., forward primer in exon 49 and reverse primer in exon 53). This nested approach increases the specificity of the amplification.

  • Gel Electrophoresis and Analysis:

    • Separate the PCR products on an agarose gel.

    • Visualize the bands corresponding to the un-skipped (containing exon 53) and skipped (lacking exon 53) transcripts.

    • Quantify the intensity of each band using gel densitometry software.

    • Calculate the exon skipping efficiency as the percentage of the skipped transcript relative to the total (skipped + un-skipped) transcripts.

  • Quantitative Real-Time PCR (qRT-PCR) (Alternative Method): For a more quantitative assessment, use TaqMan-based qRT-PCR assays with probes specifically designed to detect the skipped and un-skipped transcripts.

Visualizing Mechanisms and Workflows

G cluster_0 In Vitro Model Preparation cluster_1 Drug Treatment & Analysis Patient_Fibroblasts DMD Patient-Derived Fibroblasts MyoD_Transduction MyoD Transduction Patient_Fibroblasts->MyoD_Transduction Myoblast_Culture Myoblast Culture MyoD_Transduction->Myoblast_Culture Differentiation Differentiation into Myotubes Myoblast_Culture->Differentiation ASO_Treatment Antisense Oligonucleotide (this compound/Golodirsen) Treatment Differentiation->ASO_Treatment RNA_Extraction RNA Extraction ASO_Treatment->RNA_Extraction Protein_Extraction Protein Extraction ASO_Treatment->Protein_Extraction RT_PCR RT-PCR Analysis (Exon Skipping) RNA_Extraction->RT_PCR Western_Blot Western Blot Analysis (Dystrophin Protein) Protein_Extraction->Western_Blot

Experimental workflow for evaluating exon skipping drugs.

DAPC cluster_cell Muscle Cell cluster_membrane Sarcolemma (Cell Membrane) cluster_cytoskeleton Cytoskeleton cluster_ecm Extracellular Matrix (ECM) cluster_signaling Downstream Effects Dystrophin Restored Dystrophin DAPC Dystrophin-Associated Protein Complex (DAPC) Dystrophin->DAPC Actin F-Actin DAPC->Actin links to Laminin Laminin DAPC->Laminin links to Membrane_Stability Increased Membrane Stability DAPC->Membrane_Stability Signaling_Pathways Modulation of Signaling Pathways (e.g., nNOS localization) DAPC->Signaling_Pathways Cell_Survival Improved Cell Survival Membrane_Stability->Cell_Survival Signaling_Pathways->Cell_Survival

Restored Dystrophin and the DAPC signaling pathway.

Assessing Viltolarsen's Long-Term Functional Efficacy in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of Duchenne muscular dystrophy (DMD) therapies, understanding the preclinical performance of novel treatments is paramount. This guide provides a comparative assessment of the long-term functional outcomes of Viltolarsen in animal models, contextualized with data from a relevant alternative, Golodirsen. Both are phosphorodiamidate morpholino oligomers (PMOs) designed to induce exon 53 skipping in the dystrophin gene, offering a targeted therapeutic approach for a subset of DMD patients.

Mechanism of Action: Exon Skipping

This compound and Golodirsen are antisense oligonucleotides that bind to a specific sequence on the dystrophin pre-messenger RNA (pre-mRNA). This binding masks exon 53 from the cellular splicing machinery, leading to its exclusion from the final mRNA transcript. For patients with DMD mutations amenable to exon 53 skipping, this process restores the reading frame, allowing for the production of a shorter but still functional dystrophin protein.

DNA DNA pre_mRNA pre_mRNA DNA->pre_mRNA Transcription mRNA_mutated mRNA_mutated pre_mRNA->mRNA_mutated Splicing (with mutated exon 53) mRNA_skipped mRNA_skipped pre_mRNA->mRNA_skipped Splicing (Exon 53 skipped) Non_functional_Dystrophin Non_functional_Dystrophin mRNA_mutated->Non_functional_Dystrophin Translation Muscle_Degeneration Muscle_Degeneration Non_functional_Dystrophin->Muscle_Degeneration This compound This compound This compound->pre_mRNA Binds to Exon 53 Functional_Dystrophin Functional_Dystrophin mRNA_skipped->Functional_Dystrophin Translation Muscle_Protection Muscle_Protection Functional_Dystrophin->Muscle_Protection

Mechanism of this compound-mediated exon 53 skipping.

Foundational Preclinical Evidence in the Canine DMD Model

The cornerstone preclinical study that paved the way for this compound's development was conducted by Yokota et al. (2009) in a beagle model of DMD (canine X-linked muscular dystrophy).[1] This study utilized a cocktail of PMOs to induce multi-exon skipping (exons 6-9) to restore the dystrophin reading frame in these animals. While not specific to exon 53, this study provided the crucial proof-of-concept for systemic PMO therapy in a large animal model that more closely recapitulates human DMD than murine models.

Experimental Workflow

DMD_Dog DMD Dog Model Functional Functional Assessment (Timed Running Test) DMD_Dog->Functional Histological Histological Analysis (Muscle Biopsy) DMD_Dog->Histological Biochemical Biochemical Analysis (Western Blot) DMD_Dog->Biochemical Imaging MRI DMD_Dog->Imaging PMO_Cocktail PMO Cocktail (i.v.) PMO_Cocktail->DMD_Dog

Experimental workflow for assessing PMO efficacy in the DMD dog model.
Quantitative Data Summary

Outcome MeasureControl (Untreated DMD Dogs)PMO Cocktail Treated DMD DogsKey FindingsReference
Dystrophin Expression (Western Blot) Absent~26% of normal levels (average)Significant restoration of dystrophin protein in skeletal muscles.[1]
Timed Running Test (15-foot run) Progressive increase in run timeImproved or stabilized run timesIndication of functional improvement and disease modification.[1]
Muscle Histology (H&E Staining) Marked inflammation, necrosis, and fibrosisReduced inflammatory signals and muscle degenerationAmelioration of dystrophic pathology in muscle tissue.[1]
Magnetic Resonance Imaging (MRI) Evidence of inflammationReduced inflammatory signalsNon-invasive confirmation of reduced muscle inflammation.[1]

Preclinical Data on Exon 53 Skipping PMOs

While the foundational canine study used a multi-exon skipping approach, subsequent research has focused on PMOs specifically targeting exon 53.

This compound (NS-065/NCNP-01)

Preclinical development of this compound involved extensive in vitro screening to identify the optimal PMO sequence for exon 53 skipping. These studies demonstrated a dose-dependent increase in exon skipping and subsequent dystrophin protein restoration in DMD patient-derived cells.

Golodirsen (SRP-4053)

Similarly, preclinical assessments for Golodirsen demonstrated its ability to induce exon 53 skipping and restore dystrophin expression. Preclinical toxicology studies in animals were also conducted to support its clinical development.

Direct comparative preclinical data on the long-term functional outcomes of this compound and Golodirsen in the same animal model is limited in the public domain. However, the foundational work in the canine model provides strong evidence for the potential of PMO-based therapies to ameliorate the dystrophic phenotype.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the assessment of PMO therapies in DMD animal models.

Timed Running Test (Canine Model)
  • Objective: To assess overall mobility and muscle function.

  • Procedure:

    • Dogs are trained to run a set distance (e.g., 15 feet) on a non-slip surface.

    • The time taken to cover the distance is recorded using a stopwatch.

    • Multiple trials are conducted, and the average time is calculated.

    • Tests are performed at baseline and at regular intervals throughout the treatment period.

  • Data Analysis: Changes in run time from baseline are compared between treated and control groups.[1]

Histological Analysis of Muscle Tissue
  • Objective: To evaluate the microscopic structure of muscle tissue and assess the extent of dystrophic pathology.

  • Procedure:

    • Muscle biopsies are obtained from a relevant muscle (e.g., biceps femoris).

    • The tissue is flash-frozen in liquid nitrogen-cooled isopentane.

    • Cryosections (e.g., 10 µm thick) are prepared.

    • Sections are stained with Hematoxylin and Eosin (H&E) to visualize cell nuclei, cytoplasm, and connective tissue.

    • Immunohistochemistry is performed using antibodies against dystrophin to assess protein restoration and localization at the sarcolemma.

  • Data Analysis: The extent of inflammation, necrosis, fibrosis, and the percentage of dystrophin-positive fibers are quantified.[1]

Western Blot for Dystrophin Quantification
  • Objective: To quantify the amount of dystrophin protein in muscle tissue.

  • Procedure:

    • Total protein is extracted from muscle biopsy samples.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size via SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., nitrocellulose).

    • The membrane is incubated with a primary antibody specific for dystrophin.

    • A secondary antibody conjugated to a detection enzyme is then added.

    • The signal is visualized and quantified using densitometry.

  • Data Analysis: Dystrophin levels in treated animals are compared to those in untreated and healthy control animals, often expressed as a percentage of normal levels.[1]

Conclusion

The preclinical development of this compound is rooted in compelling evidence from the canine DMD model, which demonstrated that systemic administration of PMOs can lead to widespread dystrophin restoration and functional improvement. While direct, long-term comparative functional data between this compound and Golodirsen in the same animal model are not extensively published, the available preclinical data for both compounds supported their advancement into clinical trials. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of novel exon-skipping therapies in relevant animal models, which is essential for their successful translation to the clinic. Researchers and drug developers should consider these foundational studies and methodologies when evaluating and designing future preclinical programs for DMD.

References

Viltolarsen's Safety Profile: A Comparative Analysis with Other Phosphorodiamidate Morpholino Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the safety profile of Viltolarsen against other approved phosphorodiamidate morpholino oligomers (PMOs) for the treatment of Duchenne muscular dystrophy (DMD), namely Eteplirsen, Golodirsen, and Casimersen. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the adverse events reported in clinical trials and the methodologies used for safety assessment.

Comparative Safety Analysis of PMOs

The safety profiles of this compound and other approved PMOs are generally considered comparable, with most adverse events being mild to moderate in severity.[1][2][3][4] Renal toxicity has been identified as a potential risk for the PMO class of drugs in nonclinical studies; however, serious renal adverse events have not been frequently reported in clinical trials for these specific drugs.[5][6][7]

Quantitative Summary of Treatment-Emergent Adverse Events

The following table summarizes the most frequently reported treatment-emergent adverse events (TEAEs) in clinical trials for this compound, Golodirsen, Casimersen, and Eteplirsen. It is important to note that direct comparison of frequencies across different trials can be challenging due to variations in study design, patient populations, and duration of treatment.

Adverse EventThis compound (Phase 2)[2][8]Golodirsen (vs. Placebo)[9]Casimersen (vs. Placebo)[6]Eteplirsen (PROMOVI Trial)[3][10]
Respiratory, Thoracic and Mediastinal Disorders
CoughCommon27% (Placebo: 19%)≥20% (Placebo: <15%)Common
NasopharyngitisCommon27% (Placebo: 14%)--
Upper Respiratory Tract Infection--≥20% (Placebo: <15%)-
Oropharyngeal Pain--≥20% (Placebo: <15%)-
Nervous System Disorders
Headache-41% (Placebo: 10%)≥20% (Placebo: <15%)19.0% (infusion-related)
Gastrointestinal Disorders
VomitingCommon27% (Placebo: 19%)-16.5% (infusion-related)
Abdominal Pain-27% (Placebo: 10%)--
Nausea-20% (Placebo: 10%)--
DiarrheaCommon---
General Disorders and Administration Site Conditions
Pyrexia (Fever)-41% (Placebo: 14%)≥20% (Placebo: <15%)-
Injury, Poisoning and Procedural Complications
Fall-29% (Placebo: 19%)--
Musculoskeletal and Connective Tissue Disorders
Arthralgia (Joint Pain)Common-≥20% (Placebo: <15%)-
Skin and Subcutaneous Tissue Disorders
RashCommon---
BruisingCommon---
Infections and Infestations
Insect BiteCommon---

Note: "Common" indicates that the adverse event was reported as frequently occurring, but a specific percentage was not provided in the cited source. Dashes (-) indicate that the adverse event was not listed among the most common in the available literature.

Experimental Protocols for Safety Assessment

The safety and tolerability of PMOs in clinical trials are evaluated through a standardized set of procedures. These protocols are designed to proactively monitor, identify, and manage any potential adverse effects of the treatment.

Standard Safety Monitoring in PMO Clinical Trials
  • Adverse Event (AE) Monitoring: All adverse events, whether observed by the investigator or reported by the participant, are recorded throughout the study. AEs are classified based on their severity (mild, moderate, or severe) and their perceived relationship to the study drug.[1][2][11]

  • Vital Signs: Regular monitoring of vital signs, including heart rate, blood pressure, respiratory rate, and body temperature, is conducted at specified intervals during the trial.[1][11]

  • Physical Examinations: Comprehensive physical examinations are performed at baseline and periodically throughout the study to assess the overall health of the participants.[1][11]

  • Clinical Laboratory Evaluations: A panel of laboratory tests is conducted at regular intervals to monitor various physiological functions. This typically includes:

    • Hematology: Complete blood count with differential to assess for any effects on blood cells.[12]

    • Serum Chemistry: Evaluation of electrolytes, renal function (e.g., creatinine, BUN), and liver function (e.g., ALT, AST).[12]

    • Urinalysis: To monitor for proteinuria and other signs of renal toxicity.[12]

  • Cardiac Assessments: Given the cardiac involvement in DMD, cardiac safety is closely monitored through:

    • Electrocardiograms (ECGs): To detect any abnormalities in the heart's electrical activity.[1][11]

    • Echocardiograms (ECHOs): To assess the heart's structure and function.[1][11]

Visualizing PMO Action and Safety Assessment

To better understand the context of PMO safety, the following diagrams illustrate the general mechanism of action for exon skipping and a typical workflow for safety assessment in clinical trials.

Exon_Skipping_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm pre_mrna DMD Pre-mRNA with Mutated Exon splicing_machinery Splicing Machinery pre_mrna->splicing_machinery pmo PMO (e.g., this compound) pmo->pre_mrna Binds to Target Exon mature_mrna Mature mRNA (Exon Skipped) splicing_machinery->mature_mrna Splicing ribosome Ribosome mature_mrna->ribosome Translation dystrophin Truncated, Functional Dystrophin ribosome->dystrophin Safety_Assessment_Workflow start Patient Enrollment baseline Baseline Safety Assessment (Labs, Vitals, ECG, ECHO) start->baseline treatment Weekly PMO Infusion baseline->treatment monitoring Ongoing Monitoring (Adverse Events, Vitals) treatment->monitoring periodic Periodic Assessments (Labs, ECG, ECHO) monitoring->periodic Scheduled Visits data_review Data Safety Monitoring Board Review periodic->data_review continue_study Continue Study data_review->continue_study Safe to Proceed end End of Study data_review->end Safety Concerns continue_study->treatment continue_study->end Study Completion

References

Independent Verification of Viltolarsen's Exon Skipping Efficiency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Viltolarsen's exon skipping efficiency against other approved antisense oligonucleotides for Duchenne muscular dystrophy (DMD). The information is supported by data from clinical trials and outlines the experimental methodologies used to assess efficacy.

This compound, an antisense oligonucleotide designed to skip exon 53 of the dystrophin pre-mRNA, is a therapeutic option for patients with Duchenne muscular dystrophy having a confirmed mutation amenable to this skipping.[1][2] Its efficacy, along with that of other exon-skipping drugs, is primarily evaluated by its ability to induce the production of a truncated, yet functional, dystrophin protein. This guide synthesizes available data to offer a comparative perspective on its performance.

Comparative Efficacy of Exon-Skipping Therapies

The following table summarizes the quantitative data on dystrophin production and exon skipping for this compound and its alternatives, Golodirsen and Casimersen, from their respective clinical trials. It is important to note that these are not from head-to-head studies and trial populations may differ.

Drug (Target Exon)Dystrophin Protein Level (% of Normal)Exon Skipping MeasurementStudy
This compound (Exon 53) Mean of 5.7% (40 mg/kg/week) and 5.9% (80 mg/kg/week) after 20-24 weeks.[3][4]Not explicitly quantified as a percentage of total transcripts in the provided results.Phase 2, Randomized Clinical Trial (NCT02740972)[3][4]
Golodirsen (Exon 53) Mean of 1.019% of normal after 48 weeks.[5]Mean 28.897-fold increase in exon 53 skipping from baseline.[5]Phase 1/2, Open-Label Trial[6]
Casimersen (Exon 45) Mean increase from 0.93% to 1.74% of normal after 48 weeks.[7][8]Significant increase in exon 45 skipping (p<0.001) as assessed by ddPCR.[7][8]Phase 3, ESSENCE Trial (Interim Analysis) (NCT02500381)[7][8]

It is noteworthy that the preliminary results from the RACER53 Phase 3 clinical trial for this compound did not show a statistically significant difference in the primary endpoint of time-to-stand compared to placebo, although no new safety concerns were raised.[9][10][11] The accelerated approval of this compound by the FDA was based on the observed increase in dystrophin production.[9][11]

Experimental Protocols

The assessment of exon skipping efficiency and subsequent dystrophin production involves a series of sophisticated molecular biology techniques performed on muscle biopsy samples.

RNA Extraction and RT-PCR (Reverse Transcription Polymerase Chain Reaction)
  • Objective: To detect and quantify the amount of dystrophin mRNA with the targeted exon skipped.

  • Methodology:

    • Total RNA is extracted from muscle biopsy tissue.

    • The extracted RNA is reverse transcribed into complementary DNA (cDNA).

    • PCR is then performed using primers that flank the target exon.[12] This allows for the amplification of both the full-length (unskipped) and the shorter (skipped) mRNA transcripts.

    • The PCR products are then separated and quantified. While methods like agarose gel electrophoresis can visualize the presence of the skipped product, quantitative PCR (qPCR) or digital droplet PCR (ddPCR) provide more precise quantification.[5][13]

Droplet Digital PCR (ddPCR)
  • Objective: To provide a highly accurate and absolute quantification of exon skipping.

  • Methodology:

    • The cDNA sample is partitioned into thousands of nanoliter-sized droplets.

    • PCR amplification of the target (skipped and unskipped transcripts) occurs within each individual droplet.

    • Droplets are then read to determine the fraction of positive droplets, from which the absolute concentration of the target molecules is calculated. This method is considered more precise than qPCR.[14]

Western Blotting
  • Objective: To detect and quantify the amount of dystrophin protein produced as a result of exon skipping.

  • Methodology:

    • Total protein is extracted from muscle biopsy samples.

    • The protein extracts are separated by size using gel electrophoresis.

    • The separated proteins are transferred to a membrane.

    • The membrane is incubated with a primary antibody that specifically binds to the dystrophin protein.

    • A secondary antibody, which is linked to a detection system (e.g., chemiluminescence), is then used to visualize and quantify the dystrophin protein band.[3][4] The intensity of the band is compared to a known standard to determine the percentage of normal dystrophin.

Experimental Workflow for Verification of Exon Skipping

The following diagram illustrates the typical workflow from patient sample collection to the analysis of exon skipping and dystrophin production.

G cluster_0 Sample Collection & Processing cluster_1 Molecular Analysis cluster_2 Data Analysis & Quantification cluster_3 Efficacy Assessment Biopsy Muscle Biopsy from Patient Homogenization Tissue Homogenization Biopsy->Homogenization RNA_Extraction RNA Extraction Homogenization->RNA_Extraction for RNA Protein_Extraction Protein Extraction Homogenization->Protein_Extraction for Protein RT_PCR RT-PCR / ddPCR RNA_Extraction->RT_PCR Exon_Quant Quantification of Exon Skipping (%) RT_PCR->Exon_Quant Western_Blot Western Blot Protein_Extraction->Western_Blot Dystrophin_Quant Quantification of Dystrophin Protein (% of Normal) Western_Blot->Dystrophin_Quant Comparison Comparison to Baseline and/or Placebo Exon_Quant->Comparison Dystrophin_Quant->Comparison

Workflow for assessing exon skipping efficacy.

Signaling Pathway of Antisense Oligonucleotide Mediated Exon Skipping

The mechanism of action for antisense oligonucleotides like this compound involves the modulation of pre-mRNA splicing within the nucleus of a muscle cell.

G cluster_0 Cell Nucleus cluster_1 Cytoplasm DMD_Gene DMD Gene Pre_mRNA pre-mRNA Transcript (with out-of-frame exon) DMD_Gene->Pre_mRNA Transcription Splicing Splicing Machinery Pre_mRNA->Splicing Mature_mRNA_Out Out-of-Frame mature mRNA Splicing->Mature_mRNA_Out Exon is included Mature_mRNA_In In-Frame mature mRNA Splicing->Mature_mRNA_In Exon is skipped Stop_Codon Premature Stop Codon Mature_mRNA_Out->Stop_Codon Translation ASO Antisense Oligonucleotide (e.g., this compound) ASO->Pre_mRNA Binds to target exon Ribosome Ribosome Mature_mRNA_In->Ribosome Translation No_Dystrophin No Functional Dystrophin Stop_Codon->No_Dystrophin Truncated_Dystrophin Truncated, Functional Dystrophin Ribosome->Truncated_Dystrophin

Mechanism of antisense oligonucleotide exon skipping.

References

Comparative Analysis of Viltolarsen's Efficacy in Duchenne Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Viltolarsen (Viltepso), an antisense oligonucleotide therapy for Duchenne muscular dystrophy (DMD), against other approved exon-skipping treatments. The focus is on the respective impacts on muscle strength and function, supported by quantitative data from key clinical trials.

Introduction to Duchenne Muscular Dystrophy and Exon Skipping

Duchenne muscular dystrophy is a severe, X-linked recessive genetic disorder characterized by progressive muscle degeneration and weakness.[1][2] It is caused by mutations in the DMD gene, which prevent the production of functional dystrophin protein.[3][4] Dystrophin is critical for maintaining the structural integrity of muscle fibers.[1]

Exon-skipping therapies are a class of treatments that use antisense oligonucleotides to bind to a specific exon in the dystrophin pre-messenger RNA (pre-mRNA).[1][5] This action causes the cellular machinery to "skip" over the targeted exon during mRNA processing.[5][6] For patients with specific out-of-frame mutations, this can restore the reading frame, allowing for the production of a truncated, but partially functional, dystrophin protein.[4][5][6] this compound is a phosphorodiamidate morpholino oligomer (PMO) designed to skip exon 53 of the DMD gene, which is applicable to approximately 8-10% of the DMD patient population.[3][7]

Mechanism of Action: Exon 53 Skipping

This compound binds to a specific sequence on exon 53 of the dystrophin pre-mRNA, masking it from the splicing machinery.[3][4][6] This prevents its inclusion in the mature mRNA transcript. For a patient with a deletion, such as exons 45-52, which causes an out-of-frame transcript, skipping the adjacent exon 53 can restore the reading frame. This allows the translation process to continue, resulting in a shortened but functional dystrophin protein, akin to that seen in the less severe Becker muscular dystrophy.[4]

Exon_Skipping_Mechanism cluster_0 Out-of-Frame Pre-mRNA (e.g., Exon 45-52 deletion) cluster_1 This compound Intervention cluster_2 Splicing Process cluster_3 Resulting Protein Exon44_pre Exon 44 Exon53_pre Exon 53 Exon54_pre Exon 54 Exon44_post Exon 44 This compound This compound (ASO) This compound->Exon53_pre Binds to Exon 53 Exon54_post Exon 54 Exon44_post->Exon54_post Exon 53 Skipped Protein Truncated, Functional Dystrophin Exon54_post->Protein Translation

Caption: Mechanism of this compound-mediated exon 53 skipping.

Comparative Efficacy: Dystrophin Production

The primary surrogate endpoint for accelerated approval of exon-skipping drugs is the restoration of dystrophin protein in skeletal muscle. This compound has demonstrated a notable increase in dystrophin levels compared to other approved therapies. Direct cross-trial comparisons should be made with caution due to differences in trial populations, methodologies, and assays.

Drug Target Exon Mean Dystrophin Level (% of Normal) Study Timepoint Key Clinical Trial(s)
This compound (Viltepso)535.7% - 5.9% [8][9]20-24 WeeksNCT02740972[8]
Golodirsen (Vyondys 53)53~1.0% (from 0.095% baseline)[10]48 Weeks4053-101 (ESSENCE)[11]
Casimersen (Amondys 45)451.74% (from 0.93% baseline)48 Weeks4045-301 (ESSENCE)
Eteplirsen (Exondys 51)51~0.93% (of normal by Western blot)180 WeeksStudy 202[12]

Note: Dystrophin measurement techniques (e.g., Western blot, immunohistochemistry) and analysis can vary between studies, impacting direct comparability.[13]

Comparative Efficacy: Muscle Strength and Function

Clinical benefit is assessed through various functional endpoints. This compound has shown significant improvements in timed function tests compared to a matched natural history control group.

Table 2: this compound Clinical Outcomes vs. Natural History Control Data from a Phase 2 study (NCT02740972) comparing this compound-treated participants (n=16) with age- and treatment-matched natural history controls (n=65).[8][14]

Functional Test This compound Group (Change from Baseline) Natural History Control (Change from Baseline) Timepoint
Time to Stand (TTSTAND) -0.19 seconds (Improvement)+0.66 seconds (Decline)Week 25[8][14]
Time to Run/Walk 10m (TTRW) +0.23 m/s (Improvement)-0.04 m/s (Decline)Week 25[8][14]
6-Minute Walk Test (6MWT) +28.9 meters (Improvement)-65.3 meters (Decline)Week 25[8][14]
Forced Vital Capacity (% predicted) +5.15% -0.93% Week 49[15][16]

Long-term extension studies have shown that this compound-treated participants demonstrate stabilization in motor function, whereas the historical control group showed a continued decline over two years.[17][18]

Table 3: Clinical Outcomes for Comparator Exon-Skipping Drugs

Drug Functional Test Outcome vs. Control/Baseline Timepoint
Golodirsen 6MWT-99.0 m decline from baseline vs. -181.4 m for external controls.[11]3 Years
Eteplirsen 6MWTShowed a significant difference compared to placebo.[12]48 Weeks

Experimental Protocols and Workflows

The clinical development of exon-skipping therapies follows a structured pathway to assess safety, dystrophin production, and clinical efficacy.

Methodology: this compound Phase 2 Study (NCT02740972) [8][9]

  • Objective: To assess the safety, tolerability, and dystrophin production of this compound in boys with DMD amenable to exon 53 skipping.

  • Design: A two-part study. Part 1 was a 4-week, double-blind, placebo-controlled dose-finding study. Part 2 was a 20-week open-label period where all 16 participants received this compound.[8]

  • Population: 16 ambulatory boys aged 4 to 9 years.[9]

  • Dosage: Participants were randomized to 40 mg/kg/week or 80 mg/kg/week of this compound administered via intravenous infusion.[8]

  • Primary Endpoints: Safety and tolerability.[9]

  • Secondary Endpoints: Change in dystrophin protein levels from baseline assessed by Western blot from muscle biopsies.[9] Clinical efficacy was assessed using timed function tests (TTSTAND, TTRW, 6MWT) and compared to an external, matched natural history control group (CINRG DNHS).[8][14]

Methodology: ESSENCE Study (NCT02500381) for Golodirsen and Casimersen [19]

  • Objective: To evaluate the efficacy and safety of Golodirsen (SRP-4053) and Casimersen (SRP-4045) compared to placebo.

  • Design: A global, double-blind, placebo-controlled, Phase 3 study. Participants are randomized 2:1 to receive active treatment or placebo.[19]

  • Population: Ambulatory DMD patients with mutations amenable to exon 53 skipping (for Golodirsen) or exon 45 skipping (for Casimersen).[19]

  • Dosage: 30 mg/kg weekly intravenous infusions.[19]

  • Primary Endpoint: Change from baseline in the 6-Minute Walk Test (6MWT).[19][20]

  • Secondary Endpoints: Include dystrophin protein levels assessed from muscle biopsies at baseline and at week 48 or 96.[19]

Clinical_Trial_Workflow cluster_0 Double-Blind Period (e.g., 96 Weeks) Screening Patient Screening (Genotype Confirmed, Inclusion/Exclusion Criteria) Baseline Baseline Assessments (Muscle Biopsy, 6MWT, Timed Tests, FVC) Screening->Baseline Randomization Randomization (2:1) Baseline->Randomization Treatment Active Drug Infusion (e.g., this compound 80mg/kg/week) Randomization->Treatment Active Arm Placebo Placebo Infusion Randomization->Placebo Placebo Arm FollowUp Interim Assessments (Biopsy at Week 48, Functional Tests) Treatment->FollowUp Placebo->FollowUp OLE Open-Label Extension (All Patients Receive Active Drug) FollowUp->OLE After Double-Blind Period Final Final Analysis (Efficacy and Safety) OLE->Final

Caption: A generalized workflow for exon-skipping drug clinical trials.

Conclusion

The available data indicate that this compound is an effective exon-skipping therapy that leads to a statistically significant and robust increase in dystrophin production for DMD patients with mutations amenable to exon 53 skipping.[8] Clinical studies have demonstrated that this increase in dystrophin is accompanied by a stabilization or improvement in motor and pulmonary function compared to the expected decline observed in natural history cohorts.[10][14][17]

References

Safety Operating Guide

Navigating the Safe Disposal of Viltolarsen: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals, the proper disposal of investigational drugs like Viltolarsen is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the mitigation of potential hazards and compliance with regulatory standards. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, based on available safety data and general best practices for pharmaceutical waste management.

Core Principles of this compound Disposal

The fundamental principle for the disposal of this compound is to adhere to all applicable national, state, and local regulations governing chemical and pharmaceutical waste.[1] As a laboratory chemical, specific disposal protocols may not be universally defined, necessitating a reliance on established guidelines for hazardous and non-hazardous waste.

Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care to avoid personal exposure.

Handling and Storage RecommendationsPersonal Protective Equipment (PPE) for Disposal
Avoid contact with eyes, skin, and clothing.[1]Wear protective gloves, clothing, eye, and face protection.
Prevent inhalation of dust or aerosols.[1]In case of inadequate ventilation, wear respiratory protection.[2]
Use only in well-ventilated areas.[1]Ensure a safety shower and eyewash station are accessible.[1]
Store in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]

Step-by-Step Disposal Procedure

The following steps outline a general yet compliant procedure for the disposal of this compound.

  • Waste Identification and Segregation :

    • Identify all materials contaminated with this compound, including unused product, partially used vials, contaminated labware (e.g., syringes, gloves, absorbent pads), and solutions.

    • Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.

  • Consult Institutional and Local Guidelines :

    • Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific guidance on pharmaceutical waste disposal.[3]

    • EHS can help determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in your jurisdiction.[3]

  • Disposal of Liquid Waste :

    • Do not discharge this compound solutions down the drain or into water courses.[1]

    • For spills, absorb the liquid with an inert material such as diatomite or universal binders.[1]

    • Place the absorbed material and any contaminated solids into a designated, sealed container for hazardous waste.

  • Disposal of Solid Waste and Contaminated Materials :

    • Place all contaminated solid waste, such as vials, syringes, and PPE, into a clearly labeled hazardous waste container.

    • For unused or expired product, arrange for disposal as special waste through a licensed disposal company, in accordance with national and regional regulations.[4]

  • Container Labeling and Storage :

    • Ensure all waste containers are properly labeled with the contents (e.g., "this compound Waste") and the appropriate hazard warnings.

    • Store waste containers in a secure, designated area until they are collected by a certified waste management vendor.

Experimental Protocols

Currently, there are no publicly available, specific experimental protocols for the chemical deactivation or disposal of this compound. The recommended approach is to follow the general guidelines for pharmaceutical waste disposal, which prioritize incineration by a licensed facility to ensure complete destruction of the active compound.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Viltolarsen_Disposal_Workflow start Identify this compound Waste (Unused product, contaminated materials) consult_ehs Consult Institutional EHS for Waste Classification start->consult_ehs is_hazardous Is waste classified as RCRA Hazardous? consult_ehs->is_hazardous hazardous_disposal Dispose as Hazardous Waste: - Use designated, labeled containers - Arrange for licensed disposal is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste: - Follow institutional protocols - Incineration is preferred is_hazardous->non_hazardous_disposal No end Waste Disposed Compliantly hazardous_disposal->end non_hazardous_disposal->end

This compound Disposal Decision Workflow

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Logistics for Handling Viltolarsen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of investigational drugs like Viltolarsen is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategorySpecificationSource(s)
Eye Protection Safety goggles with side-shields[1]
Hand Protection Protective, chemical-resistant gloves[1][2][3]
Skin and Body Impervious clothing[1]
Respiratory Suitable respirator or approved mask/respirator[1][2]

Note: While specific materials for gloves or types of respirators are not detailed in the provided safety data sheets, it is best practice to consult with your institution's environmental health and safety (EHS) department for specific recommendations based on the nature of the work being performed.

Experimental Protocols: Handling and Disposal

Proper operational and disposal protocols are critical for safety and compliance. Below are step-by-step procedures for handling and disposing of this compound in a laboratory setting.

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) when unpacking.

  • Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong acids/alkalis and oxidizing/reducing agents.[1]

Preparation and Handling:

  • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[2][3]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

  • Don the full required PPE as outlined in the table above.

  • When preparing solutions, avoid generating dust or aerosols.

  • After handling, wash hands thoroughly.[3]

Accidental Release Measures:

  • In case of a spill, evacuate personnel from the immediate area.[1]

  • Ensure the area is well-ventilated.

  • Wearing full PPE, contain the spill to prevent further spread.

  • For liquid spills, absorb with an inert material such as sand or diatomite.[2]

  • Collect the absorbed material into a tightly closed container for disposal.[2]

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be considered hazardous waste.

  • Dispose of contaminated materials as special waste in accordance with national and local regulations.[2][3]

  • Consult with your institution's EHS department or a licensed disposal company to arrange for proper disposal.[2][3]

  • Do not allow the material to enter drains or water courses.[1][2]

Workflow for Safe Handling and Disposal of this compound

Viltolarsen_Workflow cluster_receiving Receiving and Storage cluster_handling Preparation and Handling cluster_spill Accidental Spill Response cluster_disposal Waste Disposal A Receive Shipment B Inspect for Damage A->B C Store in Cool, Dry, Well-Ventilated Area B->C D Don Full PPE C->D Retrieve for Use E Work in Chemical Fume Hood D->E F Prepare this compound Solution E->F G Perform Experiment F->G H Evacuate Area G->H Spill Occurs L Segregate Contaminated Waste G->L Generate Waste I Contain Spill H->I J Absorb with Inert Material I->J K Collect Waste J->K N Dispose via Licensed Vendor K->N Transfer for Disposal M Label as Hazardous Waste L->M M->N

Caption: Workflow for the safe handling and disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。